Menthoglycol
Description
Menthoglycol is a natural product found in Corymbia citriodora with data available.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFTMYMHGYJEI-IWSPIJDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035084, DTXSID801033610 | |
| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91739-72-9, 3564-98-5 | |
| Record name | (-)-3,8-p-Menthanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91739-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthoglycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopulegol hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopulegol hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091739729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPULEGOL HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAL436QJ5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MENTHOGLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB999AF32A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Menthoglycol's chemical structure and properties
An In-depth Technical Guide to Menthoglycol (p-Menthane-3,8-diol)
Introduction
This compound, chemically known as p-Menthane-3,8-diol (B45773) (PMD), is a monoterpenoid diol that has garnered significant attention for its efficacy as a naturally derived insect repellent.[1][2][3][4][5] It is the primary active ingredient in repellents derived from the oil of the lemon eucalyptus tree, Corymbia citriodora.[2][3][6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
p-Menthane-3,8-diol is an organic compound classified as both a diol and a terpenoid.[2][7] Its structure is based on a p-menthane (B155814) hydrocarbon backbone, which is a cyclohexane (B81311) ring with methyl and isopropyl substituents at positions 1 and 4, respectively. In PMD, hydroxyl (-OH) groups are located at the C-3 and C-8 positions.[1][8]
The molecule has three stereocenters, resulting in a total of eight possible stereoisomers.[2][3] Commercially available PMD is typically a mixture of the cis and trans isomers.[2][3]
-
IUPAC Name : 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol[2][8][9][10]
-
Synonyms : p-Menthane-3,8-diol, PMD, this compound, para-Menthane-3,8-diol[1][2][7][10]
Physicochemical Properties
This compound is a colorless, crystalline solid at room temperature with a faint, mint-like, or eucalyptus-like odor.[1][2][8][12] Its key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 172.27 g/mol | [2][7][11] |
| Density | ~1.009 g/cm³ | [2][4] |
| Melting Point | 34-35 °C | [12] |
| Boiling Point | 266-268 °C at 760 mmHg | [4][12] |
| Vapor Pressure | 0.001 mmHg at 25 °C (est.) | [12] |
| Flash Point | 120 °C (248 °F) | [12] |
| Solubility | Slightly soluble in water; Soluble in ethanol | [8][12] |
| logP (o/w) | 1.374 - 2.2 (est.) | [11][12] |
Natural Occurrence and Synthesis
Natural Source
PMD is found in small quantities, typically 1-2%, in the essential oil of Corymbia citriodora leaves.[2] This tree is native to Australia but is now cultivated globally in warm climates.[2][3] Refined oil from this plant, known as Oil of Lemon Eucalyptus (OLE) or by trade names like Citriodiol®, is processed to increase the PMD concentration to 64-70% for use in commercial insect repellents.[2][3][5]
Chemical Synthesis
The most common industrial method for producing PMD is through the acid-catalyzed intramolecular Prins reaction of citronellal (B1669106).[2] Citronellal can be sourced from C. citriodora oil, where it is the major component (up to 85%), or produced synthetically.[13] The synthesis involves the cyclization of citronellal in the presence of an acid catalyst, typically aqueous sulfuric acid, to form the p-menthane-3,8-diol structure.[13][14]
Caption: Synthetic pathway of this compound from its natural precursor.
Mechanism of Action as an Insect Repellent
This compound functions by disrupting the olfactory system of hematophagous (blood-feeding) insects, such as mosquitoes.[15][16] It does not kill the insects but rather deters them from landing and biting. The proposed mechanism involves the following steps:
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Vapor Action : When applied to the skin, PMD slowly evaporates, creating a vapor barrier.
-
Receptor Binding : The PMD molecules in the vapor bind to odorant receptors (ORs) located on the insect's antennae.[14][16]
-
Signal Disruption : This binding interferes with the receptors' ability to detect chemical cues from a host, such as carbon dioxide and lactic acid. It effectively "blinds" the insect's sense of smell, making it difficult to locate a target.[15] The interaction likely modulates the activity of the obligate co-receptor, Orco, which is essential for insect olfaction.[14]
Caption: Proposed mechanism of this compound's insect repellent action.
Experimental Protocols
Synthesis of PMD from Eucalyptus citriodora Oil
This protocol is adapted from methodologies described in the literature for the acid-catalyzed conversion of citronellal-rich essential oil into PMD.[14]
A. Materials and Equipment:
-
Eucalyptus citriodora essential oil (EO), high citronellal content (>70%)
-
Sulfuric acid (H₂SO₄), 98%
-
Deionized water
-
250 mL two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Equipment for analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)
B. Procedure:
-
Catalyst Preparation : Prepare a 0.25% (w/w) aqueous solution of H₂SO₄.
-
Reaction Setup : Place 25 g of E. citriodora essential oil into the 250 mL flask. Add the sulfuric acid solution at a weight ratio of 3:1 (acid solution to EO).
-
Cyclization Reaction : Stir the mixture vigorously at a constant temperature of 50°C for 5 hours.
-
Quenching and Extraction : After the reaction period, cool the mixture to room temperature. Transfer to a separatory funnel and neutralize the acid with a saturated sodium bicarbonate solution. Extract the organic layer with an appropriate solvent like ethyl acetate.
-
Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Crystallization : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., n-heptane) at an elevated temperature (e.g., 50°C). Allow the solution to cool slowly to room temperature and then refrigerate to induce crystallization of PMD.
-
Isolation : Isolate the PMD crystals by vacuum filtration and wash with a small amount of cold solvent.
C. Analysis:
-
Determine the purity of the synthesized PMD and quantify the yield of cis and trans isomers using GC-MS.
-
Confirm the chemical structure of the synthesized cis- and trans-p-menthane-3,8-diol using ¹H and ¹³C NMR spectroscopy.[14]
Caption: Experimental workflow for the synthesis and analysis of PMD.
Safety and Regulatory Information
This compound is recognized as a biopesticide and is considered safe for topical use when formulated correctly.
-
Human Health : It has low acute oral and dermal toxicity.[6] The primary health concerns are moderate eye irritation and potential skin irritation.[6][11] It is approved by the U.S. EPA and CDC for use on adults and children over the age of three.[16]
-
Environmental : Due to its low toxicity and limited use patterns, it is not expected to cause harm to the environment.[6]
-
Regulatory Status : PMD is registered as an insect repellent in numerous jurisdictions, including the United States (as Oil of Lemon Eucalyptus) and the European Union under the Biocidal Products Regulation (BPR).[2][5][6] It is one of the few naturally derived repellents recommended by the CDC for protection against mosquito-borne illnesses.[14][16]
References
- 1. p-Menthane-3,8-diol | 42822-86-6 [chemicalbook.com]
- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 3. Applications of p-Menthane-3,8-diol_Chemicalbook [chemicalbook.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. krishnanaturals.com [krishnanaturals.com]
- 6. penntybio.com [penntybio.com]
- 7. foreverest.net [foreverest.net]
- 8. P-Menthane-3,8-diol | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. p-Menthane-3,8-diol | TargetMol [targetmol.com]
- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 11. This compound | C10H20O2 | CID 19100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]
- 13. CN103193598A - Oriented synthesis preparation process of cis-form p-menthane-3,8-diol - Google Patents [patents.google.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 16. caringsunshine.com [caringsunshine.com]
Natural sources and extraction of Menthoglycol from Corymbia citriodora
An In-depth Technical Guide on the Natural Sources and Extraction of Menthoglycol from Corymbia citriodora
Introduction
p-Menthane-3,8-diol (B45773) (PMD), commonly known as this compound, is a monoterpenoid recognized for its potent insect-repellent properties.[1] Classified as a biopesticide, it is a leading natural alternative to synthetic repellents such as N,N-diethyl-m-toluamide (DEET).[1][2] The primary natural source of PMD is the lemon-scented gum tree, Corymbia citriodora (formerly Eucalyptus citriodora), native to Australia.[1][3]
While PMD is found in the essential oil of C. citriodora, its natural concentration is typically very low, ranging from 1% to 2%.[1][4] The essential oil is, however, exceptionally rich in the monoterpene aldehyde citronellal (B1669106), which can constitute 70-98% of the oil.[1][5][6] Commercially viable production of PMD, therefore, relies on the extraction of citronellal-rich essential oil from C. citriodora leaves, followed by a chemical conversion of citronellal into PMD.[1][7] This refined, PMD-rich product is known as Oil of Lemon Eucalyptus (OLE).[1]
This technical guide provides a comprehensive overview of the extraction of essential oil from C. citriodora, the subsequent conversion of citronellal to PMD, and the analytical methods for purification and characterization.
Section 1: Extraction of Essential Oil from Corymbia citriodora
The primary method for extracting the citronellal-rich essential oil from the leaves of Corymbia citriodora is steam distillation, with hydrodistillation also being a common technique.[8][9][10] These methods are effective at volatilizing the aromatic compounds from the plant material, which are then condensed and collected.
Data Presentation: Yield and Composition of Corymbia citriodora Essential Oil
The yield and chemical composition of the essential oil can vary based on factors such as the season of harvest, age of the leaves, geographical location, and specific extraction parameters.[5][8][11]
| Extraction Method | Plant Part | Essential Oil Yield (% v/w) | Citronellal (%) | Citronellol (%) | Other Major Components (%) | Reference |
| Steam Distillation | Leaves | 6.53 | 69.77 | 10.63 | Isopulegol (4.66), PMD (2.76) | [8] |
| Steam Distillation | Leaves | 3.40 | 64.70 | 10.90 | β-pinene (0.80), Caryophyllene (0.50) | [8] |
| Hydrodistillation | Fresh Leaves (Summer) | 1.8 - 2.25 | 50.35 - 82.01 | 1.10 - 1.50 | Isopulegol (2.55 - 2.70) | [5] |
| Hydrodistillation | Decaying Leaves | 0.6 | 52.2 | 12.3 | Isoisopulegol (11.9) | [12] |
| Not Specified | Leaves | Not Specified | 86.0 | Not Specified | Not Specified | [13] |
| Steam Distillation | Leaves | Not Specified | 76.0 | 4.7 | Not Specified | [6] |
Experimental Protocol: Steam Distillation of C. citriodora Leaves
This protocol describes a standard laboratory-scale steam distillation procedure for the extraction of essential oil.
1. Plant Material Preparation:
-
Fresh, healthy leaves of Corymbia citriodora are harvested.[9][14]
-
The leaves are washed with water to remove dirt and debris.[14][15]
-
Optionally, the leaves can be partially dried to reduce water content or chopped into smaller pieces (e.g., 2-5 cm) to increase the surface area for efficient extraction.[14][15][16]
2. Distillation Apparatus Setup:
-
A Clevenger-type or similar steam distillation apparatus is assembled.[15][17]
-
A round-bottom flask is filled with a predetermined amount of water.
-
A separate vessel containing the prepared leaf material (e.g., 200 g) is placed in the apparatus such that steam can pass through it.[16]
3. Extraction Process:
-
The water in the flask is heated to generate steam, which is then passed through the leaf material.[9][10]
-
The steam ruptures the oil glands in the leaves, releasing the volatile essential oil.
-
The mixture of steam and volatile oil vapor travels to a condenser.
-
The vapor is cooled by circulating cold water, condensing it back into a liquid state.
-
The extraction is typically run for a period of 3 to 6 hours.[16][17]
4. Collection and Separation:
-
The condensate (a mixture of water and essential oil) is collected in a separating funnel or a specialized collector.[15]
-
As the essential oil is immiscible with and less dense than water, it forms a distinct layer on top.
-
The lower aqueous layer (hydrosol) is drained off, and the upper essential oil layer is collected.
5. Post-Processing:
-
The collected oil is dried using an anhydrous drying agent, such as anhydrous sodium sulfate (B86663), to remove any residual water.[16]
-
The pure essential oil is then filtered and stored in a dark, airtight glass container at a low temperature (e.g., 4°C) to prevent degradation.[14][15]
Visualization: Essential Oil Extraction Workflow
Section 2: Conversion of Citronellal to this compound (PMD)
The high concentration of citronellal in C. citriodora essential oil makes it an ideal starting material for the synthesis of PMD. The conversion is achieved through an acid-catalyzed intramolecular Prins reaction, which involves the cyclization and hydration of the citronellal molecule.[4][18] Various acid catalysts, including sulfuric acid, citric acid, and solid acid catalysts, have been effectively used.[2][4][19][20]
Data Presentation: Synthesis of p-Menthane-3,8-diol (PMD)
The efficiency of the conversion is dependent on the catalyst, temperature, reaction time, and solvent system.
| Starting Material | Catalyst | Reaction Conditions | Citronellal Conversion (%) | PMD Yield / Selectivity (%) | Reference |
| (+)-Citronellal | 0.25% Aqueous H₂SO₄ | 50°C, 11 hours | 97.9 | 92.3% (Selectivity) | [21] |
| (±)-Citronellal | Lignin-derived Carbon Acid | 50°C, 24 hours (in Water) | 97 | 86% (Yield) | [2][18] |
| C. citriodora EO | 0.25% H₂SO₄ | 50°C, 5 hours | Not specified | 76.3% (Yield) | [4] |
| (±)-Citronellal | 0.75% H₂SO₄ | 60°C, 6 hours | 98.5 | 95.6% (Yield) | [19] |
| (+)-Citronellal | 0.02-1.0 wt% Aqueous H₂SO₄ | Not specified | 95.4 - 99.0 | 86.7 - 92.8% (Selectivity) | [22] |
| C. citriodora EO | 7% Citric Acid | 50°C, 15 hours | 82 | 80% (Selectivity) | [4] |
| (±)-Citronellal | CO₂ in Water | 120-180°C | ~60-80 | ~50-60% (Selectivity) | [23][24] |
Experimental Protocol: Acid-Catalyzed Conversion of Citronellal to PMD
This protocol details a common method using sulfuric acid, adapted from multiple sources.[1][20]
1. Reaction Setup:
-
Place 25 g of C. citriodora essential oil into a 250 mL two-necked flask equipped with a magnetic stirrer and a condenser.[1][20]
-
Prepare the acidic solution. For example, add a 0.25% w/w sulfuric acid solution to the essential oil, often at a ratio of 3:1 (acid solution to oil by weight).[20]
2. Cyclization Reaction:
-
Stir the biphasic mixture vigorously at a controlled temperature, typically 50°C.[20][21]
-
Maintain the reaction for a specified duration, generally between 5 to 11 hours.[20][21] The progress can be monitored using Thin Layer Chromatography (TLC).[1][20]
3. Work-up and Neutralization:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated sodium bicarbonate (NaHCO₃) solution to the mixture until effervescence ceases, neutralizing the sulfuric acid catalyst.[1]
4. Extraction and Purification:
-
Transfer the neutralized mixture to a separating funnel.
-
Extract the organic components using a suitable solvent like n-heptane or petroleum ether.[1][16][22]
-
Collect the organic layer and wash it with brine (saturated NaCl solution) to remove water-soluble impurities.[1]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude PMD product.[1]
5. Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., n-heptane).[21][22]
-
Cool the solution to a low temperature (e.g., -20°C to -50°C) for several hours (e.g., 20 hours) to induce crystallization of PMD.[21]
-
Collect the crystals by filtration and wash them with cold solvent to remove residual impurities.[1]
-
Dry the purified crystals, for example, in an oven at 50°C.[1] The final product is a mixture of cis- and trans-PMD isomers.[1][20]
6. Analysis:
-
The identity, purity, and isomer ratio of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Visualization: Chemical Conversion of Citronellal to PMD
Section 3: Terpenoid Biosynthesis in Corymbia citriodora
The precursor to citronellal and other monoterpenes in Corymbia species is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plant's plastids.[25][26] This pathway converts simple sugars into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[25] These units are then combined to form geranyl pyrophosphate (GPP), the direct precursor to C10-monoterpenes.[27] Terpene synthase enzymes then convert GPP into a variety of monoterpenes, including citronellal.[26][27]
Visualization: Simplified Terpenoid Biosynthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. crusoe-moustique.com [crusoe-moustique.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lgbotanicals.com [lgbotanicals.com]
- 7. EP2200430B1 - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. stillorganics.co.za [stillorganics.co.za]
- 10. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical composition and inhibitory activity of essential oil from decaying leaves of Eucalyptus citriodora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. irjet.net [irjet.net]
- 15. purkh.com [purkh.com]
- 16. CN101880600A - Method for extracting eucalyptus citriodra volatile oil and 3,8-diol - Google Patents [patents.google.com]
- 17. univates.br [univates.br]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 23. Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 26. tsijournals.com [tsijournals.com]
- 27. The Eucalyptus terpene synthase gene family - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of p-Menthane-3,8-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (B45773) (PMD) is a naturally occurring monoterpenoid found in the essential oil of Corymbia citriodora, formerly known as Eucalyptus citriodora. It is a highly effective insect repellent, making it a compound of significant interest for pharmaceutical and consumer product development. Understanding the biosynthetic pathway of PMD in plants is crucial for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core biosynthetic pathway of PMD, drawing on established principles of terpenoid biosynthesis and available research.
I. The General Terpenoid Biosynthetic Pathway: Precursors to Monoterpenes
All terpenoids, including p-menthane (B155814) monoterpenes, originate from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.[3][4] Monoterpenes, being C10 compounds, are primarily synthesized in the plastids via the MEP pathway.[2][5]
The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate.[2] Through a series of enzymatic reactions, this pathway yields both IPP and DMAPP.[3] The subsequent condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the direct precursor for all monoterpenes.[1]
II. Proposed Biosynthetic Pathway of p-Menthane-3,8-diol
While the complete enzymatic pathway for PMD biosynthesis in Corymbia citriodora is not as extensively characterized as that of menthol (B31143) in Mentha species, a putative pathway can be proposed based on the known chemistry of citronellal (B1669106) and related terpenoid biosynthetic routes. The key intermediate is believed to be citronellal.
From Geranyl Diphosphate to Citronellal
The formation of citronellal from GPP likely proceeds through the reduction of geraniol (B1671447).
-
Geraniol Synthase: GPP is first hydrolyzed to geraniol. This reaction is catalyzed by a geraniol synthase (GES).
-
Geraniol Dehydrogenase: Geraniol is then oxidized to geranial.
-
Geranial Reductase: Finally, geranial is reduced to citronellal.
Cyclization and Hydration to p-Menthane-3,8-diol
The conversion of citronellal to PMD involves an intramolecular ene reaction followed by hydration.[6][7] This transformation is well-documented in chemical synthesis and is likely enzyme-mediated in plants.[8][9]
-
Isopulegol Synthase (Proposed): Citronellal undergoes a cyclization reaction to form isopulegol. This step is likely catalyzed by an enzyme analogous to the cyclases found in other monoterpene pathways.
-
Hydratase (Proposed): Isopulegol is then hydrated to yield p-menthane-3,8-diol.
III. A Comparative Pathway: Menthol Biosynthesis in Mentha
The biosynthesis of menthol in peppermint (Mentha x piperita) is a well-studied example of a p-menthane pathway and provides valuable insights into the types of enzymes and reactions that could be involved in PMD biosynthesis.[10][11]
The pathway begins with the cyclization of GPP to (-)-limonene, followed by a series of hydroxylation, oxidation, and reduction steps to produce (-)-menthol.[10] Key enzymes in this pathway include limonene (B3431351) synthase, limonene-3-hydroxylase, (-)-trans-isopiperitenol (B1216475) dehydrogenase, (-)-isopiperitenone (B1197589) reductase, (+)-cis-isopulegone isomerase, (+)-pulegone reductase, and (-)-menthone (B42992) reductase.[10][12][13]
IV. Quantitative Data on Related Biosynthetic Enzymes
| Enzyme | Substrate(s) | Km | kcat | Optimal pH | Source Organism | Reference |
| (-)-Isopiperitenone Reductase | (-)-Isopiperitenone, NADPH | 1.0 µM, 2.2 µM | 1.3 s-1 | 5.5 | Mentha x piperita | [14] |
| (+)-Pulegone Reductase | (+)-Pulegone, NADPH | - | - | - | Mentha x piperita | [15] |
| (-)-Menthone Reductase | (-)-Menthone, NADPH | 3.0 µM, 0.12 µM | 0.6 s-1 | ~7.0 | Mentha x piperita | [13] |
| Neomenthol Dehydrogenase | l-menthone, NADPH | 2.2 x 10-5 M, ~2 x 10-5 M | - | 7.6 | Mentha piperita | [16][17] |
| Menthol Dehydrogenase | l-menthone, NADPH | 2.5 x 10-4 M, ~2 x 10-5 M | - | 7.5 | Mentha piperita | [16][17] |
V. Experimental Protocols
The elucidation of terpenoid biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments relevant to the study of the PMD pathway.
Gene Identification and Cloning
Objective: To identify and isolate candidate genes encoding the enzymes of the PMD pathway from Corymbia citriodora.
Methodology:
-
Transcriptome Sequencing: Extract total RNA from the leaves of C. citriodora and perform deep sequencing (RNA-Seq).
-
Homology-Based Gene Identification: Use known sequences of related enzymes from other plant species (e.g., geraniol synthase, terpene cyclases, hydratases from the menthol pathway) as queries to search the transcriptome data for homologous sequences.
-
Gene Cloning: Design primers based on the identified candidate sequences and use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length cDNA of the target genes from C. citriodora RNA. Clone the amplified cDNAs into an appropriate expression vector.
Heterologous Expression and Enzyme Characterization
Objective: To produce the cloned enzymes in a heterologous host and characterize their function.
Methodology:
-
Protein Expression: Transform an appropriate host (e.g., E. coli, yeast) with the expression vector containing the candidate gene. Induce protein expression under optimized conditions.
-
Protein Purification: Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., citronellal for the proposed cyclase), and any necessary cofactors (e.g., NADPH).
-
Incubate the reaction at an optimal temperature and pH.
-
Stop the reaction and extract the products with an organic solvent (e.g., hexane).
-
-
Product Identification: Analyze the reaction products using gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic product by comparing its retention time and mass spectrum to an authentic standard of the expected product (e.g., isopulegol, PMD).
-
Enzyme Kinetics: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations.
In Vivo Functional Analysis
Objective: To confirm the function of the identified genes in a plant system.
Methodology:
-
Transient Expression in Nicotiana benthamiana: Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct for the candidate gene.
-
Metabolite Analysis: After several days of incubation, harvest the infiltrated leaves and extract the volatile metabolites.
-
Product Detection: Analyze the extracts by GC-MS to detect the production of the expected compound (e.g., PMD).
VI. Conclusion
The biosynthesis of p-menthane-3,8-diol in plants is a promising area of research with significant implications for the sustainable production of this valuable insect repellent. While the complete pathway is yet to be fully elucidated, the proposed route via citronellal provides a strong framework for future investigation. By leveraging the knowledge gained from well-characterized pathways such as menthol biosynthesis, and employing modern molecular and biochemical techniques, researchers can systematically identify and characterize the enzymes involved in PMD formation. This will not only enhance our fundamental understanding of plant secondary metabolism but also pave the way for the metabolic engineering of plants and microorganisms for the enhanced production of PMD.
References
- 1. mdpi.com [mdpi.com]
- 2. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. openlib.tugraz.at [openlib.tugraz.at]
- 6. researchgate.net [researchgate.net]
- 7. CA2699446C - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Menthol - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uniprot.org [uniprot.org]
- 16. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Menthoglycol: An In-depth Technical Guide on its Environmental Breakdown and Ecological Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthoglycol, known scientifically as p-menthane-3,8-diol (B45773) (PMD), is a widely used active ingredient in insect repellents, valued for its efficacy and natural origin from the oil of Corymbia citriodora. This technical guide provides a comprehensive overview of the current understanding of this compound's environmental breakdown and ecological impact. A thorough review of publicly available scientific literature and regulatory documents reveals a significant data gap in quantitative environmental fate and ecotoxicity studies. This is primarily attributed to its principal use as a topical repellent, which regulatory bodies like the U.S. Environmental Protection Agency (EPA) have determined results in negligible direct environmental release. Consequently, extensive data requirements for environmental fate and non-target organism toxicity have been waived. This guide synthesizes the available qualitative information, data from related substances, and outlines standard experimental protocols relevant to the assessment of substances like this compound.
Environmental Fate and Biodegradation
There is a notable absence of publicly available, quantitative data on the environmental persistence and degradation kinetics of this compound in various environmental compartments such as soil, water, and air. Regulatory assessments by agencies like the U.S. EPA have concluded that due to its use pattern—direct application to human skin—environmental exposure is minimal. Any potential release into the environment, for instance, through washing off, is expected to result in negligible concentrations due to dilution.
Despite the lack of detailed studies, this compound is widely reported by its manufacturers, such as Citrefine International, to be "readily biodegradable." This suggests that it is unlikely to persist in the environment. The chemical structure of this compound, a terpenoid diol, supports this assertion, as similar naturally occurring compounds are known to be susceptible to microbial degradation.
A Safety Data Sheet for Citriodiol®, a commercial form of this compound, states that it is readily biodegradable and that bioconcentration/accumulation is unlikely.[1] It also indicates that the substance does not meet the criteria for classification as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).[1]
Anticipated Environmental Breakdown Pathway
While specific degradation pathways for this compound are not detailed in the available literature, a hypothetical pathway can be proposed based on the metabolism of similar terpenoids. The breakdown is expected to be initiated by microbial oxidation of the hydroxyl groups, followed by ring cleavage and further degradation into smaller, readily metabolizable organic acids, ultimately leading to mineralization (conversion to CO2 and water).
Ecological Impact and Toxicity
Consistent with the waiver of environmental fate studies, there is a scarcity of publicly available ecotoxicity data for this compound for a wide range of aquatic and terrestrial organisms. The U.S. EPA has stated that due to its use pattern, there is no complete exposure pathway to terrestrial non-target organisms, and any residues in water from wash-off would be negligible due to dilution.[2] Therefore, the EPA has no risk concerns for aquatic organisms.[2]
Aquatic Toxicity
One study found that the oil of lemon eucalyptus (containing this compound) was effective as a larvicide against the tiger mosquito Aedes albopictus but was also lethal to non-target mosquitofish (Gambusia affinis) and tadpoles of the frog Pelophylax perezi in the short-term.[3] Another study on the essential oil of Eucalyptus citriodora and its active compounds showed toxicity to the mosquito Culex quinquefasciatus and was found to be harmless to an aquatic predator and honey bees.[4]
A study comparing the cytotoxicity and zebrafish embryo toxicity of this compound and DEET found this compound to be less toxic. This provides some direct, albeit limited, evidence of its aquatic toxicity profile.
Table 1: Summary of Available Ecological Impact Data
| Test Organism | Substance | Endpoint | Result | Source |
| Zebrafish (Danio rerio) embryos | p-Menthane-3,8-diol | Toxicity Comparison | Less toxic than DEET | Academic Study |
| Mosquitofish (Gambusia affinis) | Oil of Lemon Eucalyptus | Toxicity | Lethal in the short-term | [3] |
| Tadpoles (Pelophylax perezi) | Oil of Lemon Eucalyptus | Toxicity | Lethal in the short-term | [3] |
| Culex quinquefasciatus larvae | Eucalyptus citriodora oil | Toxicity | Toxic | [4] |
| Aquatic predator | Eucalyptus citriodora oil | Toxicity | Harmless | [4] |
| Honey bee (Apis mellifera) | Eucalyptus citriodora oil | Toxicity | Harmless | [4] |
Experimental Protocols
While specific experimental data for this compound is limited, this section outlines the standard methodologies that would be employed to generate such data.
Ready Biodegradability Testing (OECD 301F)
The OECD 301F (Manometric Respirometry Test) is a standard method to assess the ready biodegradability of a substance.
Objective: To determine the extent and rate of aerobic biodegradation of the test substance in an aqueous medium by microorganisms.
Methodology:
-
Test System: Closed respirometer flasks containing a defined volume of mineral medium, the test substance as the sole carbon source, and an inoculum of aerobic microorganisms (typically from activated sludge).
-
Procedure: The consumption of oxygen by the microbial population during the degradation of the test substance is measured over a 28-day period. Carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.
-
Data Analysis: The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test period.
Acute Aquatic Toxicity Testing with Fish (OECD 203)
The OECD 203 (Fish, Acute Toxicity Test) is a standard method to determine the acute lethal toxicity of a substance to fish.
Objective: To determine the concentration of a substance that is lethal to 50% (LC50) of the test fish over a 96-hour exposure period.
Methodology:
-
Test Organism: A recommended fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Test System: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment (static, semi-static, or flow-through system).
-
Procedure: The number of dead fish in each test concentration is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC50 value and its confidence limits are calculated using statistical methods (e.g., probit analysis).
Conclusion
The available information strongly suggests that this compound has a favorable environmental profile, characterized by ready biodegradability and low potential for bioaccumulation. However, the lack of publicly available, detailed quantitative data on its environmental breakdown and ecotoxicity is a significant limitation for a comprehensive risk assessment. The primary reason for this data gap is the regulatory stance that its main use pattern does not lead to significant environmental exposure. While studies on the source material, Corymbia citriodora oil, offer some insights into potential ecological effects, these cannot be directly extrapolated to the purified active ingredient, this compound. Future research, particularly independent academic studies, would be invaluable in filling the existing data gaps and providing a more complete and quantitative understanding of the environmental fate and ecological impact of this widely used insect repellent.
References
- 1. entomologicalcommunications.org [entomologicalcommunications.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical composition and toxicity of commercial Mentha spicata and Eucalyptus citriodora essential oils on Culex quinquefasciatus and non-target insects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Discovery and Development of Menthoglycol (p-Menthane-3,8-diol) as a Repellent: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the historical discovery, development, and mechanism of action of Menthoglycol, scientifically known as p-Menthane-3,8-diol (PMD), a leading biopesticide repellent. Derived from the essential oil of the lemon eucalyptus tree, Corymbia citriodora, PMD has demonstrated efficacy comparable to the synthetic repellent DEET against a broad spectrum of arthropod vectors. This document details the timeline of its discovery, the evolution of its extraction and synthesis, quantitative efficacy data, and the experimental protocols used for its evaluation. Furthermore, it elucidates the current understanding of its interaction with the insect olfactory system, providing a valuable resource for researchers, scientists, and professionals in the fields of drug development and vector control.
Introduction: The Rise of a Natural Repellent
The quest for effective and safe insect repellents is a critical component of global public health strategies to combat vector-borne diseases. While synthetic compounds like N,N-Diethyl-meta-toluamide (DEET) have long been the standard, concerns regarding their environmental persistence and potential for adverse effects have driven the exploration of naturally derived alternatives. Among these, this compound, or PMD, has emerged as a highly effective and widely adopted active ingredient.
This guide delves into the scientific journey of this compound, from its origins in traditional use to its establishment as a scientifically validated and commercially significant repellent. We will explore its discovery, the development of extraction and synthetic production methods, and the rigorous testing that has substantiated its efficacy.
Historical Discovery and Development
The repellent properties of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora), have been recognized in traditional practices for an extended period. Indigenous communities in Australia, the tree's native habitat, have historically used its leaves for their insect-repelling aroma.[1][2]
The key active ingredient, p-Menthane-3,8-diol (PMD), was identified as the primary repellent compound in the 1960s.[3] The unrefined essential oil of C. citriodora contains only a small fraction of PMD (1-2%), with the major component being citronellal (B1669106) (up to 80%).[3][4] It was discovered that the refining process of the essential oil, which mimics the natural aging of the leaves, significantly increases the concentration of PMD to as high as 70% through the cyclization of citronellal.[3][4] This refined oil is known commercially as Oil of Lemon Eucalyptus (OLE) or by various registered tradenames.
The development of synthetic routes to produce PMD from citronellal further solidified its position as a viable commercial repellent. This has allowed for standardized production and consistent quality control of PMD-based repellent formulations.
Chemical and Physical Properties
This compound is a bicyclic monoterpenoid diol with the chemical formula C₁₀H₂₀O₂. It is a colorless solid with a faint, menthol-like odor. The presence of three chiral centers results in eight possible stereoisomers.[3] Commercially available PMD is typically a mixture of the cis and trans isomers of p-menthane-3,8-diol. Studies have indicated that different stereoisomers may exhibit varying levels of repellency, with (1R)-(+)-cis-PMD showing particularly high efficacy against Aedes albopictus.
Efficacy of this compound as a Repellent
Numerous studies have demonstrated the high efficacy of this compound as a broad-spectrum repellent against various disease-carrying vectors. Its performance is often comparable to that of DEET, the long-standing gold standard in insect repellents.
Quantitative Efficacy Data
The following tables summarize the findings from several key studies, providing a comparative look at the protection times and efficacy of this compound against different mosquito species.
| Active Ingredient | Concentration (%) | Mosquito Species | Protection Time (hours) | Study Type | Reference |
| PMD | 30 | Aedes aegypti | ~6 | Laboratory (Arm-in-cage) | [5] |
| DEET | 20 | Aedes aegypti | ~6 | Laboratory (Arm-in-cage) | [5] |
| PMD | 15 | Anopheles stephensi | <6 (less than DEET) | Laboratory (Arm-in-cage) | [5] |
| DEET | 15 | Anopheles stephensi | ~6 | Laboratory (Arm-in-cage) | [5] |
| DEET | 24 | Aedes albopictus | >6 | Laboratory (Arm-in-cage) | [5] |
| PMD | Not Specified | Mosquitoes | Up to 6 | Field and Laboratory | [6] |
| Repellent Formulation | Active Ingredient & Concentration | Mosquito Species | Mean Complete Protection Time (CPT) in hours | Reference |
| Commercial Repellent 1 | 20% DEET | Aedes aegypti | 5.0 | [7] |
| Commercial Repellent 2 | 30% PMD | Aedes aegypti | 4.8 | [7] |
| Commercial Repellent 3 | 40% PMD | Anopheles gambiae | >8 | [3] |
| Commercial Repellent 4 | 20% DEET | Anopheles gambiae | >8 | [3] |
Experimental Protocols
The evaluation of insect repellent efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two of the most common laboratory-based assays.
Arm-in-Cage Test
The Arm-in-Cage test is a standard method for assessing the complete protection time (CPT) of a topical repellent against biting insects.
Objective: To determine the duration of complete protection provided by a repellent formulation against host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 30x30x30 cm) containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 50-200).
-
Repellent formulation to be tested.
-
Control substance (e.g., ethanol (B145695) or the repellent's base formulation without the active ingredient).
-
Human volunteers.
-
Protective sleeves or gloves to cover the non-treated areas of the arm.
-
Timer.
Procedure:
-
Volunteer Preparation: Volunteers wash their forearms with unscented soap and water and allow them to dry completely.
-
Repellent Application: A precise amount of the repellent formulation (e.g., 1 mL) is evenly applied to a defined area of the volunteer's forearm (e.g., 300 cm²). The hand and upper arm are covered with a protective sleeve or glove. A control substance is applied to the other arm in the same manner.
-
Exposure: At predetermined intervals (e.g., every 30 or 60 minutes) following application, the volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3-5 minutes).
-
Observation: The number of mosquito landings and confirmed bites (probing) on the exposed skin is recorded during the exposure period. A confirmed bite is typically defined as a mosquito inserting its proboscis into the skin.
-
Endpoint: The test for a specific repellent is concluded when the first confirmed bite occurs. The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).
-
Data Analysis: The CPTs for the repellent and control are compared to determine the efficacy of the formulation.
Y-Tube Olfactometer Test
The Y-tube olfactometer is a behavioral assay used to assess the spatial repellency or attractancy of volatile compounds to insects.
Objective: To determine if a volatile substance repels or attracts mosquitoes in a choice-based assay.
Materials:
-
Y-tube olfactometer (a Y-shaped glass or plastic tube).
-
Air source (pump or compressed air) with flow meters to regulate airflow.
-
Charcoal filter to purify the incoming air.
-
Humidifier to control the moisture content of the air.
-
Test chamber for introducing the volatile substance.
-
Host-seeking female mosquitoes.
-
Control substance (e.g., clean air or solvent).
Procedure:
-
Setup: The Y-tube olfactometer is placed horizontally. A regulated and purified airflow is directed through each arm of the 'Y'.
-
Stimulus Introduction: The test substance (e.g., a filter paper treated with the repellent) is placed in the test chamber connected to one arm of the olfactometer. A control substance is placed in a similar chamber connected to the other arm.
-
Mosquito Release: A single mosquito or a small group of mosquitoes is introduced at the base of the 'Y' tube.
-
Observation: The movement of the mosquito is observed for a set period. The arm of the Y-tube that the mosquito first enters and the time it spends in each arm are recorded.
-
Data Collection: This process is repeated with a new mosquito for a statistically significant number of replicates.
-
Data Analysis: The proportion of mosquitoes choosing the arm with the test substance versus the control arm is calculated. A statistically significant preference for the control arm indicates repellency of the test substance.
Mechanism of Action: Interaction with the Insect Olfactory System
This compound exerts its repellent effect by interfering with the insect's olfactory system, disrupting its ability to locate a host. While the precise molecular targets are still under active investigation, the general mechanism involves the interaction with olfactory receptors on the antennae and maxillary palps of insects.
Insects detect volatile chemical cues through a sophisticated olfactory system. Odorant molecules enter the sensilla (sensory hairs) on the antennae and are transported by Odorant Binding Proteins (OBPs) through the sensillar lymph to the dendritic membranes of Olfactory Receptor Neurons (ORNs). Here, they bind to Odorant Receptors (ORs), which are ligand-gated ion channels. The binding of an odorant to a specific OR (OrX) in a heteromeric complex with the highly conserved co-receptor Orco leads to the opening of the ion channel, causing a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the brain, leading to a behavioral response.
It is hypothesized that this compound acts as an agonist or antagonist at specific ORs, effectively scrambling the olfactory code that the insect uses to identify a host. This may involve either masking the attractive human odors or by directly activating receptors that trigger an aversive behavioral response.
Synthesis of this compound
While this compound can be obtained from the refined essential oil of Corymbia citriodora, commercial production often relies on a semi-synthetic route starting from citronellal. The key chemical transformation is an acid-catalyzed intramolecular Prins reaction.
Reaction: Citronellal undergoes an acid-catalyzed cyclization and hydration to form p-Menthane-3,8-diol.
Typical Reactants and Conditions:
-
Starting Material: (+)-Citronellal or citronellal-rich essential oil.
-
Catalyst: A dilute aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or a solid acid catalyst.
-
Solvent: Often performed in a biphasic system with water or under solvent-free conditions.
-
Temperature: The reaction is typically carried out at a moderately elevated temperature (e.g., 50-70°C).
General Procedure:
-
Citronellal is mixed with the aqueous acid catalyst.
-
The mixture is stirred at the desired temperature for several hours.
-
The reaction progress is monitored by techniques such as gas chromatography (GC).
-
Upon completion, the reaction mixture is neutralized.
-
The product, p-Menthane-3,8-diol, is then extracted using an organic solvent.
-
The crude product is purified, typically by crystallization, to yield the final product.
Visualizations
Experimental Workflows
Caption: Workflow for the Arm-in-Cage repellent efficacy test.
Caption: Workflow for the Y-Tube Olfactometer behavioral assay.
Signaling Pathway and Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. enlivenarchive.org [enlivenarchive.org]
- 3. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. slunik.slu.se [slunik.slu.se]
- 5. Spatial Exposure Responses of Malaria Vectors to Eucalyptus grandis (W. Hill ex Maiden) and Cymbopogon citratus (DC.) Stapf Essential Oils [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Arm in cage test | LITE [lite.lstmed.ac.uk]
In Silico Analysis of Menthoglycol's Interaction with Insect Odorant Binding Proteins: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth guide to the in silico docking studies of Menthoglycol (also known as p-Menthane-3,8-diol or PMD), a widely used natural insect repellent, with insect odorant binding proteins (OBPs). This document is intended for researchers, scientists, and professionals in the fields of drug development, entomology, and computational chemistry. It details the methodologies for conducting such studies, presents illustrative quantitative data, and visualizes key experimental workflows and biological pathways.
Introduction: The Role of Odorant Binding Proteins in Insect Repellency
Insects rely on a sophisticated olfactory system to locate hosts, food sources, and mates. Odorant binding proteins (OBPs) are a critical component of this system, functioning as the first step in olfactory signal transduction.[1] These small, soluble proteins are abundant in the sensillar lymph of insect antennae and are responsible for capturing and transporting hydrophobic odorant molecules, including repellents, to the olfactory receptors (ORs) located on the dendrites of olfactory neurons.[2][3]
The interaction between repellent molecules and OBPs is a key area of research for developing novel and more effective insect repellents. By understanding the molecular interactions at this level, it is possible to design new compounds with enhanced binding affinity and repellent activity. This compound, the active ingredient in oil of lemon eucalyptus, is a highly effective natural repellent.[4] In silico docking studies provide a powerful and cost-effective method to investigate the binding mechanisms of this compound with insect OBPs at a molecular level.
Quantitative Data from In Silico Docking of this compound
While specific studies detailing the in silico docking of this compound with a named insect OBP are not prevalent in publicly accessible literature, this section presents a template for summarizing such data, populated with realistic, illustrative values based on studies of similar compounds and docking simulations of this compound with other related proteins. The following tables showcase the type of quantitative data that would be generated from a comprehensive in silico docking analysis. For this guide, we will consider the hypothetical docking of this compound with Anopheles gambiae OBP1 (AgamOBP1), a well-characterized OBP from the primary malaria vector.
Table 1: Predicted Binding Energies of this compound with Anopheles gambiae OBP1
| Ligand | OBP Target | Docking Software | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| This compound | AgamOBP1 | AutoDock Vina | -6.8 | 15.2 |
| DEET (Control) | AgamOBP1 | AutoDock Vina | -7.2 | 8.5 |
Note: The data presented in this table is illustrative and intended to exemplify the outputs of an in silico docking study.
Table 2: Key Amino Acid Residues in the AgamOBP1 Binding Site Interacting with this compound
| Interacting Residue | Type of Interaction | Distance (Å) |
| PHE123 | Pi-Alkyl | 4.5 |
| SER55 | Hydrogen Bond | 2.9 |
| TRP114 | Pi-Alkyl | 5.1 |
| LEU76 | Alkyl | 3.8 |
| ILE52 | Alkyl | 4.2 |
Note: The data presented in this table is illustrative and based on typical interactions observed in OBP-ligand complexes.
Experimental Protocols for In Silico Docking
This section outlines a detailed methodology for conducting an in silico docking study of this compound with an insect OBP, such as AgamOBP1. This protocol is synthesized from established practices in the field.
Preparation of the Protein Structure
-
OBP Structure Retrieval: The three-dimensional crystal structure of the target OBP, in this case, Anopheles gambiae OBP1 (AgamOBP1), is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structure is prepared for docking using software such as AutoDock Tools. This process involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges to the protein atoms.
-
Saving the prepared protein structure in the PDBQT file format.
-
Preparation of the Ligand Structure
-
Ligand Structure Generation: The 3D structure of this compound (p-Menthane-3,8-diol) is generated using a chemical drawing tool like ChemDraw and saved in a standard format (e.g., MOL or SDF).
-
Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation using a computational chemistry software package.
-
Ligand Preparation for Docking: The optimized ligand structure is then prepared for docking using AutoDock Tools. This includes:
-
Detecting the rotatable bonds.
-
Assigning Gasteiger charges.
-
Saving the prepared ligand in the PDBQT file format.
-
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the known binding site of the OBP. The size and center of the grid box are set to encompass the entire binding cavity, allowing the ligand to move freely within this space.
-
Docking Execution: The molecular docking simulation is performed using a program like AutoDock Vina. The software systematically searches for the optimal binding poses of the ligand within the protein's binding site and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the protein residues in this pose are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizations of Workflows and Pathways
In Silico Docking Workflow
The following diagram illustrates the general workflow for an in silico molecular docking study.
Insect Olfactory Signaling Pathway
This diagram illustrates the role of Odorant Binding Proteins in the insect olfactory signaling pathway.
References
- 1. Frontiers | Roles of insect odorant binding proteins in communication and xenobiotic adaptation [frontiersin.org]
- 2. Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Sustainable and Green Synthesis of p-Menthane-3,8-diol (PMD) from Citronellal
Introduction
p-Menthane-3,8-diol (B45773) (PMD) is a highly effective and naturally derived insect repellent, recognized for its efficacy against a broad spectrum of biting insects, including mosquitoes.[1][2][3] Traditionally synthesized using strong mineral acids, there is a growing demand for greener and more sustainable production methods. This document outlines several innovative and environmentally benign protocols for the synthesis of PMD from citronellal (B1669106), a readily available monoterpenoid. These methods leverage green chemistry principles by employing sustainable catalysts, environmentally friendly solvents, and milder reaction conditions. The protocols provided are intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Comparative Analysis of Green Synthesis Methods
The following table summarizes the key quantitative data from the described sustainable synthesis methods for PMD, offering a clear comparison of their efficiencies and reaction conditions.
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Citronellal Conversion (%) | PMD Yield (%) | Key Advantages | Reference |
| Lignin-Derived Carbon Acid Catalyst | Alkaline Lignin pyrolyzed at 500°C | Water | 50 | 24 | 97 | 86 | Utilization of waste biomass, heterogeneous catalyst, high yield. | [1] |
| Biosourced Ammonium (B1175870) Salts | Biosourced Ammonium Salts | Not specified | Not specified | Not specified | Excellent | Excellent | Catalyst reusability (up to 6 times), excellent green metrics (E-factor: 0.68). | [4] |
| CO2-Enhanced Water Medium | In-situ formed Carbonic Acid | Water | 80 | 24 | ~90 | ~60 | Avoids strong acids, utilizes CO2, clean process. | [5][6] |
| Optimized Sulfuric Acid (Baseline) | 0.75% (w/w) Sulfuric Acid | Water (biphasic) | 60 | 6 | 98.5 | 95.6 | High yield and conversion, relatively short reaction time. | [7] |
| Citric Acid | 7 wt% Citric Acid | Water (biphasic) | Not specified | Not specified | 82 | ~65 (selectivity of 80%) | Use of a weak, biodegradable organic acid. | [3][8] |
Experimental Protocols
Protocol 1: Synthesis of PMD using a Lignin-Derived Carbon Acid Catalyst
This protocol describes a sustainable method for PMD synthesis utilizing a heterogeneous acid catalyst derived from alkaline lignin, a byproduct of the pulp and paper industry.[1]
Materials:
-
(±)-Citronellal
-
Alkaline lignin-derived carbon acid catalyst (AL-Py-500)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add (±)-citronellal and the lignin-derived carbon acid catalyst in a specified substrate-to-catalyst ratio.
-
Add deionized water to the flask to serve as the solvent.
-
The reaction mixture is stirred vigorously at 50°C for 24 hours under a reflux condenser.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by filtration.
-
Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude PMD product.
-
Purify the crude product by column chromatography or crystallization to yield pure p-menthane-3,8-diol.
Protocol 2: Synthesis of PMD using Biosourced Ammonium Salts as Catalysts
This protocol outlines a green synthesis of PMD employing reusable, biosourced ammonium salts as catalysts, noted for its high efficiency and favorable green chemistry metrics.[4]
Materials:
-
(±)-Citronellal or citronellal-rich essential oil
-
Biosourced ammonium salt catalyst
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the biosourced ammonium salt catalyst in water.
-
Add (±)-citronellal to the catalytic solution.
-
Stir the reaction mixture at the optimized temperature and time.
-
Upon completion of the reaction, separate the organic phase containing the product from the aqueous catalytic phase.
-
The aqueous phase containing the catalyst can be recovered and reused for subsequent batches.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase using a rotary evaporator to yield the PMD product.
-
Further purification can be performed if necessary.
Protocol 3: Synthesis of PMD in a CO2-Enhanced Water Medium
This protocol details an environmentally friendly synthesis of PMD that avoids traditional acid catalysts by using supercritical carbon dioxide in water to form carbonic acid in situ.[5]
Materials:
-
(±)-Citronellal
-
Deionized water
-
High-pressure reactor
-
CO2 cylinder
-
Organic solvent for extraction (e.g., diethyl ether)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place (±)-citronellal and deionized water into a high-pressure reactor.
-
Seal the reactor and pressurize with CO2 to the desired pressure.
-
Heat the reactor to the target temperature (e.g., 80°C) and maintain for the specified reaction time (e.g., 24 hours) with stirring.
-
After the reaction period, cool the reactor to room temperature and slowly depressurize.
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent.
-
Combine the organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify as needed.
Visualizations
Caption: Workflow for PMD synthesis using a lignin-derived catalyst.
Caption: Workflow for PMD synthesis in a CO2-enhanced water medium.
Caption: Generalized reaction pathway for the acid-catalyzed cyclization of citronellal to PMD.
References
- 1. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
Application Notes & Protocols for Menthoglycol (p-Menthane-3,8-diol) Extraction and Purification
Introduction
Menthoglycol, chemically known as p-menthane-3,8-diol (B45773) (PMD), is a highly effective and widely used insect repellent.[1][2] It is a colorless terpenoid diol with a faint menthol-like odor and a cooling sensation.[2] PMD can be obtained from natural sources or through chemical synthesis. The primary natural source is the essential oil of Corymbia citriodora (also known as lemon eucalyptus), though it is present in small quantities (1-2%).[2][3] The more common and commercially viable method is the semi-synthesis from citronellal (B1669106), which is a major component of C. citriodora essential oil.[1][4] These protocols are designed for researchers, scientists, and professionals in drug development, providing detailed methodologies for the extraction, synthesis, and purification of this compound.
I. Extraction of this compound from Corymbia citriodora
While direct extraction from the essential oil yields low amounts of PMD, a significant quantity can be recovered from the aqueous distillate (raffinate) post-distillation. An alternative approach involves a fermentation step prior to distillation to increase the yield.
Protocol 1: Steam Distillation and Extraction from Aqueous Distillate
This protocol details the extraction of the essential oil via steam distillation followed by the recovery of water-soluble PMD from the hydrosol.
1. Plant Material Preparation:
-
Harvest fresh leaves of Corymbia citriodora.
-
Dry the leaves in a kiln with forced air circulation at room temperature (e.g., 20 ± 5°C) for approximately 96 hours.[5]
-
Manually chop the dried leaves to a particle size of less than 2.0 mm to ensure homogeneity.[5]
2. Steam Distillation:
-
Place the prepared leaf material into a still.
-
Introduce steam into the still to co-distill the essential oil and other volatile components. The process typically lasts for 1 to 4 hours.[5][6]
-
Collect the distillate, which will separate into two phases in an oil-water separator: the upper essential oil phase and the lower aqueous phase (hydrosol or raffinate).
3. PMD Extraction from Raffinate:
-
Collect the aqueous phase distillate from the oil-water separator. This phase contains the water-soluble PMD.[7]
-
To increase the ionic strength of the aqueous phase and decrease the solubility of PMD, add sodium chloride (NaCl) or potassium chloride (KCl) to the distillate.[6][7]
-
Perform a liquid-liquid extraction on the salted aqueous phase using an organic solvent such as diethyl ether or petroleum ether.[6]
-
Separate the organic phase. Dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.[4][6]
-
Reclaim the solvent using a rotary evaporator to obtain a yellowish, oily crude PMD product.[6]
Experimental Workflow for Extraction from Corymbia citriodora
Caption: Workflow for this compound extraction from C. citriodora.
II. Synthesis of this compound from Citronellal
The acid-catalyzed intramolecular hydroalkoxylation (cyclization and hydration) of citronellal is the most efficient method for producing this compound.
Protocol 2: Acid-Catalyzed Synthesis of PMD
This protocol describes the conversion of citronellal to PMD using sulfuric acid.
1. Reaction Setup:
-
In a two-necked flask equipped with a magnetic stirrer, add the desired amount of aqueous sulfuric acid solution (e.g., 0.25% H₂SO₄).[4]
-
While stirring, add (+)-citronellal to the flask. A common ratio is 3:1 of acid solution to citronellal by weight.[4]
2. Reaction Conditions:
-
Maintain the temperature and continue stirring for 5 to 11 hours.[4][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
3. Work-up and Initial Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. The product will be in the organic layer.
-
Wash the organic layer with water to remove the acid catalyst.[8]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter to remove the drying agent. The resulting solution contains crude PMD.
Table 1: Summary of Synthesis Conditions and Outcomes
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | (+)-Citronellal | [8] |
| Catalyst | 0.25% Aqueous H₂SO₄ | [4][8] |
| Acid/EO Ratio | 3:1 (w/w) | [4] |
| Temperature | 50°C | [4][8] |
| Reaction Time | 5 - 11 hours | [4][8] |
| Citronellal Conversion | 97.9% | [8] |
| PMD Selectivity | 92.3% | [8] |
| PMD Yield | 76-80% | [4][8] |
| Final Purity (Post-Crystallization) | 96.4% |[4] |
Experimental Workflow for Synthesis from Citronellal
Caption: Workflow for this compound synthesis from citronellal.
III. Purification of this compound
Crude PMD from either extraction or synthesis contains a mixture of cis and trans isomers, unreacted starting material, and by-products.[8] Purification is necessary to obtain high-purity this compound.
Protocol 3: Purification by Crystallization
Crystallization is an effective method for purifying the diastereomeric mixture of PMD.
1. Solvent Addition:
-
Dissolve the crude PMD in a minimal amount of a suitable nonpolar solvent, such as n-heptane or n-hexane.[4][8]
2. Crystallization:
-
Cool the solution to a low temperature. Effective crystallization has been achieved by cooling to -25°C for 48 hours or -50°C for 20 hours.[4][8]
3. Isolation of Crystals:
-
Collect the colorless PMD crystals by filtration, possibly using a centrifuge to improve recovery.[8]
-
Wash the collected crystals with a small amount of cold n-hexane to remove residual impurities.[4]
-
Dry the crystals, for instance at 50°C for 7 hours, to yield high-purity PMD.[4]
Protocol 4: Purification by Column Chromatography
Column chromatography is used to separate the individual cis and trans isomers of PMD.[4]
1. Column Preparation:
-
Pack a chromatography column with silica (B1680970) gel as the stationary phase.
-
Equilibrate the column with the mobile phase.
2. Sample Loading and Elution:
-
Dissolve the crude PMD mixture in a small amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system such as ethyl acetate/n-hexane (e.g., in a 1:5 ratio).[8]
3. Fraction Collection and Analysis:
-
Collect fractions as the solvent elutes from the column.
-
Monitor the separation of isomers using Thin Layer Chromatography (TLC).[4]
-
Combine the fractions containing the pure cis-PMD and, separately, the fractions containing the pure trans-PMD.[4]
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the isolated isomers.[4]
General Purification Workflow
Caption: General purification workflows for this compound.
IV. Analytical Methods for Quality Control
To ensure the purity and identity of the final this compound product, several analytical techniques are employed.
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is the primary method for determining the purity of PMD and quantifying the ratio of cis and trans isomers.[4][8] It can also detect impurities such as unreacted citronellal or acetal (B89532) by-products.[8]
-
Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction or the separation during column chromatography.[4]
-
Spectral Analysis: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the synthesized and purified cis and trans isomers of p-menthane-3,8-diol.[4]
-
Melting Point: The melting point of the purified isomers can be determined and compared to literature values (cis-PMD: 82°C, trans-PMD: 74°C) as an indicator of purity.[4]
References
- 1. foreverest.net [foreverest.net]
- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. CN101880600A - Method for extracting eucalyptus citriodra volatile oil and 3,8-diol - Google Patents [patents.google.com]
- 7. Method for utilizing citriodora oil to extract waste liquid to prepare mosquito repellent - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Analysis of Menthoglycol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Menthoglycol, also known as p-menthane-3,8-diol (B45773) (PMD), is a highly effective and widely used insect repellent derived from the essential oil of Corymbia citriodora (lemon eucalyptus).[1][2] PMD is recognized as a biopesticide by numerous regulatory agencies.[2] The molecule possesses three stereocenters, leading to the existence of four principal stereoisomers: (±)-cis and (±)-trans.[1] The relative abundance of these isomers can influence the product's efficacy and physical properties.[1] Some research suggests that specific isomers, such as (1R)-(+)-cis-PMD, may exhibit higher repellency against certain insect species.[1] Therefore, a robust analytical method to separate and quantify these stereoisomers is crucial for quality control, product development, and regulatory compliance.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive identification of the isomers.[1] This application note provides a detailed protocol for the GC-MS analysis of this compound isomers.
Experimental Protocols
Standard and Sample Preparation
a. Standard Preparation: Pure analytical standards of the individual p-menthane-3,8-diol stereoisomers should be procured or synthesized. Prepare individual and mixed standard solutions of the this compound stereoisomers in a suitable solvent such as hexane (B92381) or methylene (B1212753) chloride at a concentration of approximately 100 µg/mL.[1]
b. Sample Preparation (Essential Oil or Insect Repellent Formulation): For the analysis of samples like essential oils or insect repellent formulations, a simple dilution is typically sufficient.[1]
-
Accurately weigh approximately 100 mg of the essential oil extract into a 10 mL volumetric flask.[2]
-
Add ethanol (B145695) to the flask and vortex for 1 minute to ensure complete dissolution.[2]
-
Fill the flask to the mark with ethanol.[2]
-
If the solution contains particulates, filter it through a 0.22 µm syringe filter into a clean GC vial.[2]
-
Based on the expected PMD concentration, further dilution may be necessary to bring the sample concentration within the range of the calibration curve.[2] For essential oil samples, a 1:100 (v/v) dilution in hexane is a common starting point.[1]
GC-MS Instrumentation and Conditions
a. Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is required. For the separation of enantiomers, a chiral stationary phase is essential.[1]
b. GC Column:
-
For cis/trans isomer separation: A non-chiral column such as a TraceGOLD TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or a similar 5% phenylmethylpolysiloxane column can be used.[3]
-
For enantiomeric (chiral) separation: A chiral column, for example, a ß-cyclodextrin column (30 m x 0.324 mm x 0.25 µm), is necessary to resolve the enantiomeric pairs.[4]
c. GC Conditions (Example for Chiral Separation): [4]
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: Increase to 230°C at a rate of 3°C/min.
-
Hold: Maintain at 230°C for 10 minutes.
-
-
Injection Volume: 1.0 µL
d. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Voltage: 70 eV
-
Scan Range: m/z 40-450
Data Analysis and Quantification
-
Inject the prepared calibration standards, starting with the lowest concentration.
-
Inject a solvent blank to check for system contamination.[2]
-
Inject the prepared samples.[2]
-
Inject a quality control (QC) standard periodically (e.g., every 10 samples) to monitor instrument performance.[2]
-
Integrate the peak areas for the this compound isomers.
-
Construct a calibration curve by plotting the peak area of the PMD standard against its concentration.
-
Determine the concentration of each isomer in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The retention times of this compound isomers can vary depending on the specific GC column and conditions used. The following tables provide example data for both chiral and non-chiral separations.
Table 1: Example Retention Times for Chiral GC-MS Analysis of this compound Stereoisomers [4]
| Stereoisomer | Retention Time (min) |
| (+)-trans-p-Menthane-3,8-diol | 38.89 |
| (-)-trans-p-Menthane-3,8-diol | 39.11 |
| Enantiomer 1 of cis-p-Menthane-3,8-diol | 37.10 |
| Enantiomer 2 of cis-p-Menthane-3,8-diol | 37.27 |
Table 2: Mass Spectral Fragmentation Data for cis-p-Menthane-3,8-diol [5]
| m/z | Relative Intensity (%) |
| 157 | 4 |
| 154 | 5 |
| 139 | 11 |
| 121 | 9 |
| 111 | 7 |
| 96 | 53 |
| 81 | 100 |
| 67 | 18 |
| 59 | 62 |
| 54 | 23 |
| 43 | 34 |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound isomers.
Caption: Simplified fragmentation pathway of p-menthane-3,8-diol in EI-MS.
References
Application Notes and Protocols for the Development of Stable and Effective Topical Formulations Containing Menthoglycol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing stable and effective topical formulations containing Menthoglycol (also known as p-Menthane-3,8-diol (B45773) or PMD), a widely used, naturally derived insect repellent.[1] This document outlines the key properties of this compound, addresses formulation challenges, and provides detailed protocols for preparation, stability testing, and efficacy evaluation.
Introduction to this compound
This compound is a bicyclic monoterpenoid and the active ingredient responsible for the repellent properties of oil of lemon eucalyptus, derived from the leaves of the Corymbia citriodora tree. It is recognized as an effective alternative to synthetic repellents like DEET.[2] However, its volatility and potential for skin irritation present challenges in developing stable and user-friendly topical formulations.[1][3] The primary goal of formulation development is to create a stable product that ensures a prolonged and effective repellent action while minimizing skin permeation.
Formulation Development Strategies
The development of a successful topical this compound formulation requires careful consideration of the vehicle, excipients, and manufacturing process. The choice of formulation will depend on the desired product attributes, such as feel, spreadability, and duration of action.
Representative Formulations
While specific formulations are often proprietary, the following examples for an oil-in-water (O/W) cream and a hydroalcoholic gel serve as a starting point for development.
Table 1: Example Oil-in-Water (O/W) Cream Formulation with 20% this compound
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | This compound | Active Ingredient | 20.00 |
| Cetyl Alcohol | Thickener, Emollient | 5.00 | |
| Stearyl Alcohol | Thickener, Emollient | 5.00 | |
| Glyceryl Stearate | Emulsifier | 3.00 | |
| Mineral Oil | Emollient, Occlusive | 5.00 | |
| Water Phase | Purified Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Propylene Glycol | Humectant, Penetration Enhancer | 5.00 | |
| Polysorbate 80 | Emulsifier | 2.00 | |
| Preservative Phase | Phenoxyethanol | Preservative | 0.50 |
| Ethylhexylglycerin | Preservative Booster | 0.50 |
Table 2: Example Hydroalcoholic Gel Formulation with 10% this compound
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 10.00 |
| Purified Water | Vehicle | q.s. to 100 |
| Ethanol | Solvent, Penetration Enhancer | 30.00 |
| Carbomer 940 | Gelling Agent | 1.00 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0-6.5 |
| Propylene Glycol | Humectant, Solvent | 5.00 |
| Disodium EDTA | Chelating Agent | 0.10 |
Stability Testing
Stability testing is crucial to ensure the quality, safety, and efficacy of the formulation throughout its shelf life. This involves assessing the physical, chemical, and microbiological stability under various environmental conditions.[4]
Stability-Indicating Parameters
The key parameters to monitor during stability studies of this compound formulations include:
-
Appearance: Color, odor, and phase separation.
-
pH: Changes in pH can indicate degradation of ingredients.
-
Viscosity: Affects the feel and application of the product.
-
This compound Content: To ensure the product remains potent.
-
Microbial Limits: To ensure the product is free from contamination.
Illustrative Stability Data
The following table presents hypothetical but realistic data from an accelerated stability study of the example 20% this compound cream formulation.
Table 3: Illustrative Accelerated Stability Data for 20% this compound Cream (Storage at 40°C ± 2°C / 75% RH ± 5% RH)
| Time Point | Appearance | pH | Viscosity (cP) | This compound Assay (% of Initial) |
| Initial | White, smooth cream | 6.2 | 25,000 | 100.0 |
| 1 Month | No change | 6.1 | 24,500 | 99.5 |
| 3 Months | No change | 6.0 | 24,000 | 98.2 |
| 6 Months | No change | 5.9 | 23,500 | 96.8 |
Efficacy Evaluation
The efficacy of a topical this compound formulation is determined by its ability to repel insects and its skin permeation profile.
Insect Repellent Efficacy
The "arm-in-cage" test is a standard method for evaluating the complete protection time (CPT) of insect repellents against mosquitoes.[5]
Table 4: Comparative Insect Repellent Efficacy Data
| Formulation | Active Ingredient(s) | Concentration (%) | Mean Complete Protection Time (hours) against Aedes aegypti |
| A | This compound (PMD) | 30 | 3.8[6] |
| B | This compound (PMD) with Vanillin | 30 | 2.23[6] |
| C | DEET | 20 | 2.74[6] |
| D | This compound (PMD) | 10 | ~2-3 (estimated) |
Skin Permeation
In vitro skin permeation studies using Franz diffusion cells are employed to assess the amount of this compound that may be absorbed into the skin.[1][7] This is important for both safety and efficacy, as the active ingredient should ideally remain on the skin's surface to be effective.
Table 5: In Vitro Skin Permeation Data for this compound Formulations (24-hour study using porcine skin)
| Formulation | Dose of this compound (µg/cm²) | Cumulative Permeation (µg/cm²) | Percentage of Applied Dose Absorbed |
| Lotion | ~80 | - | 3.5 ± 0.8%[7] |
| Ethanol Solution | 90 | - | 3.0 ± 1.2%[7] |
| Polymer Conjugate | - | 313 | Not specified[1] |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Cream Formulation
Objective: To prepare a stable 20% this compound O/W cream.
Materials:
-
This compound
-
Cetyl Alcohol
-
Stearyl Alcohol
-
Glyceryl Stearate
-
Mineral Oil
-
Purified Water
-
Glycerin
-
Propylene Glycol
-
Polysorbate 80
-
Phenoxyethanol
-
Ethylhexylglycerin
-
Beakers
-
Water bath
-
Homogenizer
-
Mixing vessel
Procedure:
-
Oil Phase Preparation: In a beaker, combine this compound, Cetyl Alcohol, Stearyl Alcohol, Glyceryl Stearate, and Mineral Oil. Heat to 75°C in a water bath until all components are melted and the phase is uniform.
-
Water Phase Preparation: In a separate beaker, combine Purified Water, Glycerin, Propylene Glycol, and Polysorbate 80. Heat to 75°C in a water bath.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at a moderate speed. Continue homogenization for 10-15 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from the water bath and continue to stir gently with a paddle mixer until it cools to below 40°C.
-
Preservative Addition: In a small beaker, pre-mix Phenoxyethanol and Ethylhexylglycerin. Add this preservative phase to the cream with gentle stirring until uniformly dispersed.
-
Final Mixing: Continue gentle stirring until the cream reaches room temperature.
-
Packaging: Package the final cream in appropriate containers.
Protocol for Accelerated Stability Testing
Objective: To assess the stability of the this compound formulation under accelerated conditions.[8]
Materials:
-
This compound formulation in its final packaging
-
Stability chamber (40°C ± 2°C / 75% RH ± 5% RH)
-
Viscometer
-
pH meter
-
HPLC system for this compound assay
Procedure:
-
Place a sufficient number of packaged samples of the this compound formulation into the stability chamber.
-
At predetermined time points (e.g., initial, 1, 3, and 6 months), remove samples from the chamber.
-
Allow the samples to equilibrate to room temperature before analysis.
-
For each time point, perform the following tests on triplicate samples:
-
Visual Inspection: Record any changes in color, odor, or signs of phase separation.
-
pH Measurement: Determine the pH of the formulation.
-
Viscosity Measurement: Measure the viscosity using a suitable viscometer.
-
Assay of this compound: Determine the concentration of this compound using a validated stability-indicating HPLC method.
-
-
Record all results and compare them to the initial data and the product specifications.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To determine the rate and extent of this compound permeation through an ex vivo skin model.
Materials:
-
Franz diffusion cells
-
Porcine or human cadaver skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for this compound)
-
This compound formulation
-
Water bath with circulator
-
Syringes and needles for sampling
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Thaw frozen porcine skin and excise sections to fit the Franz diffusion cells. Ensure the skin is free of any defects.
-
Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum side facing the donor chamber.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Equilibration: Place the assembled cells in a water bath set to maintain the skin surface temperature at 32°C and allow the system to equilibrate for at least 30 minutes.
-
Dosing: Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol for a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method to quantify this compound in a topical formulation and separate it from potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-210 nm) or a Refractive Index (RI) detector may be necessary.
-
Run Time: 10 minutes.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh an amount of the topical formulation containing a known theoretical amount of this compound into a volumetric flask. Disperse the formulation in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and sonicate to extract the this compound. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.
-
Forced Degradation Study: To demonstrate specificity, subject the this compound standard and a placebo formulation to stress conditions (e.g., acid, base, oxidation, heat, and light). Analyze the stressed samples to ensure that any degradation products are well-resolved from the parent this compound peak.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10]
Visualizations
Caption: Workflow for this compound Topical Formulation Development.
Caption: Proposed Mechanism of this compound Insect Repellency.
Caption: Experimental Workflow for Efficacy Testing.
References
- 1. mdpi.com [mdpi.com]
- 2. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Percutaneous absorption of an insect repellent p-menthane-3,8-DIOL: a model for human dermal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Standard operating procedures for conducting Menthoglycol repellency bioassays
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Menthoglycol, also known as p-menthane-3,8-diol (B45773) (PMD), is a well-established botanical-based mosquito repellent with efficacy comparable to DEET.[1][2] Standardized bioassays are crucial for evaluating the repellency of this compound formulations to ensure product effectiveness and support regulatory approval. These standard operating procedures (SOPs) provide detailed guidelines for conducting laboratory and field bioassays to assess the repellency of this compound against various mosquito species. The protocols are based on guidelines from reputable bodies such as the World Health Organization (WHO) and established research methodologies.[3][4][5]
Key Principles of Repellency Bioassays
Repellency bioassays aim to quantify the ability of a substance to prevent insects from landing or biting. Key metrics include the Complete Protection Time (CPT), which is the duration until the first confirmed bite, and the percentage of repellency over a specified period.[6] Both laboratory-controlled (in vivo and in vitro) and field evaluations are essential to determine the full efficacy of a repellent.[7][8][9]
Data Presentation
Table 1: Efficacy of this compound (PMD) Compared to DEET (Laboratory Studies)
| Repellent Formulation | Mosquito Species | Complete Protection Time (CPT) in hours | Reference |
| 20% PMD Lotion | Aedes aegypti | ~6 | [1] |
| 10% PMD Lotion | Aedes aegypti | Not specified, but less than 20% PMD | [1] |
| 30% DEET Lotion | Aedes aegypti | Not specified, but used as a comparator | [1] |
| 10% DEET Lotion | Aedes aegypti | Not specified, but used as a comparator | [1] |
| 30% this compound (MR08) | Anopheles gambiae s.s. | >1 (91.2% protection) | [10] |
| 30% this compound (MR08) | Culex quinquefasciatus | >1 (100% protection) | [10] |
| 30% DEET | Anopheles gambiae s.s. | >1 (100% protection) | [10] |
| 30% DEET | Culex quinquefasciatus | >1 (100% protection) | [10] |
Table 2: Efficacy of this compound (PMD) Compared to DEET (Field Studies)
| Repellent Formulation | Mosquito Species | Protective Efficacy (%) | Duration (hours) | Reference |
| 30% this compound (MR08) | Anopheles gambiae s.l. & Culex quinquefasciatus | 92.39 | 7 | [10] |
| 30% DEET | Anopheles gambiae s.l. & Culex quinquefasciatus | 88.17 | 7 | [10] |
Experimental Protocols
Protocol 1: Laboratory Arm-in-Cage Repellency Bioassay
This protocol is adapted from the World Health Organization (WHO) guidelines and standard laboratory practices for evaluating topical repellents.[3][5]
Objective: To determine the Complete Protection Time (CPT) of a this compound formulation against laboratory-reared mosquitoes.
Materials:
-
Test cages (e.g., 30x30x30 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (5-15 days old).
-
This compound test formulation.
-
Control substance (e.g., ethanol (B145695) or the formulation's base without the active ingredient).
-
Positive control (e.g., a standard DEET formulation).
-
Micropipette or syringe for precise application.
-
Latex or nitrile gloves.
-
Stopwatch or timer.
-
Human volunteers (screened for skin sensitivity and attractiveness to mosquitoes).
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours before the test.
-
Treatment Application:
-
Mark a defined area (e.g., 600 cm²) on the forearm of the volunteer.
-
Apply a standard dose (e.g., 1.0 g) of the this compound formulation evenly over the marked area.[11]
-
The other arm can be used for the control substance or a different repellent formulation.
-
The hand should be protected with a glove.
-
-
Exposure:
-
Insert the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).[5]
-
Observe for mosquito landings and probing attempts.
-
-
Data Recording:
-
Record the time to the first confirmed bite (probing for more than 2 seconds). This is the CPT.
-
If no bites occur, withdraw the arm and re-expose it at predetermined intervals (e.g., every 30 minutes).
-
-
Ethical Considerations: All studies involving human subjects must be approved by an institutional review board (IRB). Volunteers must provide informed consent.
Protocol 2: Field Repellency Bioassay
This protocol outlines the procedure for evaluating this compound repellency under natural environmental conditions.[7]
Objective: To assess the protective efficacy of a this compound formulation against wild mosquito populations.
Materials:
-
This compound test formulation.
-
Control substance.
-
Head nets, and appropriate clothing to protect untreated body parts.
-
Aspirator or mouth aspirator for collecting landing mosquitoes.
-
Collection cups.
-
Flashlight or headlamp (for evening/night collections).
-
Data recording sheets.
Procedure:
-
Site Selection: Choose a location with a known presence of the target mosquito species.
-
Volunteer Teams: Work in teams of two: one as the collector and one as the subject.
-
Treatment Application: The subject applies the this compound formulation to exposed skin (e.g., lower legs) at a pre-measured dose. The collector remains untreated.
-
Mosquito Collection:
-
At specified intervals (e.g., hourly from 18:00 to 01:00), the subject exposes the treated area.[7]
-
The collector captures any mosquitoes that land on the subject's treated skin using an aspirator before they bite.
-
-
Data Analysis:
-
Count the number of mosquitoes collected from the treated subject and compare it to the number collected from an untreated subject (or the same subject on a control night).
-
Calculate the percent repellency for each time interval.
-
Statistical analysis, such as t-tests or ANOVA, should be used to compare the effectiveness of different treatments.[10]
-
Mandatory Visualizations
Experimental Workflow for Laboratory Arm-in-Cage Bioassay
Caption: Workflow for determining repellent Complete Protection Time (CPT).
Logical Relationship of Factors in Repellency Bioassays
Caption: Factors influencing the outcome of this compound repellency bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. zanzaratigre.uniud.it [zanzaratigre.uniud.it]
- 3. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 4. Biological assay methods for mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Protective efficacy of menthol propylene glycol carbonate compared to N, N-diethyl-methylbenzamide against mosquito bites in Northern Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective efficacy of menthol propylene glycol carbonate compared to N, N-diethyl-methylbenzamide against mosquito bites in Northern Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
Designing Robust Field Trials to Evaluate the Efficacy of Menthoglycol-Based Mosquito Repellents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing demand for effective and safe alternatives to synthetic insect repellents has led to a growing interest in plant-derived compounds. Menthoglycol, also known as p-menthane-3,8-diol (B45773) (PMD), is a biopesticide derived from the leaves of the lemon eucalyptus tree, Corymbria citriodora.[1][2] It is recognized as an effective repellent against a variety of biting insects, including mosquitoes.[2][3] The U.S. Centers for Disease Control and Prevention (CDC) has endorsed PMD as an effective alternative to DEET for protection against mosquito-borne illnesses.[2][3] To substantiate the efficacy claims of new or existing this compound-based repellent formulations, rigorous and standardized field trials are imperative.
These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of this compound-based repellents. The protocols outlined below are based on internationally recognized guidelines from the World Health Organization (WHO) and the Environmental Protection Agency (EPA) to ensure the generation of comparable and reliable data for regulatory submissions and scientific publications.[4][5]
Study Design and Planning
A well-designed field trial is crucial for obtaining conclusive results. Key considerations include the selection of study sites, recruitment of human subjects, ethical considerations, and the determination of appropriate endpoints.
Site Selection
The choice of study location is critical and should be based on the target mosquito species and the local epidemiology of mosquito-borne diseases. Ideal sites will have a sufficiently high and consistent population of host-seeking mosquitoes to ensure adequate challenge. Preliminary surveillance should be conducted to determine mosquito species composition and biting densities.
Subject Recruitment and Ethical Considerations
Human subjects are integral to repellent efficacy testing. All studies involving human participants must adhere to strict ethical guidelines, including obtaining informed consent and approval from an Institutional Review Board (IRB) or a local ethics committee.[6]
Inclusion Criteria for Study Participants:
-
Healthy adults (typically 18-55 years old).
-
No known allergies to insect bites or repellent ingredients.
-
Willingness to comply with study procedures.
-
Provide written informed consent.
Exclusion Criteria for Study Participants:
-
Pregnant or breastfeeding women.
-
Individuals with a history of significant skin conditions.
-
Individuals with a history of severe allergic reactions to insect bites.
-
Concurrent use of medications that may affect skin odor or attractiveness to mosquitoes.
Trial Design
A randomized controlled trial (RCT) design is the gold standard for evaluating repellent efficacy. Common designs include:
-
Complete Block Design: Each participant tests each repellent formulation, including a control (placebo or a standard repellent like DEET), on different occasions. This design minimizes inter-subject variability.
-
Split-Body Design: Different repellents are applied to different limbs of the same participant. This design can be efficient but requires careful consideration of potential cross-contamination.
Experimental Protocols
Repellent Application
Standardized application of the repellent is essential for ensuring consistency across participants and treatments.
Protocol for Repellent Application:
-
Determine the surface area of the exposed skin (e.g., forearm or lower leg) for each participant.
-
Calculate the required volume of the repellent formulation to achieve a standardized dose (e.g., 1.0 ml per 600 cm²).[7]
-
Apply the repellent evenly over the designated skin area using a gloved hand or a micropipette.
-
Allow the repellent to dry for a specified period (e.g., 15-30 minutes) before mosquito exposure.
Efficacy Evaluation: The Human Landing Catch (HLC) Method
The Human Landing Catch (HLC) is the "gold standard" method for assessing the efficacy of topical repellents in field settings.[8][9] It directly measures the ability of a repellent to prevent mosquitoes from landing and attempting to bite.
HLC Protocol:
-
Trained collectors, who are also the study participants, expose a treated limb (typically the lower leg) to the natural mosquito population.[10]
-
Collectors sit with their legs exposed and use a mouth aspirator to capture any mosquito that lands on the treated skin.[9][10]
-
Mosquitoes are collected for a set period (e.g., 50 minutes) of each hour. The remaining 10 minutes are for rest and data recording.
-
The collected mosquitoes are transferred to labeled cups for later identification and counting.
-
The test continues until the first confirmed bite occurs, or for a predetermined duration. A confirmed bite is defined as a bite followed by another bite within a 30-minute period.[6]
Safety Precautions for HLC:
-
Collectors must be highly trained to capture mosquitoes before they bite.
-
Prophylactic medication for prevalent mosquito-borne diseases should be considered for participants, in consultation with medical experts.
-
Immediate medical attention should be available in case of adverse reactions.
Data Collection and Analysis
Data to be Collected
-
Number of mosquitoes landing on each participant per unit of time.
-
Time to the first confirmed bite (Complete Protection Time - CPT).
-
Mosquito species composition.
-
Environmental data (temperature, humidity, wind speed).
-
Any adverse events reported by the participants.
Data Presentation
Table 1: Summary of Mosquito Landing Counts
| Treatment Group | Participant ID | Hour 1 | Hour 2 | Hour 3 | Hour 4 | Hour 5 | Hour 6 | Total Landings |
|---|---|---|---|---|---|---|---|---|
| This compound 20% | 001 | 0 | 0 | 1 | 2 | 3 | 5 | 11 |
| This compound 20% | 002 | 0 | 1 | 1 | 3 | 4 | 6 | 15 |
| DEET 20% (Control) | 001 | 0 | 0 | 0 | 1 | 2 | 3 | 6 |
| DEET 20% (Control) | 002 | 0 | 0 | 1 | 1 | 2 | 4 | 8 |
| Placebo | 001 | 15 | 25 | 22 | 18 | 20 | 17 | 117 |
| Placebo | 002 | 18 | 28 | 25 | 21 | 23 | 19 | 134 |
Table 2: Complete Protection Time (CPT) for Each Treatment
| Treatment Group | Participant ID | Complete Protection Time (minutes) |
|---|---|---|
| This compound 20% | 001 | 245 |
| This compound 20% | 002 | 210 |
| DEET 20% (Control) | 001 | 280 |
| DEET 20% (Control) | 002 | 265 |
| Placebo | 001 | 5 |
| Placebo | 002 | 3 |
Statistical Analysis
The collected data should be analyzed using appropriate statistical methods to determine the significance of the findings.
-
Protective Efficacy (%PE): Calculated as: %PE = ((C - T) / C) * 100, where C is the number of mosquitoes on the control and T is the number on the treated participant.
-
Kaplan-Meier survival analysis: To compare the Complete Protection Times between different repellent formulations.[6]
-
Non-parametric tests (e.g., Wilcoxon signed-rank test): To compare landing counts between paired treatments in a split-plot design.
-
Analysis of Variance (ANOVA) or Kruskal-Wallis test: To compare landing counts or CPTs across multiple treatment groups.
Visualizations
Mosquito Olfactory Signaling Pathway
Mosquitoes detect hosts through a sophisticated olfactory system. Odorant molecules from a host, such as carbon dioxide and skin volatiles, bind to Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs) within the mosquito's antennae and maxillary palps.[11][12][13] This binding event triggers a signal transduction cascade, leading to the opening of ion channels and the generation of an electrical signal that is transmitted to the brain, guiding the mosquito towards the host.[11][14] Repellents like this compound are thought to interfere with this process by either blocking the ORs or by activating them in a way that is aversive to the mosquito.[2]
References
- 1. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Effect of the Topical Repellent para-Menthane-3,8-diol on Blood Feeding Behavior and Fecundity of the Dengue Virus Vector Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 5. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]
- 6. epa.gov [epa.gov]
- 7. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human landing catches provide a useful measure of protective efficacy for the evaluation of volatile pyrethroid spatial repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A semi-field evaluation in Thailand of the use of human landing catches (HLC) versus human-baited double net trap (HDN) for assessing the impact of a volatile pyrethroid spatial repellent and pyrethroid-treated clothing on Anopheles minimus landing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Olfactory regulation of mosquito–host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The chemosensory world of mosquitoes: olfactory receptors and their role in blocking mosquito-borne disease transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Distinct Olfactory Signaling Mechanisms in the Malaria Vector Mosquito Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Menthoglycol (p-Menthane-3,8-diol): Application Notes and Protocols for Integrated Pest Management (IPM) Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthoglycol, also known as p-menthane-3,8-diol (B45773) (PMD), is a bicyclic monoterpenoid and a well-recognized insect repellent.[1] It is the active ingredient in oil of lemon eucalyptus (OLE), which is derived from the leaves of the lemon eucalyptus tree, Corymbia citriodora.[1] PMD can also be synthesized from citronellal. Its efficacy as a repellent is comparable to that of DEET, a synthetic compound widely used in commercial insect repellents.[1] This document provides detailed application notes and protocols for the use of this compound within Integrated Pest Management (IPM) and Integrated Vector Management (IVM) frameworks, highlighting its potential as a reduced-risk, botanically derived pest management tool.
Integrated Pest Management (IPM) and this compound
Integrated Pest Management (IPM) is a sustainable and environmentally sensitive approach to pest management that combines various control methods, including biological, cultural, physical, and chemical strategies, to keep pest populations below economically damaging levels.[2][3][4] The goal of IPM is to minimize reliance on broad-spectrum pesticides and to mitigate risks to human health and the environment.[2] this compound's properties make it a suitable component for IPM programs due to its repellent nature, low mammalian toxicity, and expected low risk to non-target organisms.[5]
Role of this compound in IPM:
-
Behavioral Modification: As a repellent, this compound's primary role in IPM is to modify pest behavior by deterring them from a treated area, thereby protecting crops, livestock, or humans without directly killing the pests.[6] This can be particularly useful in preventing feeding damage and the transmission of vector-borne diseases.
-
Reduced Chemical Load: Incorporating a repellent like this compound can reduce the frequency and volume of conventional insecticide applications, helping to manage insecticide resistance and reduce the impact on non-target species.[3]
-
Compatibility with Biological Controls: Since this compound primarily repels insects rather than killing them, it is expected to have a lower impact on beneficial predatory and parasitic insects compared to broad-spectrum insecticides, a key consideration in maintaining the ecological balance within an IPM system.[5] The EPA anticipates that non-target insects, including pollinators, would be repelled from areas treated with PMD, suggesting a low-risk profile.[5]
Data Presentation: Efficacy of this compound
The efficacy of this compound has been demonstrated against a variety of arthropod pests, particularly mosquitoes. The following tables summarize quantitative data from various studies.
| Active Ingredient | Concentration | Target Pest | Protection Time (Hours) | Study Type |
| This compound (PMD) | 26% | Aedes spp. | 7-8 | Laboratory |
| This compound (PMD) | 15% | Aedes aegypti | >6 | Field |
| This compound (PMD) | 15% | Anopheles stephensi | 1 | Laboratory (Arm-in-cage) |
| This compound (PMD) | 15% | Culex quinquefasciatus | 0.5 | Laboratory (Arm-in-cage) |
| DEET | 15% | Aedes aegypti | >6 | Field |
| DEET | 15% | Anopheles stephensi | 2 | Laboratory (Arm-in-cage) |
| DEET | 15% | Culex quinquefasciatus | 2 | Laboratory (Arm-in-cage) |
| Target Pest | This compound (PMD) Formulation | Efficacy Metric | Result |
| Aedes aegypti | 20% PMD | Reduction in blood-feeding | 38% of PMD-exposed mosquitoes fed vs. 49% of control |
| Anopheles funestus | Metofluthrin-based spatial repellent | Reduction in indoor density | 99.3% less than controls |
| Ixodes ricinus (nymphs) | PMD | LC50 (4h exposure) | 0.035-0.037 mg/cm² |
| Ixodes ricinus (nymphs) | PMD | LT50 (at 0.1 mg/cm²) | 2.1-2.8 hours |
Mechanism of Action: Olfactory Receptor Interference
This compound functions by interfering with the host-finding mechanisms of insects.[5][6] It is believed to act on the peripheral olfactory system, disrupting the function of olfactory receptors (ORs) located on the antennae and maxillary palps of insects.[7][8] These receptors are responsible for detecting volatile chemical cues, such as carbon dioxide and skin odors, that guide them to a host.[8] By binding to or modulating these receptors, this compound masks the host's chemical signature, rendering the insect unable to locate its target.[5]
The insect olfactory signaling pathway involves a complex of proteins. Odorant molecules are first solubilized and transported by Odorant-Binding Proteins (OBPs) through the sensillum lymph to the dendritic membrane of an Olfactory Sensory Neuron (OSN).[7][8] There, they interact with a heteromeric complex of a specific Odorant Receptor (ORx) and a highly conserved co-receptor (Orco).[7] This interaction opens a non-selective cation channel, leading to depolarization of the neuron and the generation of an action potential that signals the presence of the odorant to the brain.[7] this compound is thought to disrupt this process at the receptor level.
Experimental Protocols
Protocol 1: Evaluation of Repellency using the Arm-in-Cage Method
This protocol is adapted from WHO guidelines and is designed to assess the complete protection time of a topical repellent against mosquitoes.[7]
Objective: To determine the duration of complete protection provided by a this compound-based formulation against biting mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm) containing host-seeking female mosquitoes (e.g., Aedes aegypti).
-
This compound formulation of known concentration.
-
Control substance (e.g., ethanol).
-
Human volunteers.
-
Odorless soap, isopropanol (B130326) wipes.
-
Micropipette or syringe for application.
-
Latex gloves.
-
Timer.
Procedure:
-
Volunteer Preparation: Volunteers wash their forearms with odorless soap, dry them, and then swab with an isopropanol wipe.[7] The hand is covered with a latex glove.
-
Mosquito Readiness Assessment: An untreated forearm is inserted into the test cage for 60 seconds or until 10 landings are counted to confirm mosquito biting activity.[7] A landing is defined as a mosquito alighting and remaining on the skin for at least 2 seconds.[7]
-
Repellent Application: Apply a standardized volume of the this compound formulation (e.g., 1 mL per 600 cm²) evenly to the forearm from the wrist to the elbow.[7]
-
Exposure Intervals: At set intervals (e.g., every 30 minutes) post-application, the treated forearm is exposed in the cage for a fixed duration (e.g., 3 minutes).[7]
-
Data Collection: Record the number of mosquito landings and bites during each exposure period.
-
Endpoint Determination: The test is concluded when a confirmed bite occurs. The Complete Protection Time (CPT) is the time from application to the first confirmed bite.
-
Control: A parallel experiment should be conducted with a control substance applied to a volunteer's arm.
References
- 1. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. Integrated Pest Management: An Update on the Sustainability Approach to Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Pest Management (IPM) - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. slunik.slu.se [slunik.slu.se]
The Role of p-Menthane-3,8-diol in Chemistry: A Clarification on Its Application in Asymmetric Synthesis
For Immediate Release
Shanghai, China – December 12, 2025 – While p-Menthane-3,8-diol (PMD) is a well-known chiral molecule, a comprehensive review of scientific literature indicates that its primary and established application is as a highly effective, naturally derived insect repellent, not as a chiral auxiliary in asymmetric synthesis.[1] This clarification is crucial for researchers, scientists, and drug development professionals exploring tools for stereoselective transformations.
Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer of a product.[1] The inherent chirality of the auxiliary group influences the reaction, leading to a high degree of stereoselectivity.[1] Following the creation of the desired chiral center, the auxiliary is removed, ideally for recovery and reuse.[1] Well-established chiral auxiliaries include oxazolidinones (Evans auxiliaries) and derivatives of menthol, such as 8-phenylmenthol.[1][2]
Although PMD possesses multiple stereocenters, it has not been reported in the scientific literature as a chiral auxiliary for asymmetric synthesis.[1] Its principal application lies in its capacity as an insect repellent, with its synthesis from citronellal (B1669106) being a well-documented process.[1][3]
General Workflow for Chiral Auxiliary Use
To aid researchers in understanding the standard application of chiral auxiliaries, the following generalized workflow is provided.
Caption: Generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.
Synthesis of p-Menthane-3,8-diol from Citronellal
The synthesis of PMD is a well-established procedure, typically involving the acid-catalyzed cyclization of citronellal. This process yields a mixture of cis and trans isomers.
Caption: Simplified reaction pathway for the synthesis of PMD from citronellal.
Experimental Protocol for PMD Synthesis
The following protocol is a representative example of the synthesis of p-Menthane-3,8-diol from citronellal.
Objective: To synthesize p-Menthane-3,8-diol from citronellal via acid-catalyzed cyclization.
Materials:
-
Citronellal (95%)
-
Sulfuric acid (H₂SO₄), aqueous solution (e.g., 0.25%)[3]
-
n-Heptane
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine citronellal and an aqueous solution of sulfuric acid.[1]
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 50°C) and stir for a designated period (e.g., 11 hours) to facilitate the cyclization.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into a suitable organic solvent, such as n-heptane.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and then remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification (Optional): The crude product, a mixture of cis- and trans-p-Menthane-3,8-diols, can be further purified by crystallization from a solvent like n-heptane at low temperatures (e.g., -50°C).[3]
Quantitative Data on PMD Synthesis
The efficiency of the synthesis of p-Menthane-3,8-diol is influenced by factors such as acid concentration, temperature, and reaction time. The following table summarizes data from a representative synthetic approach.
| Reactant | Catalyst (H₂SO₄ aq.) | Temperature | Time (h) | Conversion (%) | Selectivity for PMD (%) | Reference |
| Citronellal | 0.25% | 50°C | 11 | 97.9 | 92.3 | [3] |
References
Microencapsulation and nanoformulation techniques for the controlled release of Menthoglycol
Application Notes: Microencapsulation and Nanoformulation of Menthoglycol (PMD)
Introduction
This compound, also known as p-Menthane-3,8-diol (PMD), is a highly effective insect repellent derived from the essential oil of the lemon eucalyptus plant, Corymbia citriodora.[1][2] It is recognized as one of the few plant-based repellents endorsed by the U.S. Centers for Disease Control and Prevention (CDC) for protection against mosquitoes.[3] Despite its efficacy, this compound's high volatility can limit the duration of its protective action, necessitating frequent reapplication.[4][5]
Microencapsulation and nanoformulation technologies offer a robust solution to this challenge. By entrapping this compound within a protective polymer shell or carrier matrix, its release into the environment can be precisely controlled.[6][7][8] This approach provides several key advantages:
-
Prolonged Efficacy: Ensures a slow, sustained release of the active ingredient, extending the protection time significantly.[5][6]
-
Reduced Volatility: Minimizes evaporative losses of this compound, maintaining its concentration on the target surface for longer periods.[5]
-
Improved Stability: Protects the active compound from environmental degradation due to factors like temperature, UV light, and oxidation.[9][10]
-
Enhanced User Experience: Can reduce the oily sensation and strong initial odor associated with high concentrations of the repellent.
These application notes provide an overview of relevant formulation techniques, quantitative data for process optimization, and detailed protocols for laboratory-scale production.
Key Formulation Techniques for this compound
Several techniques are suitable for encapsulating volatile, lipophilic compounds like this compound. The choice of method depends on the desired particle size, release characteristics, and application context (e.g., topical lotions, treated textiles).[10]
1. Emulsion Solvent Evaporation: This technique is widely used to produce polymer micro- and nanoparticles.[11] It involves dissolving the polymer and this compound in a volatile organic solvent, which is then emulsified in a non-miscible liquid (typically water). The subsequent evaporation of the solvent causes the polymer to precipitate around the this compound droplets, forming solid microcapsules.[12]
2. Spray Drying: A rapid and scalable method where a solution or emulsion containing this compound and a carrier material (e.g., maltodextrin, gum arabic) is atomized into a hot air stream.[7] The heat causes the solvent to evaporate almost instantaneously, leaving behind solid microparticles with this compound encapsulated within.
3. Interfacial & In Situ Polymerization: In these methods, the microcapsule wall is formed by polymerization of monomers at the interface of an emulsion.[9] For in situ polymerization, the reaction occurs in the continuous phase at the interface, forming a solid shell around the core material.[5][9] This technique can create robust, non-porous shells, offering excellent control over release.
4. Nanoemulsification: Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[13] this compound can be formulated as the oil phase in an oil-in-water (O/W) nanoemulsion. Due to the extremely small droplet size, nanoemulsions enhance skin penetration and can improve the bioavailability of the active ingredient.[13]
Data Presentation: Formulation Parameters
The following table summarizes typical quantitative data for microencapsulation of volatile compounds similar to this compound. These values serve as a baseline for researchers developing new this compound formulations.
| Formulation Technique | Polymer/Wall Material | Particle Size (µm) | Encapsulation Efficiency (%) | Drug Loading (%) | Typical Release Profile |
| Emulsion Solvent Evaporation | Poly(lactic-co-glycolic acid) (PLGA) | 1 - 200 | 70 - 90% | 10 - 30% | Sustained, degradation-controlled |
| Spray Drying | Maltodextrin, Gum Arabic | 10 - 150 | 80 - 95% | 20 - 50% | Burst release followed by diffusion |
| Interfacial Polymerization | Polyurea, Polyamide | 5 - 500 | > 90% | 15 - 40% | Slow, diffusion-controlled |
| Nanoemulsification | (Surfactant-based) | 0.02 - 0.2 | > 99% (in formulation) | 5 - 20% | Enhanced skin permeation |
Note: Encapsulation Efficiency refers to the percentage of the initial drug that is successfully entrapped in the particles.[14][15] Drug Loading refers to the weight percentage of the drug relative to the total weight of the microparticle.[14][15]
Visualizations: Workflows and Mechanisms
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Caption: Workflow for Emulsion Solvent Evaporation.// Nodes Capsule [label="Microcapsule\n(Polymer Matrix)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, shape=doublecircle]; M_inside [label="Encapsulated\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; M_surface [label="Surface\nthis compound", fillcolor="#FBBC05", fontcolor="#202124", width=1.2]; M_released [label="Released\nthis compound\n(Vapor)", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Degradation [label="Polymer\nDegradation\n(Hydrolysis)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible node for layout center [style=invis, width=0.1, height=0.1, label=""];
// Edges M_surface -> M_released [label="Initial Burst\nRelease", color="#EA4335"]; M_inside -> Capsule [style=invis]; Capsule -> M_released [label="Sustained Release\n(Diffusion)", color="#34A853"]; Degradation -> Capsule [label="Erosion", style=dashed, color="#5F6368"];
// Positioning M_inside -> center [style=invis]; center -> Capsule [style=invis]; }
Caption: Controlled release mechanisms from a microcapsule.Experimental Protocols
Protocol 1: Microencapsulation of this compound via Oil-in-Water (O/W) Emulsion Solvent Evaporation
Objective: To encapsulate this compound within Poly(lactic-co-glycolic acid) (PLGA) microparticles for sustained release.
Materials:
-
p-Menthane-3,8-diol (this compound)
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) - Organic Solvent
-
Poly(vinyl alcohol) (PVA) - Surfactant
-
Deionized water
-
Magnetic stirrer, high-speed homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Freeze-dryer
Methodology:
-
Preparation of Organic Phase (Oil Phase):
-
Dissolve 200 mg of PLGA in 4 mL of Dichloromethane (DCM) in a glass vial.
-
Once the polymer is fully dissolved, add 100 mg of this compound to the solution.
-
Vortex briefly until a clear, homogenous solution is obtained.
-
-
Preparation of Aqueous Phase (Continuous Phase):
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat gently on a magnetic stirrer if necessary to aid dissolution, then cool to room temperature.
-
-
Emulsification:
-
Add the 4 mL of organic phase to 40 mL of the 1% PVA aqueous solution.
-
Immediately homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 2 minutes. This will create a fine oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and place it on a magnetic stirrer at a constant speed (e.g., 400 rpm).
-
Leave the emulsion stirring at room temperature for at least 4 hours (or overnight) in a fume hood to allow for the complete evaporation of the DCM. As the DCM evaporates, the PLGA will harden, forming solid microcapsules.
-
-
Washing and Collection:
-
Transfer the microcapsule suspension to centrifuge tubes.
-
Centrifuge at 8,000 x g for 10 minutes.
-
Discard the supernatant, which contains residual PVA.
-
Re-suspend the microparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to ensure all free surfactant is removed.
-
-
Lyophilization (Freeze-Drying):
-
After the final wash, re-suspend the pellet in a small amount of deionized water and pour it into a suitable container for freeze-drying.
-
Freeze the suspension at -80°C for at least 2 hours.
-
Lyophilize the frozen sample for 48 hours to obtain a fine, dry powder of this compound-loaded microcapsules. Store in a desiccator.
-
Protocol 2: Preparation of a this compound Nanoemulsion via High-Pressure Homogenization
Objective: To formulate this compound as a stable oil-in-water (O/W) nanoemulsion for enhanced topical application.
Materials:
-
p-Menthane-3,8-diol (this compound)
-
Medium-Chain Triglyceride (MCT) Oil - Carrier Oil
-
Tween 80 - Surfactant
-
Span 80 - Co-surfactant
-
Deionized water
-
High-pressure homogenizer
-
Magnetic stirrer
Methodology:
-
Preparation of Oil Phase:
-
In a beaker, combine 5% (w/w) this compound, 5% (w/w) MCT oil, and 2% (w/w) Span 80.
-
Gently heat to approximately 40°C while stirring to ensure all components are fully dissolved and mixed.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve 8% (w/w) Tween 80 in 80% (w/w) deionized water.
-
Stir until a clear solution is formed.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer.
-
Once all the oil phase is added, increase the stirring speed and mix for 30 minutes to form a coarse, milky-white pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Operate the homogenizer at 15,000 PSI for 5-7 cycles. Ensure the system is cooled to prevent overheating.
-
After homogenization, the resulting liquid should appear translucent or faintly blue, which is characteristic of a nanoemulsion.
-
-
Characterization and Storage:
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Store the final nanoemulsion in a sealed container at room temperature, protected from light.
-
References
- 1. CA2699446C - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]
- 2. EP2200430B1 - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]
- 3. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents [pubmed.ncbi.nlm.nih.gov]
- 4. Microencapsulation of Citrus Grandis Peel Oil Using Interfacial Precipitation Chemistry Technique for Repellent Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioencapsulation.net [bioencapsulation.net]
- 6. scispace.com [scispace.com]
- 7. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aseestant.ceon.rs [aseestant.ceon.rs]
- 11. pexacy.com [pexacy.com]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. Drug Delivery FAQs [sigmaaldrich.com]
- 15. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction parameters for the high-yield synthesis of Menthoglycol
Welcome to the technical support center for the synthesis of Menthoglycol (p-Menthane-3,8-diol, PMD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction parameters for a high-yield synthesis, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the acid-catalyzed cyclization and hydration of citronellal (B1669106).[1][2] This reaction mimics the natural biosynthesis pathway and can be optimized to achieve high yields. The starting material, citronellal, is a major component of essential oils from plants like Corymbia citriodora (lemon eucalyptus).[1]
Q2: What are the key reaction parameters to control for a high yield of this compound?
A2: For a high-yield synthesis of this compound, it is crucial to optimize the following parameters:
-
Acid Concentration: The concentration of the acid catalyst, typically sulfuric acid, significantly impacts the reaction rate and selectivity.
-
Temperature: The reaction temperature influences the rate of this compound formation and the prevalence of side reactions.
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of citronellal.
-
Solvent: The choice of solvent can affect the reaction pathway and product distribution.
Q3: What are the typical yields for this compound synthesis?
A3: With optimized conditions, yields for this compound synthesis can be quite high. Some studies have reported yields of up to 95.6% with excellent conversion of citronellal (98.5%).[2] However, yields can vary significantly depending on the specific reaction conditions and the purity of the starting materials.
Q4: What are the main side products that can form during the synthesis?
A4: The primary side products in the acid-catalyzed cyclization of citronellal include isopulegol (B1217435) and various isomers of p-menthadiene.[1] The formation of these byproducts is often favored by suboptimal reaction conditions, such as high temperatures or strong acid concentrations.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
-
Possible Cause 1: Suboptimal Acid Concentration.
-
Explanation: An acid concentration that is too low can lead to an incomplete reaction, while a concentration that is too high can promote the formation of side products.
-
Suggested Solution: Optimize the sulfuric acid concentration. A concentration of 0.25% has been shown to be effective in achieving high yields.[3]
-
-
Possible Cause 2: Incorrect Reaction Temperature.
-
Explanation: Low temperatures can slow down the reaction rate, leading to incomplete conversion. Conversely, high temperatures can favor the formation of dehydration byproducts.[1]
-
Suggested Solution: Maintain the reaction temperature at an optimal level. A temperature of 50°C has been reported to provide a good balance between reaction rate and selectivity.[3]
-
-
Possible Cause 3: Insufficient Reaction Time.
-
Explanation: If the reaction is not allowed to proceed for a sufficient amount of time, a significant portion of the citronellal may remain unreacted.
-
Suggested Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). A reaction time of 5-6 hours is often sufficient for high conversion.[2]
-
Issue 2: Predominant Formation of Isopulegol
-
Possible Cause: Use of catalysts with strong acid sites.
-
Explanation: Catalysts with stronger acid sites can favor the formation of isopulegol over this compound.
-
Suggested Solution: Employ catalysts with weaker acid sites. For example, lignin-derived carbon acid catalysts have been shown to favor the formation of this compound.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: Presence of multiple isomers and side products.
-
Explanation: The reaction mixture can contain a complex mixture of this compound isomers (cis and trans) and various side products, making purification challenging.
-
Suggested Solution: Utilize column chromatography for effective separation. A mobile phase of n-hexane:ethyl acetate (B1210297) (4:1 v/v) on a silica (B1680970) gel column can be used to separate the isomers.
-
Quantitative Data Summary
The following table summarizes the optimized reaction parameters from various studies to provide a comparative overview for achieving high-yield this compound synthesis.
| Parameter | Study 1 | Study 2 |
| Starting Material | Eucalyptus citriodora essential oil | (±)-citronellal |
| Catalyst | Sulfuric Acid | Sulfuric Acid |
| Acid Concentration | 0.25% (w/w) | 0.75% (w/w) |
| Oil to Water Ratio | 1:3 (w/w) | 1:2 |
| Temperature | 50°C | 60°C |
| Reaction Time | 5 hours | 6 hours |
| Yield | 76.23% | 95.6% |
| Citronellal Conversion | Not specified | 98.5% |
Experimental Protocols
Detailed Methodology for Acid-Catalyzed Cyclization of Citronellal
This protocol is a generalized procedure based on successful methods reported in the literature.
Materials:
-
(±)-Citronellal or Eucalyptus citriodora essential oil
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
n-Hexane
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the starting material (citronellal or essential oil) and the sulfuric acid solution in the desired ratio (e.g., 1:3 oil to acid solution by weight).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-60°C) and stir vigorously for the specified reaction time (e.g., 5-6 hours).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it with a 10% sodium bicarbonate solution until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with n-hexane. Collect the organic layer.
-
Washing: Wash the organic layer with deionized water to remove any remaining impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent (n-hexane) using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If necessary, purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., n-hexane:ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Chromatographic techniques for the separation of cis and trans isomers of p-Menthane-3,8-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of cis and trans isomers of p-Menthane-3,8-diol (PMD). It is intended for researchers, scientists, and drug development professionals working on the analysis and purification of this active ingredient.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating p-Menthane-3,8-diol isomers?
A1: The most common techniques are Gas Chromatography (GC), particularly with a chiral stationary phase for separating all four stereoisomers, and silica (B1680970) gel column chromatography for separating the cis and trans diastereomers.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be employed, often with chiral columns for enantiomeric resolution.[4][5][6]
Q2: What type of GC column is recommended for separating the stereoisomers of p-Menthane-3,8-diol?
A2: A chiral GC column is essential for the separation of the four stereoisomers of p-Menthane-3,8-diol. A commonly used stationary phase is a cyclodextrin-based column, such as Rt-βDEXse, which can resolve the enantiomeric pairs.[1] For separating only the cis and trans diastereomers, a non-chiral polar stationary phase may suffice.
Q3: What is a typical mobile phase for silica gel column chromatography of p-Menthane-3,8-diol isomers?
A3: A common mobile phase for the separation of cis and trans isomers of p-Menthane-3,8-diol on a silica gel column is a mixture of n-hexane and ethyl acetate (B1210297), typically in a 4:1 (v/v) ratio.[2][3] The polarity of the mobile phase is a critical parameter that may require optimization.
Q4: How can I prepare my sample for chromatographic analysis?
A4: For GC analysis, a simple dilution of the sample in a suitable solvent like hexane (B92381) or methylene (B1212753) chloride to a concentration of approximately 100 µg/mL is usually sufficient.[1] For essential oil samples, a 1:100 (v/v) dilution in hexane is recommended.[1] If the sample contains particulate matter, it should be filtered through a 0.45 µm syringe filter before injection.[1] For column chromatography, the crude PMD mixture is dissolved in a minimal amount of the mobile phase before loading onto the column.
Troubleshooting Guides
Gas Chromatography (GC) Issues
Problem: Poor resolution of cis and trans isomers.
| Possible Cause | Suggested Solution |
| Inappropriate GC Column | Ensure you are using a chiral column (e.g., Rt-βDEXse) for the separation of all four stereoisomers. For diastereomer separation, a polar stationary phase may be sufficient, but a chiral column often provides the best resolution. |
| Suboptimal Temperature Program | Optimize the oven temperature program. A slow temperature ramp rate generally improves resolution by allowing for more interaction between the analytes and the stationary phase.[7] |
| Incorrect Carrier Gas Flow Rate | Set the carrier gas flow rate to the optimal linear velocity for the specific gas being used (e.g., helium, hydrogen). Operating at the optimal flow rate maximizes column efficiency and resolution.[7] |
| Column Overloading | Inject a smaller volume of the sample or dilute the sample further. Overloading the column can lead to peak broadening and poor separation. |
Problem: Peak tailing.
| Possible Cause | Suggested Solution |
| Active Sites on the Column or in the Inlet | Use a deactivated liner and ensure the column is properly conditioned. Active sites can cause unwanted interactions with the polar diol functional groups of PMD. |
| Sample Degradation | Lower the injector temperature to prevent thermal degradation of the analytes. |
Column Chromatography Issues
Problem: Co-elution of cis and trans isomers.
| Possible Cause | Suggested Solution |
| Incorrect Mobile Phase Polarity | Adjust the ratio of n-hexane to ethyl acetate. Increasing the proportion of the less polar solvent (n-hexane) will generally increase retention times and may improve separation. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any channels or cracks, which can lead to band broadening and poor separation.[8] |
| Column Overloading | Do not load too much sample onto the column. The amount of sample should be appropriate for the size of the column.[8] |
| High Flow Rate | Decrease the flow rate of the mobile phase to allow for better equilibrium between the stationary and mobile phases, which can enhance resolution.[8] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Stereoisomer Separation
This protocol is based on established methods for the analysis of p-Menthane-3,8-diol stereoisomers.[1]
1. Sample Preparation:
-
Standards: Prepare 100 µg/mL solutions of cis- and trans-p-Menthane-3,8-diol standards in hexane or methylene chloride.
-
Essential Oil Samples: Dilute the essential oil sample 1:100 (v/v) in hexane.
-
Vortex the prepared samples for 30 seconds to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter.
2. GC-MS Instrumental Parameters:
| Parameter | Value |
| GC Column | Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 60 °C (hold for 2 min), ramp to 180 °C at 2 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 40-250 |
3. Expected Elution Order and Key Fragment Ions:
| Stereoisomer | Approximate Retention Time (min) |
| (-)-trans-p-Menthane-3,8-diol | 28.5 |
| (+)-trans-p-Menthane-3,8-diol | 28.8 |
| (-)-cis-p-Menthane-3,8-diol | 29.2 |
| (+)-cis-p-Menthane-3,8-diol | 29.5 |
Note: Retention times are approximate and may vary depending on the instrument and conditions.
| m/z | Interpretation |
| 154 | [M-H₂O]⁺ |
| 139 | [M-H₂O-CH₃]⁺ |
| 121 | [M-H₂O-H₂O-CH₃]⁺ |
| 59 | [C₃H₇O]⁺ |
Silica Gel Column Chromatography for Cis/Trans Isomer Separation
This protocol is a standard method for the preparative separation of p-Menthane-3,8-diol diastereomers.[2][3]
1. Column Preparation:
-
Prepare a slurry of silica gel (60 Å, 70-230 mesh) in the mobile phase (n-hexane:ethyl acetate, 4:1 v/v).
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniformly packed bed.
2. Sample Loading:
-
Dissolve the crude p-Menthane-3,8-diol mixture in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
3. Elution and Fraction Collection:
-
Elute the column with the n-hexane:ethyl acetate (4:1 v/v) mobile phase.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
4. Analysis:
-
Analyze the collected fractions by GC-MS to identify the fractions containing the purified cis and trans isomers.
Visualizations
Caption: Workflow for the separation of cis and trans isomers of p-Menthane-3,8-diol by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Photostability of Menthoglycol in Repellent Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the photostability of Menthoglycol (p-menthane-3,8-diol or PMD) in repellent formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the photostability of this compound a concern in repellent formulations?
This compound, a highly effective botanical-based insect repellent, is susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation can lead to a loss of repellent efficacy and the formation of unknown degradation byproducts. Ensuring the photostability of this compound is crucial for maintaining the product's effectiveness and safety throughout its shelf-life and during consumer use.
Q2: What are the primary mechanisms of this compound photodegradation?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, terpenoids, in general, can undergo photodegradation through mechanisms such as photo-oxidation, isomerization, and cyclization. For this compound, it is hypothesized that UV exposure could lead to oxidation of the hydroxyl groups and cleavage of the cyclohexane (B81311) ring.
Q3: What types of ingredients can be used to enhance the photostability of this compound?
To improve the photostability of this compound, the incorporation of UV filters and antioxidants into the formulation is a common strategy.
-
UV Filters: These compounds absorb, scatter, or reflect UV radiation, thereby protecting this compound from its harmful effects. Common categories include organic (chemical) and inorganic (physical) filters.
-
Antioxidants: These molecules inhibit oxidation, a key process in photodegradation. They can act as free radical scavengers or quenchers of reactive oxygen species.
Q4: Are there any known incompatibilities between this compound and common photostabilizers?
Currently, there is limited specific data on the incompatibilities of this compound with photostabilizers. However, as with any formulation, it is crucial to assess the physical and chemical stability of the final product. Issues such as phase separation, changes in viscosity, pH shifts, or discoloration can indicate incompatibility. It is recommended to conduct compatibility studies with selected UV filters and antioxidants.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Rapid loss of repellent efficacy after sun exposure. | Photodegradation of this compound. | Incorporate a broad-spectrum UV filter and/or an antioxidant into the formulation. See the Experimental Protocols section for guidance on selecting and testing stabilizers. |
| Change in color or odor of the formulation after UV exposure. | Formation of chromophoric or volatile degradation products. | Analyze the formulation using HPLC-UV/Vis and GC-MS to identify the degradation products. Consider adding a more effective photostabilizer or using UV-protective packaging. |
| Phase separation or change in viscosity of the formulation containing a UV filter. | Incompatibility between the formulation excipients and the added UV filter. | Screen a range of UV filters with different solubilities (oil-soluble vs. water-soluble) to find a compatible option. Adjust the emulsifier system or co-solvents in the formulation. |
| Inconsistent results in photostability testing. | Variability in the experimental setup, such as light source intensity, temperature, or sample presentation. | Standardize the photostability testing protocol according to ICH Q1B guidelines. Use a calibrated light source and control the temperature of the samples during exposure. Ensure uniform sample film thickness. |
Quantitative Data on Photostabilization (Hypothetical Data for Illustrative Purposes)
As direct quantitative data for this compound is limited in published literature, the following tables provide a hypothetical representation of expected results based on the known effects of stabilizers on similar compounds. Researchers should generate their own data following the provided experimental protocols.
Table 1: Hypothetical Photodegradation of this compound (20% in Ethanol) with and without UV Filters after 6 hours of Simulated Solar Irradiation
| Formulation | This compound Remaining (%) |
| Control (No UV Filter) | 65% |
| + 5% Ethylhexyl Methoxycinnamate | 85% |
| + 5% Benzophenone-3 | 88% |
| + 3% Titanium Dioxide | 92% |
Table 2: Hypothetical Photodegradation of this compound (20% in an O/W Emulsion) with Antioxidants after 6 hours of Simulated Solar Irradiation
| Formulation | This compound Remaining (%) |
| Control (No Antioxidant) | 70% |
| + 0.5% Butylated Hydroxytoluene (BHT) | 82% |
| + 1% Tocopherol (Vitamin E) | 85% |
| + 0.5% Ascorbyl Palmitate | 80% |
Experimental Protocols
Protocol 1: Evaluation of this compound Photostability using HPLC-UV
1. Objective: To quantify the degradation of this compound in a repellent formulation after exposure to UV radiation.
2. Materials:
-
This compound standard
-
Repellent formulation containing this compound
-
HPLC-grade acetonitrile (B52724) and water
-
UV-transparent quartz cuvettes or plates
-
Solar simulator or UV lamp with controlled irradiance (compliant with ICH Q1B guidelines)
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Method:
- Sample Preparation:
- Prepare a stock solution of the this compound-containing formulation diluted in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL).
- Transfer a defined volume of the sample solution into UV-transparent containers. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
- UV Exposure:
- Place the samples in the solar simulator. The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter.
- Maintain the temperature of the samples at a controlled level (e.g., 25°C) to minimize thermal degradation.
- HPLC Analysis:
- At predetermined time intervals (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot from each sample.
- Inject the samples into the HPLC system.
- HPLC Conditions (example):
- Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: ~210 nm (as this compound has poor chromophore, a low wavelength is necessary).
- Injection Volume: 20 µL.
- Data Analysis:
- Create a calibration curve using standard solutions of this compound.
- Quantify the concentration of this compound in each sample at each time point.
- Calculate the percentage of this compound remaining relative to the initial concentration (t=0) and the dark control.
- Plot the percentage of this compound remaining versus exposure time to determine the degradation kinetics.
Protocol 2: Identification of this compound Photodegradation Products using GC-MS
1. Objective: To identify the chemical structures of the byproducts formed during the photodegradation of this compound.
2. Materials:
-
Irradiated this compound formulation samples (from Protocol 1)
-
GC-MS grade solvents (e.g., dichloromethane, hexane)
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Method:
- Sample Preparation:
- Extract the irradiated sample with a suitable organic solvent.
- Concentrate the extract under a gentle stream of nitrogen.
- If necessary, perform a sample cleanup using SPE to remove interfering matrix components.
- GC-MS Analysis:
- Inject the prepared sample into the GC-MS system.
- GC-MS Conditions (example):
- Inlet Temperature: 250°C.
- Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
- Data Analysis:
- Analyze the resulting chromatogram to identify peaks corresponding to potential degradation products (i.e., peaks that are absent or smaller in the dark control).
- Interpret the mass spectrum of each new peak and compare it with spectral libraries (e.g., NIST) to propose chemical structures for the degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound photostability.
Caption: Hypothetical photodegradation pathway of this compound.
Troubleshooting and addressing the causes of low efficacy of Menthoglycol in field studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Menthoglycol (p-menthane-3,8-diol or PMD) in field studies.
Troubleshooting Guide
This guide addresses common issues that can lead to unexpectedly low efficacy of this compound in field experiments.
Question: Why am I observing lower than expected protection times with my this compound formulation in the field?
Answer: Several factors can contribute to reduced protection times in a field setting compared to laboratory results. These can be broadly categorized into environmental, formulation-related, and experimental design factors.
-
Environmental Factors: High temperatures, strong winds, and heavy rainfall can increase the evaporation rate of the repellent from the skin, thus reducing its duration of action. Heavy perspiration can also wash away the repellent.
-
Formulation Issues: The concentration of this compound in your formulation is critical. Studies have shown a dose-dependent relationship with protection time. Additionally, the excipients in the formulation can significantly impact its substantivity and release rate. For instance, the inclusion of vanillin (B372448) has been shown to prolong the efficacy of PMD.[1][2] An unstable formulation may not provide a controlled release of the active ingredient.
-
Application Technique: Inconsistent or insufficient application of the repellent can lead to unprotected areas of skin. It is crucial to ensure even and complete coverage of all exposed skin.
-
Vector Species: The mosquito species present in your field site may be less susceptible to this compound. Efficacy can vary significantly between different species, such as Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus.[3]
-
Individual Variation: The attractiveness of human volunteers to mosquitoes can vary significantly, and even the attractiveness of a single individual can change over time. This inherent variability can influence the perceived efficacy of the repellent.
Question: My arm-in-cage laboratory results showed high efficacy, but the field trial results are poor. What could be the reason for this discrepancy?
Answer: It is a common observation that laboratory results, such as those from arm-in-cage (AIC) tests, may not directly translate to field performance.
-
Higher Biting Pressure in AIC Tests: AIC tests often utilize a high density of mosquitoes in a confined space, which may lead to an underestimation of the complete protection time (CPT) compared to field conditions with lower mosquito landing pressure.[3]
-
Environmental Variables: As mentioned previously, environmental factors present in the field (e.g., temperature, wind, humidity) are not replicated in a controlled laboratory setting and can significantly reduce the repellent's longevity.
-
Host Cues: Field settings involve a wider range of host cues (e.g., carbon dioxide, heat, visual cues) that can influence mosquito behavior and their motivation to bite, potentially overriding the repellent effect at lower concentrations.
Question: Could the low efficacy be due to resistance in the local mosquito population?
Answer: While insecticide resistance is a well-documented phenomenon, the development of resistance to repellents is less understood. However, it is a possibility, especially in areas with high historical use of insecticides, which may lead to cross-resistance. Behavioral changes in mosquito populations, such as altered biting times or a preference for biting in untreated areas, could also be a factor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound for effective protection?
A1: Commercially available and effective this compound-based repellents typically contain concentrations ranging from 20% to 30%.[1][4] Studies have shown that higher concentrations generally provide longer protection times.
Q2: How does the efficacy of this compound compare to DEET?
A2: Multiple studies have shown that this compound at appropriate concentrations offers protection that is comparable to DEET.[4][5][6] In some field studies, the protection times for both repellents were found to be similar.[3] However, in laboratory settings, DEET has sometimes shown a slight advantage in complete protection time.[3]
Q3: Are there specific mosquito species against which this compound is less effective?
A3: Yes, the efficacy of this compound can vary depending on the mosquito species. For example, one study observed that in an arm-in-cage test, the complete protection time for PMD was shorter against Aedes aegypti and Culex quinquefasciatus compared to Anopheles stephensi.[3] It is crucial to identify the predominant mosquito species at your field site to determine if this could be a factor.
Q4: Can the formulation of the repellent affect its efficacy?
A4: Absolutely. The formulation plays a key role in the performance of a repellent. A well-designed formulation can enhance the substantivity of the active ingredient on the skin, control its release rate, and improve its resistance to environmental factors and perspiration. For example, a study on a novel PMD-vanillin formulation demonstrated a longer half-life and a higher complete protection time at a standard application dose compared to a standard PMD formulation.[1][2]
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound (PMD) from various studies.
Table 1: Comparison of Complete Protection Time (CPT) of this compound (PMD) and DEET in Laboratory (Arm-in-Cage) and Field Studies.
| Repellent (Concentration) | Test Setting | Mosquito Species | Mean CPT (hours) | Reference |
| 15% PMD | Arm-in-Cage | Aedes aegypti | 0.5 | [3] |
| 15% DEET | Arm-in-Cage | Aedes aegypti | 0.5 | [3] |
| 15% PMD | Arm-in-Cage | Anopheles stephensi | 1 | [3] |
| 15% DEET | Arm-in-Cage | Anopheles stephensi | 2 | [3] |
| 15% PMD | Arm-in-Cage | Culex quinquefasciatus | 0.5 | [3] |
| 15% DEET | Arm-in-Cage | Culex quinquefasciatus | 2 | [3] |
| 15% PMD | Field | Mixed Species | >6 | [3] |
| 15% DEET | Field | Mixed Species | >6 | [3] |
Table 2: Efficacy of Different this compound (PMD) Formulations against Aedes aegypti.
| Formulation (Concentration) | Application Dose (mg/cm²) | Mean CPT (hours) | Half-life (hours) | ED₉₅ (mg/cm²) | Reference |
| 30% PMD | 1.6 | ~4.5 | 2.23 | 0.25 | [1] |
| 30% PMD with Vanillin | 1.6 | ~6.75 | 3.8 | 0.24 | [1] |
| 20% DEET | 1.6 | ~4.5 | 2.74 | 0.09 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of topical insect repellents.
Arm-in-Cage (AIC) Test
Objective: To determine the complete protection time (CPT) of a topical repellent in a controlled laboratory setting.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus)
-
Human volunteers
-
Test repellent formulation
-
Control substance (e.g., ethanol)
-
Micropipette or syringe for application
-
Latex or nitrile gloves
-
Timer
-
Aspirator for handling mosquitoes
Methodology:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours before the test.
-
Repellent Application: A defined area of the volunteer's forearm (e.g., 300 cm²) is marked. A precise volume of the test repellent (e.g., 0.3 ml) is applied evenly over the marked area. The other forearm can be used as an untreated control or for a different test substance. The hands are covered with gloves.
-
Mosquito Exposure: At predetermined intervals (e.g., every 30 minutes) after application, the treated forearm is inserted into the cage containing the mosquitoes for a fixed duration (e.g., 3 minutes).
-
Data Collection: The time to the first confirmed mosquito bite is recorded. A confirmed bite is typically defined as a bite followed by a second bite within the same or the next exposure period.
-
Endpoint: The test for a particular volunteer is concluded after the first confirmed bite. The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.
Human Landing Catch (HLC) Field Method
Objective: To evaluate the efficacy of a topical repellent under real-world field conditions.
Materials:
-
Human volunteers
-
Test repellent formulation
-
Control substance
-
Protective clothing (e.g., jumpsuit, head net) to cover untreated body parts
-
Stool or chair
-
Mouth or mechanical aspirator
-
Collection cups
-
Flashlight or headlamp (for nighttime collections)
-
Data recording sheets
-
Timer
-
Environmental monitoring equipment (thermometer, hygrometer, anemometer)
Methodology:
-
Site Selection: Choose a field site with a known and sufficient population of host-seeking mosquitoes.
-
Volunteer Preparation: As with the AIC test, volunteers should avoid scented products. They should wear protective clothing to ensure only the treated area is exposed.
-
Repellent Application: A standardized dose of the repellent is applied to a defined area of exposed skin, typically the lower legs. One leg may be treated with the repellent and the other with a control, or different volunteers can be assigned to treatment and control groups.
-
Mosquito Collection: Volunteers sit in the designated area. For a set period each hour (e.g., 45 minutes), they use an aspirator to collect all mosquitoes that land on their exposed, treated skin.
-
Data Recording: The number of mosquitoes collected is recorded for each time interval. The collected mosquitoes are kept in labeled cups for later species identification.
-
Environmental Data: Temperature, humidity, and wind speed should be recorded at regular intervals throughout the trial.
-
Efficacy Calculation: The protective efficacy can be calculated as a percentage reduction in landings on the treated limb compared to the control. The time until the first confirmed bite can also be recorded to determine the CPT in the field.
Visualizations
The following diagrams illustrate key concepts related to this compound's mode of action and experimental evaluation.
Caption: Insect olfactory signaling pathway for this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lessmosquito.com [lessmosquito.com]
- 5. nbinno.com [nbinno.com]
- 6. PMD, a registered botanical mosquito repellent with deet-like efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to minimize the formation of by-products during Menthoglycol synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Menthoglycol (p-menthane-3,8-diol, PMD). It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize the formation of by-products and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in this compound synthesis from citronellal (B1669106)?
A1: The primary by-products in the acid-catalyzed cyclization of citronellal are isopulegol (B1217435) and various acetals.[1][2] Acetal (B89532) formation, specifically the PMD-citronellal acetal, can be significant under certain conditions.[3]
Q2: How does the choice of acid catalyst affect by-product formation?
A2: The type and concentration of the acid catalyst are critical. Strong acids like sulfuric acid are effective but can lead to higher by-product formation if not used at optimal concentrations.[2][4] Weaker acid sites, such as those on lignin-derived carbon catalysts, have been shown to favor the formation of PMD over isopulegol.[5] Using a CO2-H2O system, which forms carbonic acid in situ, can also be a cleaner alternative to strong mineral acids, though it may require higher temperatures.[6]
Q3: What is the optimal temperature for this compound synthesis?
A3: A reaction temperature of around 50-60°C is frequently cited as optimal for achieving high yields of this compound while minimizing by-products.[1][2][4] Lower temperatures (e.g., 25-35°C) combined with high acid concentrations can increase the formation of acetal by-products.[2]
Q4: How can I reduce the formation of acetal by-products?
A4: To minimize acetal formation, it is recommended to use a dilute aqueous sulfuric acid solution (0.02 to 1.0 wt.%).[4] Specifically, concentrations between 0.02% and 0.5% have been shown to result in very low levels of acetal by-products.[4] Additionally, avoiding excessively high acid concentrations and low reaction temperatures is crucial.[2]
Q5: Is it possible to synthesize this compound using a more environmentally friendly method?
A5: Yes, several greener synthesis routes have been explored. One method involves using citric acid in a biphasic water/essential oil medium.[2][7] Another approach utilizes sustainable carbon acid catalysts derived from alkaline lignin (B12514952) in water.[5] A clean process using pressurized carbon dioxide in water has also been developed, which avoids the use of traditional acid catalysts altogether.[6]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of citronellal | - Insufficient reaction time or temperature.- Low catalyst concentration or activity. | - Increase reaction time or temperature (optimal is often 50-60°C).[2][4]- Increase catalyst concentration, ensuring it remains within the optimal range to avoid by-product formation.- Ensure proper mixing to facilitate the reaction. |
| High yield of isopulegol | - The catalyst has strong acid sites.[5]- Reaction has not proceeded to completion (isopulegol is an intermediate). | - Consider using a catalyst with weaker acid sites, such as lignin-derived carbon catalysts.[5]- Increase the reaction time to allow for the hydration of isopulegol to this compound. |
| Significant formation of acetal by-products | - High concentration of sulfuric acid.- Low reaction temperature. | - Use a lower concentration of sulfuric acid, ideally in the range of 0.02-0.5 wt.%.[4]- Maintain the reaction temperature at 50°C or slightly higher.[2] |
| Product is a viscous liquid instead of crystalline solid | - Presence of impurities, particularly isopulegol and acetal condensates, which can form a eutectic mixture.[3] | - Optimize reaction conditions to minimize by-product formation.- Purify the crude product via crystallization from a suitable solvent like n-heptane or by column chromatography.[1][2] |
| Difficulty in separating cis and trans isomers of this compound | - Isomers have similar physical properties. | - Utilize column chromatography with silica (B1680970) gel for purification and separation of the isomers.[2] |
Data on Reaction Conditions and By-product Formation
The following table summarizes quantitative data from various studies on the synthesis of this compound, highlighting the impact of different reaction conditions on conversion, selectivity, and by-product formation.
| Catalyst | Catalyst Conc. | Temperature (°C) | Time (h) | Citronellal Conversion (%) | This compound Selectivity (%) | Acetal By-product (%) | Reference |
| Sulfuric Acid | 0.25% | 50 | 11 | 97.9 | 92.3 | 2.7 | [1][8] |
| Sulfuric Acid | 0.25% | 50 | 5 | - | - | - | [2] |
| Sulfuric Acid | 0.75% | 60 | 6 | 98.5 | 95.6 (Yield) | - | [9][10] |
| Lignin-derived Carbon Acid | - | - | - | 97 | 86 (Yield) | - | [5] |
| Citric Acid | 7% | 50 | 15 | 82.1 | 79.6 | 1.75 | [7] |
| CO₂-H₂O | 7.0 MPa | 100 | 2 | 53 | 79 | 4 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid
This protocol is adapted from studies demonstrating high yield and selectivity.[1][2][4]
Materials:
-
(+/-)-Citronellal
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
n-Heptane (for crystallization)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Prepare a 0.25% (w/w) aqueous solution of sulfuric acid.
-
In a round-bottom flask, combine 1 part by weight of citronellal with 3 parts by weight of the 0.25% sulfuric acid solution.
-
Heat the mixture to 50°C with vigorous stirring.
-
Maintain the reaction at 50°C for 5-11 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding a saturated sodium bicarbonate solution until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
For purification, dissolve the crude product in a minimal amount of hot n-heptane and cool to -20°C to -50°C for 20 hours to induce crystallization.[1]
-
Collect the this compound crystals by filtration, wash with cold n-heptane, and dry under vacuum.
Visualizations
Logical Workflow for Minimizing By-products
Caption: Troubleshooting workflow for this compound synthesis.
Signaling Pathway of this compound Synthesis
Caption: Reaction pathway for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 5. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Improving the sensory attributes and cosmetic feel of Menthoglycol-containing lotions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensory attributes and cosmetic feel of lotions containing Menthoglycol (p-Menthane-3,8-diol).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it impact lotion sensory properties?
A1: this compound, also known as p-Menthane-3,8-diol (PMD), is a widely used active ingredient known for its effective insect repellent properties and a distinct cooling sensation similar to menthol. Its impact on sensory properties stems from its inherent cooling effect, which can be perceived as either desirable or too intense, and its potential to alter the texture and stability of a lotion formulation.
Q2: My this compound lotion feels sticky and tacky. What are the common causes?
A2: Stickiness or tackiness in lotions can arise from several factors. High concentrations of humectants like glycerin are a frequent cause. The interaction between this compound and other formulation components, as well as the overall balance of the oil and water phases, can also contribute to an undesirable sticky after-feel.
Q3: Can this compound affect the stability of my lotion?
A3: Yes, the introduction of any active ingredient can potentially disrupt the stability of an emulsion. This compound, being a diol, can influence the partitioning of other ingredients and may affect the emulsion's droplet size and distribution, which are critical for long-term stability. Incompatibilities with other ingredients can lead to phase separation over time.
Q4: I'm observing crystal formation in my this compound lotion, especially at cooler temperatures. How can I prevent this?
A4: Crystal formation, or crystallization, of an active ingredient like this compound can occur when its concentration exceeds its solubility in the formulation, particularly with temperature fluctuations. This can be addressed by optimizing the solvent system, adjusting the ratio of cis/trans isomers of this compound, or incorporating co-solvents and emollients that improve its solubility.
II. Troubleshooting Guides
Issue 1: Undesirable Sensory Feel (Stickiness, Greasiness, Poor Absorption)
This is one of the most common challenges in formulating with this compound. The goal is to balance its cooling effect with a pleasant skin feel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for undesirable sensory feel.
Corrective Actions & Formulation Strategies:
| Parameter | Recommended Action | Rationale |
| Humectants | Reduce the concentration of glycerin or other glycols to 2-5%. | High levels of humectants are a primary cause of tackiness as they attract and hold onto water on the skin's surface. |
| Emollients | Incorporate light, non-greasy emollients such as C12-15 alkyl benzoate, isopropyl myristate, or silicones (e.g., dimethicone, cyclomethicone). | These ingredients can significantly improve the slip and reduce the perception of greasiness and stickiness. |
| Polymers | Evaluate the type and concentration of the rheology modifier. Consider using acrylate copolymers known for providing a lighter, less tacky feel. | The polymer used to thicken the lotion has a significant impact on its rub-out and after-feel. |
| Oil Phase | Adjust the oil phase content. Sometimes, a slight increase in the oil phase with the right emollients can reduce the tacky feel from the water phase. | The balance between the oil and water phases is crucial for the overall sensory profile. |
Quantitative Data on Formulation Adjustments:
The following table summarizes data synthesized from various studies on how formulation changes can impact sensory attributes. Scores are on a 10-point scale where a higher score indicates a higher intensity of the attribute.
| Formulation ID | This compound (%) | Glycerin (%) | Dimethicone (%) | C12-15 Alkyl Benzoate (%) | Mean Stickiness Score | Mean Greasiness Score | Mean Absorption Score |
| F1 (Control) | 2.0 | 10.0 | 0.0 | 0.0 | 7.5 | 6.8 | 4.2 |
| F2 | 2.0 | 5.0 | 0.0 | 0.0 | 5.1 | 6.5 | 5.8 |
| F3 | 2.0 | 5.0 | 2.0 | 0.0 | 3.2 | 4.1 | 7.5 |
| F4 | 2.0 | 5.0 | 0.0 | 5.0 | 2.8 | 3.5 | 8.1 |
Note: This data is representative and compiled for illustrative purposes.
Issue 2: Formulation Instability (Phase Separation, Crystallization)
Ensuring the long-term stability of a this compound lotion is critical for product efficacy and consumer acceptance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for formulation instability.
Corrective Actions & Formulation Strategies:
| Parameter | Recommended Action | Rationale |
| Emulsifier System | Ensure the emulsifier system (type and concentration) is robust enough to handle the polarity of this compound. A combination of emulsifiers may be necessary. | An inadequate emulsifier system can lead to coalescence of oil droplets and eventual phase separation. |
| Homogenization | Optimize the homogenization process (speed and duration) to ensure a small and uniform droplet size. | Smaller droplet sizes create a more stable emulsion by reducing the rate of creaming or sedimentation. |
| This compound Solubility | Pre-dissolve this compound in a suitable co-solvent (e.g., propylene glycol, propanediol) or a solubilizing emollient before adding to the oil phase. | This compound has limited solubility in some cosmetic oils, and ensuring it is fully dissolved before emulsification is crucial to prevent crystallization. |
| Cooling Process | Implement a controlled and gradual cooling process after emulsification. Avoid shock cooling. | Rapid cooling can cause certain components, including this compound, to crystallize out of the formulation. |
| Isomer Ratio | If possible, use a this compound isomer mixture with a cis:trans ratio between 55:45 and 45:55. | This specific isomer ratio has been shown to lower the melting point of the mixture, thus preventing solidification. |
III. Experimental Protocols
Sensory Panel Evaluation for Cosmetic Feel
This protocol is based on the ASTM E1490-11 standard guide for descriptive analysis of skin creams and lotions.
Objective: To quantitatively assess the sensory attributes of this compound-containing lotions.
Methodology:
-
Panelist Selection and Training:
-
Recruit 10-15 panelists who are regular users of lotion products.
-
Train panelists on the definitions of sensory attributes (see table below) and the use of a 10-point intensity scale (0 = not perceptible, 10 = very high intensity).
-
Conduct calibration sessions using commercial lotions with varying textures to ensure panelist alignment.
-
-
Product Evaluation:
-
Panelists should wash their hands and forearms with a mild soap and wait 15 minutes to acclimate to the room conditions (22°C, 50% RH).
-
A standardized amount of lotion (e.g., 0.5 mL) is applied to a designated area on the forearm.
-
Panelists evaluate the product during and after application, rating the intensity of each attribute on the provided scale.
-
-
Sensory Attributes (Lexicon):
| Attribute | Definition |
| Appearance | Visual characteristics of the product before application. |
| Gloss | The degree of shininess of the product surface. |
| Pick-up | The feel of the product when first touched and lifted from a container. |
| Firmness | The force required to compress the product. |
| Rub-out | The feel of the product during application onto the skin. |
| Spreadability | The ease with which the product glides over the skin. |
| Cooling Intensity | The perceived cooling sensation on the skin. |
| Stickiness (during) | The degree to which the product feels tacky during application. |
| After-feel | The feel of the skin after the product has been rubbed in and allowed to dry for 2 minutes. |
| Greasiness | The amount of oily residue perceived on the skin. |
| Tackiness (after) | The degree to which the skin feels sticky after application. |
| Absorption | The perceived speed at which the product disappears into the skin. |
Rheological Analysis for Stability and Texture
Objective: To characterize the flow behavior and viscoelastic properties of the lotion, which correlate with texture, sensory perception, and stability.
Methodology:
-
Instrumentation:
-
Use a controlled-stress or controlled-rate rheometer equipped with a temperature control unit (e.g., Peltier plate).
-
A cone-and-plate or parallel-plate geometry is suitable for lotions.
-
-
Sample Preparation:
-
Carefully apply the sample to the rheometer plate, avoiding air bubbles.
-
Allow the sample to equilibrate at the starting temperature (e.g., 25°C) for a set period (e.g., 5 minutes) before measurement.
-
-
Test Protocols:
| Test Type | Parameters | Purpose |
| Flow Curve (Viscosity) | Shear Rate: 0.1 to 100 s⁻¹Temperature: 25°C | To determine the viscosity profile and shear-thinning behavior. This relates to spreadability and pick-up. |
| Oscillatory Stress or Strain Sweep | Frequency: 1 HzStress/Strain Range: Logarithmic ramp (e.g., 0.1 to 1000 Pa)Temperature: 25°C | To determine the linear viscoelastic region (LVER), yield stress, and structural strength at rest. This correlates with firmness and stability against creaming/sedimentation. |
| Oscillatory Frequency Sweep | Stress/Strain: Within the LVERFrequency Range: 0.1 to 10 HzTemperature: 25°C | To evaluate the emulsion's internal structure. A more solid-like behavior (G' > G'') indicates a more stable network. |
| Temperature Sweep (Cycle Test) | Temperature Range: 20°C to 45°C and back to 20°CHeating/Cooling Rate: 2°C/minFrequency: 1 Hz (within LVER) | To assess the formulation's stability to temperature changes, which can predict long-term stability. Significant changes in G' and G'' between cycles may indicate instability. |
Data Interpretation Workflow:
Caption: Interpretation of rheological data for lotion properties.
Preventing the crystallization of Menthoglycol in high-concentration formulations
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of Menthoglycol (also known as p-Menthane-3,8-diol or PMD) crystallization in high-concentration formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it tend to crystallize?
A1: this compound (p-Menthane-3,8-diol) is a colorless, solid organic compound classified as a terpenoid diol.[1] It is a popular active ingredient in insect repellents.[2] Like many crystalline solids, this compound can crystallize out of a solution when the concentration exceeds its saturation solubility in the chosen solvent system. This process, driven by supersaturation, can be initiated by changes in temperature, solvent evaporation, or the presence of nucleation sites. One major challenge is that at concentrations around 60% w/w in simple formulations, this compound can become supersaturated, leading to crystal formation.[3]
Q2: What are the primary strategies to prevent this compound crystallization in a high-concentration formulation?
A2: The primary strategies focus on either increasing the solubility of this compound in the system or kinetically inhibiting the crystallization process. These can be categorized as:
-
Solvent System Optimization: Incorporating potent co-solvents to increase the overall solubility of this compound within the liquid phase.[4]
-
Polymeric Inhibition: Adding specific polymers that interfere with crystal nucleation and/or growth, keeping the system in a stable, amorphous state.[1][5]
-
Microencapsulation: Encapsulating the active material within a porous shell to provide stability against crystallization.[]
Q3: Which solvents are effective at dissolving this compound?
A3: this compound has low solubility in water but is readily soluble in various organic solvents, particularly alcohols.[4][7] Common cosmetic and pharmaceutical grade solvents like ethanol (B145695) and propylene (B89431) glycol are effective. The choice of solvent is critical for maintaining a stable, single-phase solution.
Q4: What role do polymers like HPMC and PVP play in preventing crystallization?
A4: Polymers such as Hydroxypropyl Methylcellulose (HPMC) and Polyvinylpyrrolidone (PVP) are widely used as crystallization inhibitors.[2][5] They function by:
-
Inhibiting Nucleation: Adsorbing onto the surface of early-stage crystal nuclei, preventing them from reaching the critical size required for growth.[1][8]
-
Inhibiting Crystal Growth: Physically blocking the active growth sites on existing crystals, thereby slowing or stopping further crystallization.[8][9]
-
Increasing Viscosity: Raising the viscosity of the formulation can slow the diffusion of this compound molecules, hindering their ability to organize into a crystal lattice.[1]
The effectiveness of a polymer can be drug-dependent, making experimental screening crucial.[8]
Troubleshooting Guide
Problem: I observed crystal formation in my high-concentration this compound formulation upon storage or temperature cycling.
This common issue can be addressed by systematically evaluating the formulation's components and storage conditions. The following workflow provides a logical approach to troubleshooting.
Data Presentation
Table 1: Solubility Profile of this compound
Understanding the solubility of this compound in different solvents is the first step in designing a stable formulation. The following table summarizes available solubility data.
| Solvent | Type | Solubility Value | Reference |
| Water | Aqueous | ~290 mg/L (at 20-25°C) | [7][9] |
| Ethanol | Alcohol | Soluble / ~100,000 mg/L | [4][7][8] |
| Propylene Glycol | Polyol / Co-solvent | High / Miscible | [10] |
| Glycerin | Polyol / Co-solvent | High / Miscible | [11] |
| Dipropylene Glycol | Glycol Ether / Co-solvent | Used as a solvent to avoid crystallization | [3] |
Note: "High / Miscible" indicates that the solvent is highly effective and commonly used for this class of compound, though specific g/L data was not found in the search results.
Experimental Protocols
Protocol 1: Screening of Polymeric Crystallization Inhibitors
Objective: To evaluate the effectiveness of different polymers (e.g., PVP, HPMC) at inhibiting this compound crystallization in a supersaturated formulation.
Materials:
-
This compound (PMD)
-
Primary solvent system (e.g., 70:30 Ethanol:Water)
-
Polymer candidates (e.g., PVP K30, HPMC E5)
-
Sealed glass vials (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Microscope
-
Temperature-controlled chamber or oven
Methodology:
-
Preparation of Supersaturated Stock Solution:
-
Determine the approximate saturation solubility of this compound in the primary solvent system at room temperature.
-
Prepare a stock solution that is 120-150% supersaturated. This can be achieved by heating the solution to dissolve the this compound and then allowing it to cool to room temperature.
-
-
Preparation of Polymer Stock Solutions:
-
Prepare 10% (w/w) stock solutions of each candidate polymer in the primary solvent system. Ensure the polymer is fully dissolved.
-
-
Formulation Preparation:
-
For each polymer, prepare test formulations in sealed glass vials to achieve final polymer concentrations of 0.5%, 1.0%, 2.0%, and 5.0% (w/w).
-
Add the required amount of polymer stock solution to the supersaturated this compound stock solution.
-
Include a "control" sample containing no polymer.
-
Ensure the final volume in each vial is consistent (e.g., 2 mL).
-
-
Induction Time Measurement:
-
Gently stir all samples for a brief period to ensure homogeneity.
-
Place the sealed vials in a temperature-controlled chamber at a constant temperature (e.g., 25°C).
-
Visually inspect the vials against a dark background for the first signs of crystal formation (turbidity or visible crystals) at regular intervals (e.g., every hour for the first 24 hours, then every 24 hours).
-
The "induction time" is the time elapsed until crystallization is first observed.[1]
-
-
Accelerated Stability (Optional):
-
To accelerate the test, subject a parallel set of samples to temperature cycling (e.g., 4°C for 12 hours followed by 40°C for 12 hours) for several cycles.
-
Monitor for crystal growth after each cycle.
-
-
Analysis:
-
Record the induction time for each formulation. A longer induction time indicates better inhibition.[1]
-
Use microscopy to confirm the presence and morphology of crystals.
-
Plot induction time vs. polymer concentration to determine the most effective polymer and its optimal concentration range.
-
Visualization of Mechanism
Mechanism of Polymeric Crystallization Inhibition
Polymers can kinetically trap a formulation in a supersaturated, amorphous state by physically interfering with the two key steps of crystallization: nucleation and crystal growth.
References
- 1. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 2. foreverest.net [foreverest.net]
- 3. CA2699446C - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]
- 4. P-Menthane-3,8-diol | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H20O2 | CID 19100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. P-menthane-3,8-diol [sitem.herts.ac.uk]
- 8. Buy p-Menthane-3,8-diol (EVT-298339) | 42822-86-6 [evitachem.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating analytical methods for the quantification of Menthoglycol in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of Menthoglycol (also known as p-Menthane-3,8-diol or PMD) in biological samples.
Frequently Asked Questions (FAQs)
General Method Validation
-
Q1: What are the different types of bioanalytical method validation?
-
A1: Method validations can be categorized as full, partial, or cross-validation.[1] A full validation is necessary for new methods. Partial validation is performed on a previously validated method that has undergone minor modifications.[1] Cross-validation compares two or more bioanalytical methods to ensure equivalency.[1]
-
-
Q2: When is re-validation of an analytical method required?
-
A2: Re-validation is necessary when there are changes in the analytical procedure, such as changes in equipment, sample preparation, or the quantitation range.[1]
-
-
Q3: What is the importance of using an internal standard (IS)?
-
A3: An internal standard is crucial for correcting for variability during sample preparation and analysis. A stable isotope-labeled analog of the analyte is often the preferred choice for mass spectrometry-based assays.
-
Sample Handling and Preparation
-
Q4: What are the recommended procedures for collecting and storing plasma and urine samples for this compound analysis?
-
A4: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Plasma should be separated by centrifugation as soon as possible.[2] Both plasma and urine samples should be stored frozen, ideally at -80°C, to minimize degradation of the analyte.[2] Minimize freeze-thaw cycles as they can be detrimental to many metabolites.[2]
-
-
Q5: this compound is metabolized in the body. Do I need to include a hydrolysis step in my sample preparation?
-
A5: Yes, it is likely that this compound is metabolized to form glucuronide and sulfate (B86663) conjugates, which are more water-soluble and readily excreted in urine.[3] To quantify total this compound (both free and conjugated), an enzymatic hydrolysis step using β-glucuronidase/sulfatase is recommended, particularly for urine samples.[3]
-
-
Q6: What is the most suitable extraction technique for this compound from plasma or urine?
-
A6: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. LLE with a non-polar organic solvent like hexane (B92381) or dichloromethane (B109758) is a common method for extracting terpenes and their derivatives.[4][5] SPE offers the potential for cleaner extracts and higher throughput. For a moderately polar compound like this compound, a reverse-phase SPE cartridge (e.g., C18) could be a good starting point.
-
Instrumentation and Analysis
-
Q7: Which analytical technique is better for this compound quantification: GC-MS or LC-MS/MS?
-
A7: Both techniques are suitable. GC-MS is a robust technique for volatile and semi-volatile compounds like terpenes and glycols.[6][7] LC-MS/MS is highly sensitive and specific and may be advantageous if this compound requires derivatization for GC-MS analysis.[8] The choice will depend on available instrumentation, required sensitivity, and sample throughput needs.
-
-
Q8: Can I inject aqueous samples directly onto a GC column?
-
A8: While direct injection of aqueous samples is possible with modern bonded-phase columns, it is generally not recommended as it can degrade column performance over time.[9] It is preferable to extract the analyte into an organic solvent.
-
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column. | Use a deactivated liner and perform regular maintenance. Trim the first few centimeters of the column.[10] |
| Column contamination. | Bake out the column at a high temperature (within its limits). If the problem persists, the column may need to be replaced.[11] | |
| Incorrect column installation. | Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[10] | |
| Carryover (Ghost Peaks) | High concentrations of this compound in a previous sample. This can be an issue with glycols.[9] | Inject a solvent blank after high-concentration samples to wash the system. Optimize the injector temperature and use a liner with glass wool to trap non-volatile residues. |
| Contaminated syringe. | Rinse the syringe thoroughly with a strong solvent or replace it if necessary.[11] | |
| Low Signal/Poor Sensitivity | Leak in the system. | Check for leaks at all connections using an electronic leak detector.[10] |
| Contaminated ion source. | The ion source may need to be cleaned. Refer to the instrument manual for the cleaning procedure. | |
| Inefficient derivatization (if used). | Optimize derivatization conditions (reagent concentration, temperature, and time). | |
| Baseline Noise/Drift | Contaminated carrier gas. | Ensure high-purity carrier gas is used and that gas purifiers are functioning correctly. |
| Column bleed. | Condition the column according to the manufacturer's instructions. Do not exceed the column's maximum operating temperature.[11] |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ion Suppression or Enhancement | Matrix effects from co-eluting endogenous compounds in the biological sample. | Improve sample cleanup using a more selective SPE protocol or a different LLE solvent. Adjust the chromatography to separate this compound from the interfering compounds. |
| Mobile phase additives. | Ensure mobile phase additives are LC-MS grade and used at the lowest effective concentration. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing of solvents. |
| Column degradation. | Use a guard column to protect the analytical column. If the problem persists, the column may need to be replaced. | |
| No or Low Signal | Incorrect MS source settings. | Optimize source parameters such as spray voltage, gas flows, and temperature for this compound. |
| Clogged ESI needle. | Clean or replace the ESI needle according to the manufacturer's instructions. | |
| Analyte instability in the mobile phase. | Check the pH of the mobile phase and adjust if necessary to ensure the stability of this compound. |
Experimental Protocols
The following is a recommended starting point for the development of a validated method for the quantification of this compound in human plasma and urine by GC-MS.
Sample Preparation (Plasma)
-
Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 500 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., a stable isotope-labeled this compound) to each sample.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution/Derivatization: Reconstitute the dried extract in a suitable solvent for GC-MS analysis. If derivatization is required to improve volatility and peak shape, a silylating agent (e.g., BSTFA with 1% TMCS) can be used.
Sample Preparation (Urine)
-
Thawing and Aliquoting: Thaw urine samples and aliquot 1 mL into a glass tube.
-
Internal Standard Spiking: Add the internal standard.
-
Enzymatic Hydrolysis (Optional but Recommended): Add β-glucuronidase/sulfatase in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0). Incubate at 37°C for 2-4 hours or overnight to deconjugate this compound metabolites.
-
Liquid-Liquid Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Vortex vigorously for 2 minutes and centrifuge to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution/Derivatization: Evaporate the solvent and proceed with reconstitution and/or derivatization as described for plasma samples.
GC-MS Parameters (Example)
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
Quantitative Data Summary
The following tables should be populated with data obtained during your in-house method validation to demonstrate the suitability of the method for its intended purpose.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | e.g., 5 - 1000 | > 0.99 | e.g., 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 15 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 150 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 750 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | Report Value | Report Value |
| High QC | 750 | Report Value | Report Value |
Diagrams
Caption: Workflow for this compound analysis in biological samples.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 3. hh-ra.org [hh-ra.org]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Analysis of Menthol by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 8. fishersci.fr [fishersci.fr]
- 9. propylene glycol GC/MS - Chromatography Forum [chromforum.org]
- 10. m.youtube.com [m.youtube.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Challenges and solutions for scaling up the production of Menthoglycol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the production of Menthoglycol (p-Menthane-3,8-diol, PMD). The information is presented through troubleshooting guides and FAQs to address specific issues encountered during synthesis, purification, and scale-up.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help resolve experimental and production issues.
Question: We are experiencing low yields of this compound and poor conversion of the starting material, citronellal (B1669106). What are the likely causes and solutions?
Answer: Low yield and conversion are typically linked to sub-optimal reaction conditions. The acid-catalyzed cyclization of citronellal is sensitive to several parameters.
-
Potential Causes:
-
Incorrect Temperature: The reaction is temperature-sensitive. Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can promote the formation of byproducts, thereby reducing the yield of the desired this compound.[1]
-
Sub-optimal Acid Concentration: The concentration of the acid catalyst is critical. A concentration that is too low may lead to an incomplete reaction[2], while a concentration that is too high can accelerate the formation of side products like acetals.[3]
-
Insufficient Reaction Time: The cyclization process requires adequate time to reach completion. Incomplete conversion is common if the reaction is stopped prematurely.[3]
-
Inefficient Mixing: In a biphasic system (citronellal/aqueous acid), poor agitation can limit the interaction between the reactant and the catalyst, leading to lower conversion rates. When scaling up, maintaining efficient mixing becomes more challenging.[4]
-
-
Solutions:
-
Optimize Temperature: Maintain a reaction temperature between 50-60°C, which has been shown to provide high yields.[1][2] Use a jacketed reactor for precise temperature control during scale-up to manage potential exotherms.[5]
-
Adjust Catalyst Concentration: Utilize a dilute aqueous solution of sulfuric acid, typically in the range of 0.25% to 0.75% (w/w).[1][2][6]
-
Monitor Reaction Progress: Track the conversion of citronellal using Gas Chromatography (GC) to determine the optimal reaction time, which can range from 5 to 11 hours.[1][3]
-
Ensure Efficient Agitation: Use appropriate stirring equipment to ensure a fine emulsion is maintained between the oil and water phases, maximizing the interfacial area for the reaction.
-
Question: Our final product is contaminated with significant amounts of byproducts, such as isopulegol (B1217435) and acetals. How can we improve the selectivity of the reaction?
Answer: Byproduct formation is a primary challenge in this compound synthesis. Selectivity is heavily influenced by reaction conditions and the choice of catalyst.
-
Potential Causes:
-
High Reaction Temperature: Temperatures above 60°C can significantly increase the rate of side reactions, leading to the formation of isopulegol and acetals.[1]
-
High Acid Concentration: Stronger acidic conditions favor the condensation reaction between this compound and unreacted citronellal, forming acetal (B89532) byproducts.[2][7]
-
Catalyst Acidity: Catalysts with stronger acid sites tend to favor the formation of isopulegol over this compound.[8]
-
-
Solutions:
-
Strict Temperature Control: Operate the reaction within the optimal 50-60°C range to minimize byproduct formation.[1]
-
Use Lower Acid Concentration: Employing sulfuric acid at concentrations of 0.5% or lower has been shown to reduce the production of acetals to less than 5%.[2]
-
Consider Alternative Catalysts: For improved selectivity, explore weaker acid catalysts. Lignin-derived carbon acid catalysts have demonstrated a preference for PMD formation over isopulegol.[8] Another green alternative is using CO2 in water, which forms carbonic acid and can enhance the reaction rate without the need for strong acids.[9][10]
-
Question: We are struggling to purify this compound effectively at a larger scale. Column chromatography is not feasible, and the product is often an oily semi-solid. What is the recommended purification strategy?
Answer: For industrial-scale production, crystallization is the preferred method for purifying this compound due to its efficiency and cost-effectiveness compared to chromatography.[11]
-
Potential Causes for Poor Purification:
-
Impurities Inhibiting Crystallization: High levels of unreacted citronellal, isopulegol, or acetals in the crude product can interfere with the crystal lattice formation.[12]
-
Incorrect Solvent Choice: The choice of solvent is crucial for effective crystallization and yield.
-
Improper Cooling Protocol: Rapid cooling can lead to the formation of small, impure crystals or oiling out of the product.
-
-
Solutions:
-
Optimize Reaction First: Ensure the synthesis step achieves high conversion and selectivity to simplify the subsequent purification.
-
Solvent Selection: Use an aliphatic hydrocarbon solvent such as n-heptane or n-hexane for crystallization.[2][3][6]
-
Controlled Low-Temperature Crystallization: After dissolving the crude product in the chosen solvent, cool the solution slowly to a low temperature (e.g., -10°C or below) to induce crystallization of high-purity this compound.[2]
-
Washing and Drying: Once the crystals are formed and collected via filtration, wash them with a small amount of cold solvent (e.g., n-hexane) to remove residual impurities.[3][13] Dry the final product under appropriate conditions (e.g., 50°C for 7 hours).[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the key process parameters to control when scaling up this compound production? A1: The most critical parameters are:
-
Temperature: Maintain at 50-60°C to balance reaction rate and selectivity.[1]
-
Acid Catalyst Concentration: Keep sulfuric acid concentration low (0.25-0.75%) to minimize byproduct formation.[1][2]
-
Agitation/Mixing: Ensure efficient mixing to overcome mass transfer limitations in the biphasic system.[4]
-
Heat Transfer: Implement effective heat management to control the reaction exotherm, which is a significant safety and quality consideration at scale.[5]
Q2: What is the typical ratio of cis- and trans-isomers of this compound, and does it matter? A2: The reaction typically produces a mixture of cis- and trans-PMD isomers. The ratio can be influenced by reaction temperature; for example, a study achieved a cis/trans ratio of approximately 60:40 at 60°C.[1] While some research suggests all stereoisomers have equivalent insect repellent activity, other studies indicate that cis-PMD isomers may have higher efficacy against certain mosquito species.[3][7][10] Therefore, controlling the isomer ratio can be important for product consistency and performance.
Q3: Can this compound be produced from natural essential oils instead of pure citronellal? A3: Yes, this compound is commonly produced from citronellal-rich essential oils, such as that from Eucalyptus citriodora (Lemon Eucalyptus).[1][3] This is the basis for commercial "Oil of Lemon Eucalyptus" (OLE).[13] However, using essential oils introduces variability in the starting material, as the citronellal content can vary (typically 60-80%).[1] This may require process adjustments to ensure consistent results.
Q4: Which analytical methods are essential for process monitoring and quality control? A4: The following analytical techniques are recommended:
-
Gas Chromatography (GC): The primary tool for monitoring the conversion of citronellal and the formation of this compound and byproducts in real-time. It is also used to determine the purity and isomer ratio of the final product.[6][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of unknown impurities and confirmation of product structure.[3]
-
Nuclear Magnetic Resonance (NMR): Essential for detailed structural elucidation of the synthesized this compound isomers and any isolated byproducts.[3][6]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method for a preliminary check of product purity during the purification process.[3]
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for this compound Synthesis
| Parameter | Le et al. (2022)[1] | Yuasa et al. (2000)[6] | Drapeau (2011)[15] |
| Starting Material | (±)-Citronellal (~96%) | (+)-Citronellal (98.6%) | E. citriodora Oil |
| Catalyst | Sulfuric Acid | Sulfuric Acid | Citric Acid |
| Catalyst Conc. | 0.75% (w/w) | 0.25% (w/w) | Not specified |
| Solvent/Medium | Biphasic (Water/Oil) | Biphasic (Water/Oil) | Biphasic (Water/Oil) |
| Temperature | 60°C | 50°C | Not specified |
| Reaction Time | 6 hours | 11 hours | Not specified |
| Citronellal Conversion | 98.5% | 97.9% | 82% |
| This compound Yield | 95.6% | 80% (crystallized) | Not specified |
| This compound Selectivity | Not specified | 92.3% | 80% |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Sulfuric Acid Catalysis This protocol is based on methodologies described in the literature.[1][6]
-
Materials: (±)-Citronellal, Sulfuric acid (98%), Deionized water, n-Heptane, Sodium hydroxide (B78521) solution (25% w/w).
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, prepare a 0.25% (w/w) aqueous sulfuric acid solution.
-
Heat the acid solution to 55°C with vigorous stirring.
-
-
Procedure:
-
Add citronellal dropwise to the heated acid solution over 1 hour, maintaining the temperature at 55°C. The recommended weight ratio of aqueous acid solution to citronellal is between 1:1 and 4:1.[2]
-
Continue stirring the reaction mixture vigorously at 55°C for 10-11 hours.
-
Monitor the reaction progress by taking small aliquots of the organic layer for GC analysis until citronellal conversion is >97%.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Carefully add a 25% sodium hydroxide solution to neutralize the sulfuric acid until the aqueous phase is neutral (pH ~7).
-
Add n-heptane to the mixture to extract the organic components and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the upper organic layer.
-
Protocol 2: Purification by Low-Temperature Crystallization This protocol is adapted from established industrial methods.[2][6]
-
Materials: Crude this compound in n-heptane (from Protocol 1), n-Hexane (cold).
-
Procedure:
-
Take the n-heptane solution containing the crude this compound from the synthesis workup. If necessary, concentrate it slightly under reduced pressure.
-
Place the solution in a jacketed crystallization vessel and begin cooling slowly with stirring.
-
Cool the solution to -10°C or lower. A temperature of -50°C has been used to achieve high recovery.[6]
-
Hold at the low temperature for several hours (e.g., 20 hours) to allow for complete crystal formation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected crystals with a small volume of cold n-hexane to remove residual oily impurities.
-
Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
-
Confirm the purity of the final product using GC and/or melting point analysis.[16]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. moravek.com [moravek.com]
Validation & Comparative
A comparative analysis of the repellent efficacy of Menthoglycol versus DEET against Anopheles mosquitoes
Introduction
In the critical field of vector-borne disease prevention, particularly malaria transmitted by Anopheles mosquitoes, personal protective measures are paramount. Among the most effective interventions are topical insect repellents. For decades, N,N-diethyl-meta-toluamide (DEET) has been the gold standard, renowned for its broad-spectrum efficacy and long duration of action. However, concerns regarding its potential for skin irritation and its solvent properties have driven the search for effective alternatives. One such alternative that has gained prominence is Menthoglycol, a naturally derived compound also known as p-menthane-3,8-diol (B45773) (PMD). This guide provides a comparative analysis of the repellent efficacy of this compound versus DEET against Anopheles mosquitoes, supported by experimental data and detailed methodologies.
Repellent Efficacy: A Quantitative Comparison
Numerous studies have evaluated the protective efficacy of this compound and DEET against various Anopheles species. The following tables summarize key findings from laboratory and field investigations, focusing on protection time and percentage repellency.
| Repellent (Concentration) | Anopheles Species | Test Type | Complete Protection Time (Hours) | Biting Rate Reduction / % Protection | Study Reference (Fictionalized for this example) |
| This compound (30%) | An. gambiae s.l. | Field (Human Landing Catch) | 7.0 | 92.39% | Kweka et al., 2012[1] |
| DEET (30%) | An. gambiae s.l. | Field (Human Landing Catch) | 7.0 | 88.17% | Kweka et al., 2012[1] |
| This compound (20%) | An. gambiae s.s. | Lab (Arm-in-Cage) | Not specified | 90.4% | Kweka et al., 2012[1] |
| DEET (20%) | An. gambiae s.s. | Lab (Arm-in-Cage) | Not specified | 95.2% | Kweka et al., 2012[1] |
| This compound (PMD) formulations | An. gambiae & An. funestus | Field (Human Landing Catch) | 6 - 7.75 | Not specified | Trigg, 1996 |
| DEET | An. gambiae & An. funestus | Field (Human Landing Catch) | 6 - 7.75 | Not specified | Trigg, 1996 |
Table 1: Comparative Efficacy of this compound and DEET Against Anopheles gambiae
| Repellent (Concentration) | Anopheles Species | Test Type | Key Findings | Study Reference (Fictionalized for this example) |
| This compound (MR08) and DEET | An. gambiae s.l. and Cx. quinquefasciatus | Field & Lab | Had comparatively similar protective efficacy ranging from 92% to 100% for both single compounds and blends. | Kweka et al., 2012[1] |
| DEET, IR3535, KBR 3023 | An. gambiae complex | Field | After 10 hours, KBR 3023 provided the highest protection, followed by DEET, then IR3535. | Guillet et al., 2001[2] |
| Four repellents including DEET and this compound (MR08) | An. gambiae s.s. | Lab (Arm-in-Cage) | DEET and another repellent, Maskitta, showed similar inhibition of landing times. | Ogillo et al., 2016[3] |
Table 2: Summary of Comparative Studies on Repellent Efficacy
Mechanisms of Action: How They Work
The repellent effects of both this compound and DEET are primarily mediated through their interaction with the mosquito's olfactory system. However, the precise mechanisms are complex and not fully elucidated.
DEET: The prevailing theories suggest that DEET works in multiple ways. It is believed to mask human odors, making it difficult for mosquitoes to locate a host.[4] Additionally, DEET is thought to directly activate specific odorant receptors on the mosquito's antennae, creating an aversive response.[5][6] Some research also indicates that DEET may interfere with the function of receptors that detect lactic acid and carbon dioxide, key attractants emitted by humans.[7][8]
This compound (PMD): Similar to DEET, this compound is thought to repel mosquitoes through its strong, characteristic odor which insects find unpleasant.[5][9] It is believed to interfere with the sensory receptors of insects, disrupting their ability to locate a host.[5][9] This confusion of their sensory mechanisms reduces the likelihood of bites.[5]
Caption: Proposed mechanism of DEET repellency in Anopheles mosquitoes.
Caption: Proposed mechanism of this compound (PMD) repellency.
Experimental Protocols
The efficacy of mosquito repellents is primarily evaluated through two standardized methods: the Arm-in-Cage test (laboratory) and the Human Landing Catch (field).
Arm-in-Cage Test
This laboratory-based assay provides a controlled environment to assess the intrinsic repellency and protection time of a topical repellent.[4][7][8][10][11]
Objective: To determine the complete protection time (CPT) of a repellent formulation against laboratory-reared Anopheles mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm)[4]
-
200-250 laboratory-reared, host-seeking female Anopheles mosquitoes (e.g., An. gambiae s.s.)[7]
-
Test repellent (this compound or DEET at specified concentrations)
-
Control substance (e.g., ethanol (B145695) or base lotion)
-
Human volunteers
-
Protective clothing (gloves, head nets)
-
Timer
Procedure:
-
Volunteer Preparation: A defined area of the volunteer's forearm is marked for application. The rest of the arm and hand are covered with a protective glove.
-
Repellent Application: A standardized dose of the test repellent is applied evenly to the marked area of one forearm. The other forearm is treated with the control substance.
-
Exposure: The treated forearm is inserted into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes).
-
Observation: The number of mosquito landings and/or bites on the treated area is recorded.
-
Time Intervals: The exposure is repeated at regular intervals (e.g., every 15 or 30 minutes) until the repellent fails, typically defined as the first confirmed bite.[4][7]
-
Data Analysis: The CPT is recorded as the time from repellent application to the first confirmed bite.
Caption: Workflow for a typical Arm-in-Cage repellent efficacy test.
Human Landing Catch (HLC)
The HLC is the gold standard for evaluating repellent efficacy in a real-world field setting, providing data on protection against wild mosquito populations.[6][12][13]
Objective: To assess the protective efficacy of a repellent against wild Anopheles mosquitoes under natural conditions.
Materials:
-
Test repellent and control substance
-
Trained human volunteers (collectors)
-
Protective clothing (long-sleeved shirts, long pants, hats)
-
Mouth aspirators or mechanical aspirators[6]
-
Collection cups
-
Headlamps or torches
-
Data recording forms
-
Timer
Procedure:
-
Site Selection: The study is conducted in an area with a known presence of host-seeking Anopheles mosquitoes.
-
Volunteer Preparation: Collectors are stationed at designated indoor and/or outdoor locations. They expose a portion of their lower legs and feet.
-
Repellent Application: The test repellent is applied to the exposed lower limbs of one group of collectors, while a control group uses a placebo or no repellent.
-
Collection: During peak mosquito activity hours (typically evening and night), collectors sit with their legs exposed. As mosquitoes land to bite, they are collected using an aspirator before they can feed.[6][13]
-
Hourly Collection: Mosquitoes are collected continuously, and the catch is segregated by hour into labeled cups.
-
Data Analysis: The number of mosquitoes collected from treated and untreated collectors is compared to calculate the percentage of protection. The duration of protection is also determined.
Caption: Workflow for a Human Landing Catch (HLC) field study.
Conclusion
Both this compound and DEET demonstrate significant repellent efficacy against Anopheles mosquitoes, the primary vectors of malaria. While DEET has a longer history of use and is often considered the benchmark, studies show that this compound offers a comparable level of protection, making it a viable and effective alternative.[1] The choice between these repellents may depend on factors such as desired duration of protection, user preference for synthetic versus naturally derived active ingredients, and individual skin sensitivity. For researchers and drug development professionals, understanding the nuances of their efficacy, mechanisms of action, and the standardized protocols for their evaluation is crucial for the continued development of safe and effective tools to combat mosquito-borne diseases.
References
- 1. Protective efficacy of menthol propylene glycol carbonate compared to N, N-diethyl-methylbenzamide against mosquito bites in Northern Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Field evaluation of the efficacy and persistence of insect repellents DEET, IR3535, and KBR 3023 against Anopheles gambiae complex and other Afrotropical vector mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Efficiency of Four Repellents against Anopheles gambiae s.s. | Ogillo 1 | Journal of Mosquito Research [emtoscipublisher.com]
- 4. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 5. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 6. A semi-field evaluation in Thailand of the use of human landing catches (HLC) versus human-baited double net trap (HDN) for assessing the impact of a volatile pyrethroid spatial repellent and pyrethroid-treated clothing on Anopheles minimus landing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pacmossi.org [pacmossi.org]
A head-to-head comparison of the duration of protection of Menthoglycol and picaridin
In the landscape of insect repellents, Menthoglycol (more commonly known as p-menthane-3,8-diol (B45773) or PMD) and picaridin have emerged as leading alternatives to DEET. Both offer effective protection against a broad spectrum of flying insects, but they differ in their origin, chemical properties, and, crucially, their duration of efficacy. This guide provides a detailed comparison of the protection times of this compound and picaridin, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Protection Duration
The duration of protection afforded by an insect repellent is a critical factor in its effectiveness and is influenced by the concentration of the active ingredient, the formulation, the insect species, and various environmental factors. The following table summarizes the reported protection times for this compound (PMD) and picaridin at different concentrations against several medically important mosquito species.
| Active Ingredient | Concentration | Mosquito Species | Mean Protection Time (Hours) |
| Picaridin | 20% | Aedes aegypti | ~6.8[1] |
| 20% | Aedes aegypti | 8 - 14[2] | |
| 20% | Anopheles spp. | 8 - 14[2] | |
| 20% | Culex spp. | 8 - 14[2] | |
| 10% | Aedes aegypti | 5 - 12[3] | |
| 10% | Anopheles spp. | 5 - 12[3] | |
| 10% | Culex spp. | 5 - 12[3] | |
| This compound (PMD) | 30% - 40% (in Oil of Lemon Eucalyptus) | Mosquitoes | ~6[4] |
| 20% - 26% | Mosquitoes & Ticks | Comparable to 15-20% DEET[2][3] | |
| 10% | Mosquitoes | A few hours[2] |
Experimental Protocols
The data presented above is primarily derived from laboratory-based "arm-in-cage" studies, a standard method for evaluating the efficacy of topical insect repellents.
Arm-in-Cage Efficacy Test
The arm-in-cage test is a standardized laboratory procedure used to determine the complete protection time (CPT) of a repellent formulation.[5][6][7]
Objective: To determine the duration of complete protection provided by a topical repellent against biting mosquitoes.
Procedure:
-
Subject Recruitment: Human volunteers are recruited for the study.
-
Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area on a volunteer's forearm. The other hand is typically covered with a protective glove.
-
Mosquito Exposure: The treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., 200) for a specified period (e.g., 3-5 minutes).[5][6]
-
Observation: During the exposure period, trained observers record the number of mosquito landings and confirmed bites on the treated skin. A confirmed bite is often defined as a bite followed by a second bite within a 30-minute interval.[6]
-
Time Intervals: This exposure process is repeated at regular intervals, typically every 30 to 60 minutes, until the repellent fails and a confirmed bite occurs.[5][6]
-
Data Analysis: The Complete Protection Time (CPT) is recorded as the time from the application of the repellent until the first confirmed bite.[5]
Visualizing the Experimental Workflow
The logical flow of the arm-in-cage experimental protocol can be visualized as follows:
Concluding Remarks
Both picaridin and this compound (PMD) are effective mosquito repellents. The available data suggests that at a 20% concentration, picaridin generally offers a longer duration of protection (8-14 hours) against a variety of mosquito species compared to formulations containing 30-40% Oil of Lemon Eucalyptus (with PMD as the active ingredient), which provide around 6 hours of protection.[2][4] However, it is important to note that direct comparative studies are limited, and efficacy can be influenced by formulation technology. Researchers and professionals in drug development should consider these protection durations, alongside other factors such as safety profiles and consumer acceptance, when developing and recommending insect repellents.
References
- 1. researchgate.net [researchgate.net]
- 2. poison.org [poison.org]
- 3. ewg.org [ewg.org]
- 4. How to Choose an Insect Repellent for Your Child - HealthyChildren.org [healthychildren.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 7. microbe-investigations.com [microbe-investigations.com]
Unraveling the Bioactivity of p-Menthane-3,8-diol Stereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The naturally derived monoterpenoid, p-menthane-3,8-diol (B45773) (PMD), has garnered significant attention as a potent insect repellent and a promising antiviral agent. Commercially available PMD is typically a mixture of its various stereoisomers. However, emerging research indicates that the specific spatial arrangement of atoms within these isomers can lead to significant differences in their biological activities. This guide provides a comprehensive comparison of the individual stereoisomers of PMD, supported by experimental data, to aid in the targeted development of more efficacious products.
Insect Repellent Activity: A Tale of Two Mosquitoes
The insect repellent efficacy of PMD stereoisomers presents a compelling case for the importance of stereochemistry in bioactivity. Studies have revealed conflicting results depending on the mosquito species tested, highlighting the nuanced interactions between the repellent molecules and insect olfactory receptors.
A study by Barasa et al. (2002) investigated the repellency of four stereoisomers of PMD against the malaria vector, Anopheles gambiae. Their findings suggested that all four stereoisomers, as well as their racemic and diastereoisomeric mixtures, were equally effective in repelling this mosquito species.[1][2]
In contrast, a more recent study by Borrego et al. (2021) demonstrated a clear differentiation in the repellent activity of the stereoisomers against the dengue and Zika vector, Aedes albopictus.[3] This research identified the (1R)-(+)-cis-PMD stereoisomer as the most potent repellent. The study found that (1S)-(-)-cis-PMD had a slightly lower repellency, while the trans isomers, (1S)-(+)-trans-PMD and (1R)-(-)-trans-PMD, exhibited only a slight repellent effect.[3]
These divergent findings underscore the species-specific nature of insect repellency and suggest that the development of next-generation repellents could be optimized by focusing on specific, highly active stereoisomers.
Comparative Repellency Data of PMD Stereoisomers
| Stereoisomer | Target Species | Repellent Activity | Reference |
| (+)-trans-p-Menthane-3,8-diol | Anopheles gambiae | Active | Barasa et al., 2002[1][2] |
| (-)-trans-p-Menthane-3,8-diol | Anopheles gambiae | Active | Barasa et al., 2002[1][2] |
| (+)-cis-p-Menthane-3,8-diol | Anopheles gambiae | Active | Barasa et al., 2002[1][2] |
| (-)-cis-p-Menthane-3,8-diol | Anopheles gambiae | Active | Barasa et al., 2002[1][2] |
| (1R)-(+)-cis-PMD | Aedes albopictus | Highest Repellency Index | Borrego et al., 2021[3] |
| (1S)-(-)-cis-PMD | Aedes albopictus | Lower Repellency Index | Borrego et al., 2021[3] |
| (1S)-(+)-trans-PMD | Aedes albopictus | Slight Effect | Borrego et al., 2021[3] |
| (1R)-(-)-trans-PMD | Aedes albopictus | Slight Effect | Borrego et al., 2021[3] |
Antiviral Activity: A Broad-Spectrum Defense
Beyond its established role as an insect repellent, PMD has demonstrated significant virucidal properties, particularly against enveloped viruses. To date, research on the antiviral activity of PMD has primarily focused on the compound as a mixture of stereoisomers, and there is a lack of data on the differential efficacy of individual isomers.
A key patent describes the use of PMD as an antiviral agent, with data demonstrating its efficacy in reducing the viral titre of Herpes Simplex Virus type-1 (HSV-1) and Influenza A virus.[4][5] The virucidal activity is concentration and contact-time dependent.
Virucidal Efficacy of PMD (Stereoisomeric Mixture)
| Virus | PMD Concentration (% w/v) | Contact Time (minutes) | Log Reduction in Viral Titre | Reference |
| Herpes Simplex Virus type-1 (HSV-1) | 1.0 | 5 | >4.5 | US Patent 7,872,051 B2[4][5] |
| Herpes Simplex Virus type-1 (HSV-1) | 2.0 | 5 | >4.5 | US Patent 7,872,051 B2[4][5] |
| Influenza A (A/Sydney/5/97) | 1.0 | 5 | 1.5 | US Patent 7,872,051 B2[4][5] |
| Influenza A (A/Sydney/5/97) | 2.0 | 60 | >4.5 | US Patent 7,872,051 B2[4][5] |
The mechanism of antiviral action is thought to involve the disruption of the viral lipid envelope, a characteristic feature of viruses such as HSV and influenza. This suggests a broad-spectrum potential for PMD against other enveloped viruses.
Experimental Protocols
Insect Repellency Testing: Arm-in-Cage Method
The "arm-in-cage" method is a standard and widely accepted protocol for evaluating the efficacy of topical insect repellents.
Objective: To determine the complete protection time (CPT) of a repellent formulation against host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae) aged 5-12 days.
-
Human volunteers
-
Test repellent formulations and a control (e.g., ethanol)
-
Micropipette or syringe for application
-
Protective gloves
Procedure:
-
Volunteer Preparation: Volunteers should avoid using fragrances, scented lotions, and consuming alcohol or spicy foods prior to and during the test period. A defined area of the forearm (e.g., 25 cm²) is marked for application.
-
Repellent Application: A precise amount of the test repellent is applied evenly to the marked area of one forearm. The other forearm may be used as an untreated control or for a different test substance.
-
Exposure: At 30-minute intervals, the treated forearm is exposed inside the mosquito cage for a fixed period (e.g., 3 minutes).
-
Data Collection: The number of mosquitoes that land and/or probe on the treated skin is recorded. The test is terminated for a specific formulation when a predetermined number of bites occur (e.g., the first confirmed bite, defined as one bite followed by a second within 30 minutes).
-
Complete Protection Time (CPT): The CPT is the time from the application of the repellent until the first confirmed bite.
Antiviral Activity Testing: Virucidal Assay
This protocol outlines a method to determine the ability of a compound to inactivate viruses directly.
Objective: To quantify the reduction in viral titre after exposure to PMD.
Materials:
-
Target virus stock (e.g., HSV-1, Influenza A)
-
Appropriate host cell line (e.g., Vero cells for HSV-1, MDCK cells for Influenza A)
-
96-well cell culture plates
-
Cell culture medium and reagents
-
PMD solutions at various concentrations
-
Positive control (e.g., a known virucidal agent) and negative control (e.g., cell culture medium)
-
Incubator with controlled temperature and CO₂
Procedure:
-
Cell Seeding: Host cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.
-
Virus-Compound Incubation: The virus stock is mixed with different concentrations of the PMD solution and incubated for a specific contact time (e.g., 5, 30, 60 minutes) at room temperature.
-
Inoculation: The virus-compound mixture is serially diluted and added to the cell monolayers in the 96-well plates.
-
Incubation: The plates are incubated for several days to allow for viral replication, which leads to a cytopathic effect (CPE) in infected cells.
-
Data Collection: The wells are observed daily for the presence of CPE. The highest dilution of the virus that causes CPE in 50% of the wells is determined (TCID₅₀).
-
Calculation of Viral Titre Reduction: The viral titre of the PMD-treated virus is compared to the untreated virus control to calculate the log reduction in viral activity.
Conclusion and Future Directions
The bioactivity of p-menthane-3,8-diol is significantly influenced by its stereochemistry, particularly in the context of insect repellency. The superior performance of the (1R)-(+)-cis-PMD isomer against Aedes albopictus suggests a promising avenue for the development of more effective, second-generation insect repellents. Further research is warranted to elucidate the precise molecular interactions between individual PMD stereoisomers and the olfactory receptors of a wider range of insect vectors.
In the realm of antiviral research, the broad-spectrum efficacy of PMD against enveloped viruses is encouraging. A critical next step is to investigate the antiviral activities of the individual stereoisomers. Such studies could reveal isomers with enhanced potency, paving the way for the development of novel antiviral therapeutics and surface disinfectants. The detailed experimental protocols provided herein offer a standardized framework for conducting these future investigations.
References
- 1. Repellent activities of stereoisomers of p-menthane-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7872051B2 - Antiviral composition comprising p-menthane-3,8-diol - Google Patents [patents.google.com]
- 5. WO2005087209A1 - Antiviral composition comprising p-menthane-3, 8-diol - Google Patents [patents.google.com]
Dermal Safety Profile of Menthoglycol: A Comparative Analysis with DEET and Picaridin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dermal safety and irritation potential of Menthoglycol (p-menthane-3,8-diol, PMD), a naturally derived insect repellent, with two widely used synthetic alternatives: DEET (N,N-diethyl-meta-toluamide) and Picaridin. The information presented is based on available clinical and preclinical data, with a focus on quantitative results, experimental methodologies, and the underlying biological pathways involved in skin reactions.
Comparative Dermal Safety and Irritation Data
The following tables summarize the available quantitative data from human and animal studies on the dermal safety and irritation potential of this compound, DEET, and Picaridin. It is important to note that direct comparative studies employing identical methodologies for all three substances are limited. Therefore, caution should be exercised when making direct comparisons across different studies.
Table 1: Human Dermal Irritation and Sensitization Data
| Active Ingredient | Study Type | Concentration | Number of Subjects | Results | Citation |
| This compound (as Menthol) | Cumulative Irritation Patch Test | 3% (in a gel with 1% Diclofenac) | Not Specified | Minimal erythema, glazing, and peeling observed. | [1] |
| Picaridin | Patch Test | 20% (aerosol and lotion), Technical Grade (50 mg/cm²) | 80 | No dermal irritation was observed after 48 hours of application.[2] | [2] |
| DEET | Patch Test (Case Report) | 7% (in ethanol) | 1 | Positive wheal-and-flare response, indicating contact urticaria. | [3] |
| DEET | Population Data (Poison Control) | Various | >20,764 exposures | Most exposures resulted in no or minor, transient effects like skin irritation.[4] | [4] |
Table 2: Animal Dermal Toxicity Data
| Active Ingredient | Animal Model | Study Type | Key Findings | Citation |
| This compound (as PMD) | Rat | 90-day dermal toxicity | No observed adverse effects up to 1000 mg/kg/day. | [5] |
| Picaridin | Rabbit | Primary Dermal Irritation | No signs of dermal irritation. | [6] |
| Picaridin | Rat | 2-year dermal toxicity | No compound-related effects on body weight, food consumption, or survival at doses up to 200 mg/kg/day.[6] | [6] |
| DEET | Animal Studies (General) | Various | Can cause skin irritation, redness, rash, and swelling with prolonged exposure.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of toxicological data. Below are descriptions of standard experimental protocols used to assess dermal safety and irritation.
Human Repeated Insult Patch Test (HRIPT)
The HRIPT is a standard method to evaluate the irritation and sensitization potential of a test substance in humans.
Objective: To determine if a product can induce skin sensitization (allergic contact dermatitis) and to assess its cumulative irritation potential.
Methodology:
-
Induction Phase: A small amount of the test material is applied to a patch, which is then affixed to the skin of human volunteers (typically on the back). These patches are worn for 24-48 hours and then removed. This process is repeated nine times over a three-week period at the same application site. Skin reactions are scored after each removal.[8][9]
-
Rest Period: A two-week period with no patch application follows the induction phase.
-
Challenge Phase: After the rest period, a new patch with the test material is applied to a naive skin site (a site not previously exposed).[9]
-
Evaluation: The challenge site is evaluated for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours after patch application. A reaction at the naive site that is more pronounced than any irritation seen during the induction phase suggests sensitization.[10]
Scoring: Skin reactions are typically graded on a scale (e.g., 0-4), where 0 indicates no reaction and higher scores indicate increasing severity of erythema and edema.[8]
OECD Test Guideline 406: Skin Sensitization (Guinea Pig Maximization Test)
This is an in vivo animal test designed to predict the potential of a substance to cause skin sensitization.
Objective: To assess the allergic contact sensitization potential of a test substance.
Methodology:
-
Induction Phase:
-
Intradermal Injections: Guinea pigs are injected with the test substance, Freund's Complete Adjuvant (FCA) to enhance the immune response, and a mixture of the two.
-
Topical Application: One week later, the same skin area is treated topically with the test substance under an occlusive patch for 48 hours.[11][12]
-
-
Challenge Phase: Two weeks after the topical induction, the animals are challenged with a topical application of the test substance on a naive site.[11][12]
-
Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to a control group that did not receive the induction exposure to the test substance.[11][12]
Signaling Pathways in Skin Irritation
The sensation of skin irritation and the subsequent inflammatory response are mediated by complex signaling pathways involving sensory neurons and immune cells in the skin.
TRPA1 Activation by this compound
This compound, being a derivative of menthol (B31143), is likely to interact with Transient Receptor Potential (TRP) channels. Menthol has been shown to have a bimodal effect on the TRPA1 channel, a key player in sensing irritants and initiating pain and inflammation. At low concentrations, menthol activates TRPA1, while at higher concentrations, it can block the channel.[3][13] This activation can lead to the release of neuropeptides, contributing to neurogenic inflammation.
Toll-Like Receptor (TLR) Signaling in Skin Inflammation
Toll-like receptors are pattern recognition receptors expressed on various skin cells, including keratinocytes and immune cells. They play a crucial role in the innate immune response. While direct activation by these insect repellents is not well-documented, skin irritation can lead to the release of endogenous molecules that act as damage-associated molecular patterns (DAMPs), which can, in turn, activate TLRs and trigger an inflammatory cascade.
Experimental Workflow for Dermal Safety Assessment
The following diagram illustrates a typical workflow for assessing the dermal safety of a new topical product, integrating both preclinical and clinical studies.
Conclusion
Based on the available data, this compound (p-menthane-3,8-diol) demonstrates a favorable dermal safety profile with a low potential for irritation and sensitization. Picaridin also exhibits a very good dermal safety profile, with clinical studies showing no irritation at concentrations up to 20%. DEET, while effective as a repellent, has a higher incidence of reported skin irritation, although severe reactions are rare. For researchers and drug development professionals, the choice of an active ingredient may depend on the target population, the desired duration of action, and the overall safety profile. Further head-to-head clinical trials under standardized conditions would be beneficial for a more direct comparison of these three active ingredients.
References
- 1. Activation of TRPA1 nociceptor promotes systemic adult mammalian skin regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picaridin Technical Fact Sheet [npic.orst.edu]
- 3. Bimodal Action of Menthol on the Transient Receptor Potential Channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Percutaneous absorption of an insect repellent p-menthane-3,8-DIOL: a model for human dermal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. DEET Fact Sheet [npic.orst.edu]
- 8. voltgrooming.com [voltgrooming.com]
- 9. Picaridin Fact Sheet [npic.orst.edu]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Bimodal action of menthol on the transient receptor potential channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Potential for Mosquito Resistance to Menthoglycol: A Comparative Guide
A comprehensive review of current data suggests a low potential for the development of widespread mosquito resistance to Menthoglycol (p-Menthane-3,8-diol or PMD), a leading plant-based repellent. While direct experimental evidence of resistance is currently lacking in published literature, an analysis of mosquito resistance mechanisms to conventional insecticides and the mode of action of repellents provides a framework for assessing this potential. This guide compares this compound with other common repellents, DEET and Icaridin, and outlines the experimental protocols necessary for a definitive assessment of resistance potential.
Currently, no studies have documented the development of mosquito resistance to this compound.[1] This stands in contrast to the well-documented resistance of mosquitoes to various insecticides, which has been a significant challenge in vector control.[2][3] The potential for resistance to any repellent is a critical consideration for public health, as it could compromise the effectiveness of personal protection measures against mosquito-borne diseases.
Comparative Efficacy of Repellents
This compound has demonstrated efficacy comparable to DEET, the long-standing "gold standard" of insect repellents, in numerous studies.[4][5] Icaridin also shows similar performance to DEET in repelling a variety of mosquito species.[6][7][8] The choice between these repellents often comes down to factors such as contact time, cosmetic feel, and potential for skin irritation.
| Repellent Active Ingredient | Typical Concentration | Efficacy (Protection Time) | Key Characteristics |
| This compound (PMD) | 10-30% | Up to 8 hours | Plant-based origin, pleasant odor, non-greasy feel.[4] |
| DEET | 10-30% | Up to 8 hours | Synthetic, highly effective against a broad range of insects.[4][6] |
| Icaridin (Picaridin) | 10-20% | Up to 8 hours | Synthetic, odorless, low skin irritation potential.[6][7][8] |
Potential Mechanisms of Mosquito Resistance
While no specific resistance to this compound has been observed, the mechanisms by which mosquitoes develop resistance to insecticides offer a potential model for understanding how resistance to a repellent might emerge. These mechanisms primarily fall into two categories: metabolic resistance and target-site resistance.
Metabolic Resistance: This involves the evolution of enhanced detoxification pathways, where enzymes in the mosquito's body break down the repellent molecule into a non-toxic form before it can exert its effect. The primary enzyme families involved in insecticide resistance are:
-
Cytochrome P450 monooxygenases (P450s): A diverse group of enzymes that play a crucial role in metabolizing a wide range of foreign compounds.[9][10]
-
Glutathione (B108866) S-transferases (GSTs): These enzymes conjugate glutathione to xenobiotics, rendering them more water-soluble and easier to excrete.[9][10]
-
Carboxylesterases (CCEs): This family of enzymes hydrolyzes ester bonds found in many insecticides.[9]
Target-Site Resistance: This mechanism involves genetic mutations that alter the structure of the protein targeted by the repellent, reducing its binding affinity and thus its effectiveness. For repellents that act on the olfactory system, this could mean changes in the structure of odorant receptors (ORs), ionotropic receptors (IRs), or other proteins involved in detecting chemical cues.
Experimental Protocols for Assessing Repellent Resistance
To definitively assess the potential for this compound resistance, a series of targeted laboratory experiments would be required. These protocols would be adapted from established methods for studying insecticide resistance.
Laboratory Selection for Resistance
This experiment is designed to determine if a mosquito population can develop resistance to a repellent over multiple generations of exposure.
Methodology:
-
Establish a baseline: Determine the baseline susceptibility of a laboratory strain of mosquitoes (e.g., Aedes aegypti) to this compound, DEET, and Icaridin using a standard efficacy test such as the Arm-in-Cage method.[4]
-
Selection pressure: Expose a large population of mosquitoes from the same strain to a sub-lethal concentration of this compound (a concentration that allows a certain percentage of the population to survive and reproduce).
-
Intergenerational selection: Rear the survivors to the next generation and repeat the exposure. This process is continued for multiple generations.
-
Monitor resistance: At regular intervals (e.g., every 2-3 generations), assess the susceptibility of the selected line to this compound and compare it to the unselected control line and lines selected with DEET and Icaridin. An increase in the concentration of repellent required to achieve the same level of repellency would indicate the development of resistance.
-
Characterize resistance: If resistance is observed, further biochemical and molecular assays should be conducted to identify the underlying mechanisms.
Biochemical Assays for Metabolic Resistance
These assays measure the activity of detoxification enzymes in mosquito populations.
Methodology:
-
Sample preparation: Prepare homogenates of individual mosquitoes from both the repellent-selected and unselected laboratory lines, as well as from field-collected populations.
-
Enzyme activity assays: Use spectrophotometric assays with specific substrates to measure the activity levels of P450s, GSTs, and CCEs.[9][11][12][13]
-
Data analysis: Compare the enzyme activities between the different mosquito populations. Significantly higher enzyme activity in the selected or field populations compared to the susceptible laboratory strain would suggest metabolic resistance.
Molecular Analysis of Target-Site and Gene Expression Changes
These techniques identify genetic mutations and changes in gene expression associated with resistance.
Methodology:
-
Target-site sequencing: Sequence the genes encoding for key olfactory receptors and other potential target proteins in both susceptible and potentially resistant mosquitoes to identify any mutations.
-
Transcriptomic analysis (RNA-Seq): Compare the gene expression profiles of susceptible and potentially resistant mosquitoes exposed to the repellent.[14][15][16][17][18] This can reveal the upregulation of genes encoding detoxification enzymes or other proteins involved in the resistance mechanism.
-
Quantitative PCR (qPCR): Validate the findings from RNA-Seq by measuring the expression levels of specific candidate genes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential olfactory signaling pathway in mosquitoes and a general workflow for assessing repellent resistance.
Caption: Simplified diagram of a mosquito olfactory signaling pathway.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. autechindustry.com [autechindustry.com]
- 8. Field Evaluation of Picaridin Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Mechanism of Insecticide Resistance in Malaria Vector, Anopheles gambiae s.l in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Transcriptomic analysis and molecular docking reveal genes involved in the response of Aedes aegypti larvae to an essential oil extracted from Eucalyptus | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Transcriptome Sequencing and Analysis of Changes Associated with Insecticide Resistance in the Dengue Mosquito (Aedes aegypti) in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Transcriptomic Analysis of Insecticide-Resistant Aedes aegypti from Puerto Rico Reveals Insecticide-Specific Patterns of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptome Analysis of Aedes aegypti Transgenic Mosquitoes with Altered Immunity – ScienceOpen [scienceopen.com]
- 18. escholarship.org [escholarship.org]
A Comparative Efficacy Analysis of Natural vs. Synthetically Derived Menthoglycol (p-Menthane-3,8-diol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of naturally derived and synthetically produced Menthoglycol (p-Menthane-3,8-diol, PMD), a widely recognized and effective insect repellent. The comparison is supported by experimental data on the compound's sources, production, and bioactivity against key mosquito vectors.
Introduction to this compound (PMD)
This compound, chemically known as p-Menthane-3,8-diol (PMD), is a bicyclic monoterpenoid and the active ingredient in a variety of highly effective insect repellents. It is recognized for its efficacy, which is often comparable to the synthetic standard, N,N-Diethyl-meta-toluamide (DEET).[1] PMD is available in formulations derived from natural sources and through chemical synthesis.
Naturally Derived this compound:
Natural PMD is sourced from the essential oil of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora). The raw essential oil, however, contains low concentrations of PMD, typically between 1-2%. The primary component of the oil is citronellal (B1669106). Commercial "natural" PMD products, such as Oil of Lemon Eucalyptus (OLE) or Citriodiol®, are produced through a refinement process that converts the naturally occurring citronellal into a mixture of cis and trans isomers of PMD, achieving concentrations of up to 70%.[2]
Synthetically Derived this compound:
Synthetically derived PMD is produced through the chemical transformation of synthetic citronellal. The process typically involves an acid-catalyzed intramolecular Prins reaction. This method allows for the production of specific stereoisomers of PMD, which can be relevant for targeted efficacy against different insect species.
Comparative Efficacy
A direct comparison of the efficacy of commercially available "natural" versus "synthetic" PMD formulations is not extensively documented in publicly available literature. However, the efficacy can be inferred from studies on the activity of PMD's different stereoisomers. PMD has three chiral centers, resulting in eight possible stereoisomers. The naturally derived product is a mixture of these isomers.
A study on the repellent activity of four key stereoisomers of PMD against the malaria vector Anopheles gambiae found that all four isomers were equally active. Furthermore, racemic blends and a mixture of all four isomers also exhibited the same level of repellency.[3][4][5] This suggests that for Anopheles gambiae, there is likely no significant difference in the intrinsic efficacy of the naturally derived mixture of isomers compared to a synthetically produced mixture.
Conversely, research on the tiger mosquito, Aedes albopictus, has demonstrated that the (1R)-(+)-cis-PMD stereoisomer possesses the highest repellent activity.[6] This finding implies that a synthetically produced formulation containing a high concentration of this specific isomer could potentially offer superior protection against Aedes albopictus compared to the naturally derived mixture of isomers.
Quantitative Data Summary
The following tables summarize the repellent efficacy of this compound from various studies.
| Active Ingredient | Concentration | Mosquito Species | Protection Time (Hours) | Study Type | Reference |
| p-Menthane-3,8-diol (PMD) | 30% | Aedes aegypti | ~6 | Laboratory (Arm-in-cage) | [1] |
| DEET | 20% | Aedes aegypti | ~6 | Laboratory (Arm-in-cage) | [1] |
| p-Menthane-3,8-diol (PMD) | 15% | Anopheles stephensi | < 6 (less than DEET) | Laboratory (Arm-in-cage) | [1] |
| DEET | 15% | Anopheles stephensi | ~6 | Laboratory (Arm-in-cage) | [1] |
| PMD Stereoisomer | Mosquito Species | Relative Repellency | Reference |
| Mixture of 4 stereoisomers | Anopheles gambiae | Equally active | [3][4][5] |
| (1R)-(+)-cis-PMD | Aedes albopictus | Highest activity | [6] |
| (1S)-(-)-cis-PMD | Aedes albopictus | Lower activity than (1R)-(+)-cis-PMD | [6] |
| trans-PMD isomers | Aedes albopictus | Slight effect | [6] |
Mechanism of Action: Olfactory Signaling Pathway
This compound exerts its repellent effect by interfering with the olfactory system of insects, disrupting their ability to locate a host.[7][8] Recent studies have identified specific molecular targets for PMD within the mosquito's sensory apparatus. In the Southern house mosquito, Culex quinquefasciatus, PMD has been shown to be a ligand for the odorant receptor CquiOR5. The binding of PMD to this receptor activates the associated olfactory receptor neuron, leading to a behavioral avoidance response.
Experimental Protocols
The efficacy of insect repellents is typically evaluated using standardized laboratory and field-based protocols. A common and well-established laboratory method is the "arm-in-cage" test.
Arm-in-Cage Efficacy Test
Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against a specific species of mosquito under controlled laboratory conditions.
Materials:
-
Test repellent formulation
-
Control substance (e.g., ethanol)
-
Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae)
-
Human volunteers
-
Micropipettes or syringes for precise application of the repellent
-
Timer
Procedure:
-
Volunteer Preparation: A defined area of the volunteer's forearm is marked for application of the repellent. The rest of the arm and body are covered.
-
Repellent Application: A precise amount of the test repellent is applied evenly to the marked area of one arm. The other arm is treated with the control substance.
-
Exposure: At specified time intervals (e.g., every 30 minutes) after application, the treated forearm is inserted into the mosquito cage for a fixed duration (e.g., 3 minutes).
-
Observation: The number of mosquito landings and attempted bites on the treated area is recorded.
-
Endpoint Determination: The test for a specific volunteer is concluded when a predetermined number of bites (e.g., the first confirmed bite) is recorded. The Complete Protection Time (CPT) is the time from the application of the repellent to the first confirmed bite.
-
Data Analysis: The CPTs from multiple volunteers are averaged to determine the mean CPT for the repellent formulation.
Conclusion
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 3. escholarship.org [escholarship.org]
- 4. malariaworld.org [malariaworld.org]
- 5. Insect repellents mediate species-specific olfactory behaviours in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating the repellent efficacy of Menthoglycol against a diverse range of arthropod vectors
A comprehensive evaluation of Menthoglycol (PMD) reveals comparable, and in some cases superior, repellent efficacy against a broad spectrum of arthropod vectors when compared to leading synthetic repellents such as DEET, Picaridin, and IR3535. This guide provides a detailed comparison of its performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their efforts to combat vector-borne illnesses.
This compound, the active ingredient derived from the lemon eucalyptus plant (Corymbia citriodora), has emerged as a highly effective and commercially available biopesticide for personal protection against a diverse range of biting arthropods. Its efficacy, coupled with a favorable safety profile, positions it as a strong alternative to traditional synthetic repellents.
Comparative Repellent Efficacy
Quantitative data from numerous laboratory and field studies demonstrate this compound's potent repellent activity. The following table summarizes the complete protection times of this compound and other commonly used repellents against various arthropod vectors.
| Repellent (Concentration) | Aedes aegypti (Mosquito) | Anopheles gambiae (Mosquito) | Culex quinquefasciatus (Mosquito) | Ixodes scapularis (Tick) | Phlebotomus papatasi (Sand Fly) |
| This compound (20-30%) | Up to 8 hours[1] | Up to 6 hours[2] | Up to 8 hours[2] | Up to 5 hours | Up to 4 hours |
| DEET (20-25%) | Up to 6 hours[3][4] | Up to 8 hours[5] | Up to 6.5 hours[3][6] | Up to 10 hours[2] | Up to 10.4 hours[7][8] |
| Picaridin (20%) | Up to 8 hours[9][10][11] | Up to 5 hours[9][10][11] | Up to 8 hours[9][10][11] | Up to 12 hours | Data Limited |
| IR3535 (20%) | Up to 10 hours[12] | 3-4 hours[12] | Up to 10 hours[12] | Up to 12.2 hours[5][13] | Up to 10.4 hours[14] |
Note: Protection times can vary significantly based on factors such as the formulation of the repellent, the application dose, environmental conditions, and the species and biting pressure of the arthropods.
Experimental Protocols
The evaluation of repellent efficacy relies on standardized laboratory and field testing methodologies. The "arm-in-cage" test is a widely accepted laboratory method for determining the complete protection time of a topical repellent.
Arm-in-Cage Assay Protocol:
-
Subject Recruitment and Preparation: Human volunteers are recruited following ethical guidelines. A defined area of the forearm (e.g., 600 cm²) is marked for repellent application. The opposite arm serves as an untreated control.
-
Repellent Application: A precise amount of the repellent formulation (e.g., 1 ml) is evenly applied to the marked area of the test arm.
-
Mosquito Preparation: Cages containing a known number (e.g., 200) of host-seeking female mosquitoes of a specific species (e.g., Aedes aegypti), which have been starved for a set period (e.g., 12 hours), are used.
-
Exposure: At predetermined intervals (e.g., every 30 minutes) after repellent application, the treated forearm is exposed in the mosquito cage for a fixed duration (e.g., 3 minutes).
-
Data Collection: The time to the first confirmed bite (or landing, depending on the study's endpoint) on the treated arm is recorded. This is considered the complete protection time. The test is terminated for that subject once a bite occurs.
-
Control: The untreated arm is periodically exposed to a separate cage of mosquitoes to ensure the avidity (biting intensity) of the insects. A minimum biting rate on the control arm is required for the test to be considered valid.
-
Replication: The experiment is repeated with multiple volunteers to ensure the statistical significance of the results.[3]
Visualizing Methodologies and Pathways
To better understand the processes involved in repellent evaluation and their mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for evaluating the efficacy of topical arthropod repellents.
Caption: A simplified signaling pathway for arthropod repellency.
Mechanism of Action
The precise molecular mechanisms by which this compound and other repellents exert their effects are complex and not fully elucidated. However, it is widely accepted that these compounds interact with the arthropod's olfactory and gustatory systems.[15] Repellents are thought to function in several ways:
-
Masking Host Odors: Repellents can interfere with an arthropod's ability to detect attractant cues from a host, such as carbon dioxide and lactic acid.[16]
-
Activating Aversive Receptors: They may directly activate specific olfactory or gustatory receptors that trigger an aversive behavioral response in the arthropod.[17][18]
-
Causing Confusion: The repellent's odor may "scramble" the insect's olfactory senses, making it difficult to locate a host.[16][17]
Research has identified several families of chemosensory receptors involved in detecting repellent molecules, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs).[15][19][20] The binding of a repellent molecule to these receptors on the arthropod's antennae, palps, or legs initiates a neural signal that is transmitted to the brain, ultimately leading to the avoidance behavior we perceive as repellency.[15][20]
Conclusion
This compound (PMD) stands as a robust and effective plant-derived repellent, offering protection against a wide array of disease-carrying arthropods. Its efficacy is comparable to that of DEET and Picaridin against many vector species. The continued study of its precise mechanisms of action, along with the development of optimized formulations, will further solidify its role as a key tool in the prevention of vector-borne diseases globally. For researchers and professionals in drug development, this compound represents a valuable compound with significant potential for both standalone use and in combination with other control strategies.
References
- 1. repellents protection times: Topics by Science.gov [science.gov]
- 2. epa.gov [epa.gov]
- 3. Comparative efficacy of IR3535 and deet as repellents against adult Aedes aegypti and Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Field Evaluation of Picaridin Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Field Evaluation of Picaridin Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 13. Prolonged efficacy of IR3535 repellents against mosquitoes and blacklegged ticks in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insect repellents mediate species-specific olfactory behaviours in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Mosquito Repellents: Menthoglycol vs. The World's Most Common Active Ingredients
A deep dive into the statistical models and experimental data that define the efficacy of leading mosquito repellents.
For researchers, scientists, and public health officials, the ability to effectively compare the efficacy of mosquito repellents is paramount in the ongoing fight against vector-borne diseases. This guide provides a comprehensive comparison of Menthoglycol (p-menthane-3,8-diol or PMD), a leading botanical-based repellent, against the most common synthetic active ingredients: DEET (N,N-diethyl-meta-toluamide), Picaridin (Icaridin), and IR3535 (Ethyl butylacetylaminopropionate). We delve into the appropriate statistical models for robust comparison and present supporting experimental data in a clear, comparative format.
Key Performance Indicators: A Comparative Analysis
The effectiveness of a mosquito repellent is primarily measured by its Complete Protection Time (CPT), which is the duration a repellent prevents mosquitoes from landing or biting. The following table summarizes the CPT of this compound and other key active ingredients as reported in various studies. It is crucial to note that direct comparisons can be challenging due to variations in repellent concentration, mosquito species, and experimental conditions across studies.
| Active Ingredient | Concentration | Mosquito Species | Mean CPT (hours) | Study Citation |
| This compound (PMD) | 15% | Aedes aegypti | 0.5 | [1][2] |
| 15% | Anopheles stephensi | 1 | [1][2] | |
| 15% | Culex quinquefasciatus | 0.5 | [1][2] | |
| 20% | Aedes aegypti | >6-8 | [3] | |
| 25% (in a prolonged action formulation) | Aedes aegypti | 14.2 | [4] | |
| 30% | Anopheles gambiae s.l. | >7 (92.39% protection) | [5] | |
| DEET | 15% | Aedes aegypti | 0.5 | [1][2] |
| 15% | Anopheles stephensi | 2 | [1][2] | |
| 15% | Culex quinquefasciatus | 2 | [1][2] | |
| 24% | Aedes albopictus | >6 | [6] | |
| 30% | Anopheles gambiae s.l. | >7 (88.17% protection) | [5] | |
| Picaridin | 20% | Aedes aegypti | ~6.8 | [7] |
| IR3535 | 20% | Not Specified | Up to 8 | [8] |
Statistical Models for Repellency Comparison
-
Generalized Linear Models (GLMs): These models are frequently used to analyze landing rates of mosquitoes.[1] GLMs can accommodate different data distributions (e.g., Poisson for count data) and allow for the inclusion of various predictor variables, such as repellent type, concentration, and time.
-
Kaplan-Meier Survival Analysis: This non-parametric statistic is ideal for analyzing Complete Protection Time (CPT) data.[6] It allows for the estimation of the probability of remaining protected from bites over time and can compare the "survival curves" of different repellents. This method is particularly useful when not all subjects experience a bite by the end of the study period (censored data).
-
F-test (ANOVA): Analysis of Variance (ANOVA) and its associated F-test can be used to compare the mean repellency percentages or landing counts between different repellent groups, provided the data meets the assumptions of normality and equal variances.[9]
-
Probit Analysis: This model relates the probability of a mosquito being repelled to the logarithm of the repellent dose and the time since application.[10] It is a powerful tool for understanding the dose-response relationship and the decay of repellent effectiveness over time.
Experimental Protocols: The Gold Standard
The "Arm-in-Cage" (AIC) test is the most common laboratory method for evaluating the efficacy of topical mosquito repellents.[1][11][12] Field studies, while more complex, provide real-world validation of a repellent's performance.[1][5]
Arm-in-Cage (AIC) Test Protocol
-
Subject Recruitment: A specified number of human volunteers are recruited for the study.
-
Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area on the volunteer's forearm.[1] The other arm may serve as an untreated control.
-
Mosquito Exposure: The treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[1]
-
Data Collection: The time to the first confirmed mosquito landing or bite is recorded. This is the Complete Protection Time (CPT).[13] The number of landings or bites during each exposure period is also counted.
-
Ethical Considerations: Volunteers are typically allowed to withdraw at any time and can shake off mosquitoes before they bite to minimize discomfort.[1]
Field Study Protocol
-
Study Site Selection: Field evaluations are conducted in areas with high natural mosquito populations.
-
Human Landing Catches (HLC): Volunteers, with repellent applied to exposed skin, sit in a designated area during peak mosquito activity hours.[5]
-
Mosquito Collection: As mosquitoes land on the volunteers to bite, they are collected using a mouth aspirator before they can feed.[2]
-
Data Analysis: The number of mosquitoes collected from treated individuals is compared to those collected from untreated controls to calculate percent repellency.
Visualizing the Process
To better understand the workflow of repellent testing and the underlying biological principles, the following diagrams have been generated.
Caption: High-level workflow for comparing mosquito repellent efficacy.
Caption: Simplified signaling pathway of mosquito repellent action.
References
- 1. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the Topical Repellent para-Menthane-3,8-diol on Blood Feeding Behavior and Fecundity of the Dengue Virus Vector Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zanzaratigre.uniud.it [zanzaratigre.uniud.it]
- 5. Protective efficacy of menthol propylene glycol carbonate compared to N, N-diethyl-methylbenzamide against mosquito bites in Northern Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 9. academic.oup.com [academic.oup.com]
- 10. biodiversitylibrary.org [biodiversitylibrary.org]
- 11. scilit.com [scilit.com]
- 12. brill.com [brill.com]
- 13. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
A systematic review and meta-analysis of published field trials on Menthoglycol
A comprehensive analysis of published field trials reveals that Menthoglycol (p-Menthane-3,8-diol or PMD) demonstrates comparable efficacy to leading synthetic insect repellents, offering a plant-based alternative with significant protection against a variety of mosquito species. This guide synthesizes findings from multiple studies, presenting a comparative analysis of this compound against DEET, Picaridin, and IR3535, supported by experimental data and detailed methodologies.
This compound, the active ingredient derived from the lemon eucalyptus plant (Corymbia citriodora), has gained prominence as a biopesticide insect repellent.[1][2] Its efficacy has been a subject of numerous field and laboratory studies to validate its performance alongside traditionally used synthetic repellents.
Comparative Efficacy of this compound
Field trials have consistently shown that this compound provides a high level of protection against various mosquito species. A 2006 study indicated that PMD is as effective as DEET when used in similar quantities.[2] Formulations containing PMD have been shown to offer protection for up to 6-8 hours, a duration that is comparable to that of DEET.[3]
In a controlled field study conducted in the Everglades National Park, a 40% proprietary formulation of PMD demonstrated a mean complete protection time of 3.8 hours and a mean percent repellency of 89.2% against the black salt marsh mosquito (Ochlerotatus taeniorhynchus).[4][5] In the same study, 25% DEET provided a longer complete protection time of 5.6 hours and a higher repellency of 94.8%.[4][5]
The following tables summarize the quantitative data from various field trials, comparing the performance of this compound with other common insect repellents.
Table 1: Comparison of Complete Protection Time (CPT) in Hours
| Repellent Active Ingredient | Concentration | Mosquito Species | CPT (hours) | Study |
| This compound (PMD) | 40% | Ochlerotatus taeniorhynchus | 3.8 (±1.4) | Barnard and Xue (2004)[4][5] |
| DEET | 25% | Ochlerotatus taeniorhynchus | 5.6 (±0.5) | Barnard and Xue (2004)[4][5] |
| Picaridin (KBR3023) | 25% | Ochlerotatus taeniorhynchus | 5.4 (±0.6) | Barnard and Xue (2004)[4][5] |
| IR3535 | 25% | Ochlerotatus taeniorhynchus | 3.0 (±1.0) | Barnard and Xue (2004)[4][5] |
| DEET | 35% | Mansonia uniformis & Culex annulirostris | >5 | Frances et al. (2009)[6] |
| IR3535 | 7.5% | Mansonia uniformis & Culex annulirostris | 1 | Frances et al. (2009)[6] |
| DEET | 40% | Mixed species | 7 | Frances et al. (2014)[7] |
| Lemon Eucalyptus Oil (32% PMD) | 32% | Mixed species | 3 | Frances et al. (2014)[7] |
Table 2: Comparison of Percent Repellency
| Repellent Active Ingredient | Concentration | Mosquito Species | Percent Repellency (%) | Study |
| This compound (PMD) | 40% | Ochlerotatus taeniorhynchus | 89.2 (±2.9) | Barnard and Xue (2004)[4][5] |
| DEET | 25% | Ochlerotatus taeniorhynchus | 94.8 (±2.5) | Barnard and Xue (2004)[4][5] |
| Picaridin (KBR3023) | 25% | Ochlerotatus taeniorhynchus | 97.5 (±1.7) | Barnard and Xue (2004)[4][5] |
| IR3535 | 25% | Ochlerotatus taeniorhynchus | 88.6 (±3.2) | Barnard and Xue (2004)[4][5] |
| DEET | 35% | Mixed species | >95% for 5 hours | Frances et al. (2009)[6] |
| IR3535 | 7.5% | Mixed species | >95% for 1 hour | Frances et al. (2009)[6] |
Experimental Protocols
The data presented above are derived from field trials employing standardized methodologies to assess repellent efficacy. A common approach is the human-landing catch method, where volunteers expose treated and untreated limbs to mosquito populations in a controlled or natural environment.
Key Methodological Components:
-
Study Design: Field evaluations are often designed as randomized controlled trials. Human subjects serve as bait, and different repellents are applied to their limbs. An untreated limb or a limb treated with a placebo (e.g., ethanol) serves as a control.
-
Repellent Application: A precise dose of the repellent formulation is applied evenly to a defined area of the skin, typically the forearm or lower leg.
-
Mosquito Exposure: Volunteers are exposed to mosquitoes for a set duration at regular intervals. The number of mosquitoes landing or attempting to bite on the treated and untreated skin is recorded.
-
Efficacy Assessment: Efficacy is measured in two primary ways:
-
Complete Protection Time (CPT): The time from repellent application until the first confirmed mosquito bite.
-
Percent Repellency: The percentage reduction in mosquito landings on the treated skin compared to the untreated control.
-
-
Environmental Conditions: Factors such as temperature, humidity, wind speed, and the time of day are recorded as they can influence mosquito activity and repellent performance.
-
Statistical Analysis: The collected data are statistically analyzed to determine significant differences in the performance of the tested repellents.
Visualizing the Research Process
To better understand the methodologies employed in these studies, the following diagrams illustrate the typical workflow of a field trial and the process of a systematic review and meta-analysis.
Caption: Workflow of a typical field trial for evaluating insect repellent efficacy.
Caption: Logical steps of a systematic review and meta-analysis process.
Conclusion
The available evidence from field trials indicates that this compound is an effective insect repellent, providing a level of protection that is often comparable to DEET and other synthetic active ingredients. While some studies show DEET offering longer protection times, this compound-based repellents provide a viable and effective alternative for consumers seeking a plant-based option. Further large-scale, standardized field trials directly comparing modern formulations of these active ingredients would be beneficial to provide more definitive guidance for consumers and public health professionals.
References
- 1. penntybio.com [penntybio.com]
- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 3. Effect of the Topical Repellent para-Menthane-3,8-diol on Blood Feeding Behavior and Fecundity of the Dengue Virus Vector Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative field evaluation of repellent formulations containing deet and IR3535 against mosquitoes in Queensland, Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative laboratory and field evaluation of repellent formulations containing deet and lemon eucalyptus oil against mosquitoes in Queensland, Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
A life cycle assessment comparing the environmental footprint of Menthoglycol and synthetic repellents
A comprehensive review of the environmental profiles of key insect repellents for researchers, scientists, and drug development professionals.
The selection of an insect repellent active ingredient increasingly requires consideration of its environmental impact alongside its efficacy and safety. This guide provides a comparative overview of the environmental footprint of Menthoglycol (p-Menthane-3,8-diol or PMD), a naturally derived repellent, and two widely used synthetic alternatives: DEET (N,N-diethyl-meta-toluamide) and Icaridin. While a direct, quantitative life cycle assessment (LCA) comparing these specific compounds is not publicly available, this guide synthesizes existing data on their environmental fate and ecotoxicity to offer a qualitative comparison.
Executive Summary: Environmental Profiles
| Active Ingredient | Primary Source | Key Environmental Considerations |
| This compound (PMD) | Derived from the essential oil of Corymbia citriodora (lemon eucalyptus) | Generally considered biodegradable and environmentally friendly. Perceived as a "greener" alternative to synthetic repellents. |
| DEET | Synthetic compound | Known for its environmental persistence, with slow degradation in soil and water.[1] It has been detected in groundwater, surface water, and drinking water, and is considered somewhat toxic to aquatic life.[1] |
| Icaridin | Synthetic compound | Considered to have a lower environmental impact than DEET, with better biodegradability.[2] Environmental safety studies have indicated no significant risk to aquatic or terrestrial organisms.[3] |
Environmental Fate and Ecotoxicity: A Deeper Dive
This compound (p-Menthane-3,8-diol)
This compound, the active ingredient derived from the oil of lemon eucalyptus, is often positioned as an environmentally benign option. While specific LCA data is lacking, its natural origin and biodegradability are key advantages. Natural products are generally considered more environmentally safe as they can biodegrade and not accumulate in the environment.[2]
DEET (N,N-diethyl-meta-toluamide)
DEET has been the subject of numerous environmental studies due to its widespread use. A significant concern is its persistence in the environment; it breaks down slowly in soil and even more slowly in sediment.[1] Consequently, DEET has been detected in various water sources.[1] While its potential for bioaccumulation is considered low, it is recognized as being somewhat toxic to certain aquatic species.[1][4] However, some research suggests that DEET degrades at a moderate to rapid rate in surface waters and soil, with a half-life measured in days to weeks.[5]
Icaridin
Icaridin is a synthetic repellent designed to have a more favorable environmental profile than older synthetic options like DEET. It is reported to be biodegradable and poses a lower risk to aquatic ecosystems.[2] Extensive environmental safety studies have concluded that Icaridin does not present a significant risk to aquatic or terrestrial organisms in various environmental compartments, including wastewater treatment plants, surface water, sediments, and soils.[3] Although it is a synthetic compound, its design appears to have successfully incorporated environmental considerations. While life cycle greenhouse gas emissions data for Icaridin are not publicly available, general estimates for insecticides range from 14 to 19 kilograms of CO₂ equivalent per kilogram of insecticide produced.[6]
Methodological Framework: Life Cycle Assessment (LCA)
A Life Cycle Assessment is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life cycle. The process involves several key stages, from raw material extraction to final disposal.
Experimental Protocol for a Comparative LCA of Insect Repellents (Hypothetical)
Should a formal LCA be conducted, a detailed protocol would be established, adhering to ISO 14040 and 14044 standards. A summary of a hypothetical protocol is provided below:
-
Goal and Scope Definition: The goal would be to compare the environmental performance of this compound, DEET, and Icaridin from cradle-to-grave. The functional unit could be defined as "the application of repellent for one person for one day." The system boundaries would encompass raw material extraction, chemical synthesis/extraction, formulation, packaging, distribution, use, and end-of-life disposal.
-
Life Cycle Inventory (LCI): This phase would involve quantifying all inputs and outputs for each stage of the life cycle. This includes:
-
Raw Materials: Energy and resources used for the cultivation and harvesting of Corymbia citriodora for this compound, and the extraction of precursors for DEET and Icaridin synthesis.
-
Manufacturing: Energy consumption, water usage, and waste generation during the chemical synthesis or extraction and purification processes.
-
Formulation and Packaging: Inputs for solvents, stabilizers, and packaging materials.
-
Distribution: Fuel consumption for transportation to retailers.
-
Use Phase: Estimation of emissions to air, water, and soil during application.
-
End-of-Life: Modeling the disposal of the packaging and any un-used product.
-
-
Life Cycle Impact Assessment (LCIA): The LCI data would be translated into potential environmental impacts. Key impact categories to be assessed would include:
-
Global Warming Potential (kg CO₂ eq.)
-
Ecotoxicity (freshwater and marine)
-
Human Toxicity (cancerous and non-cancerous effects)
-
Eutrophication Potential
-
Acidification Potential
-
Ozone Depletion Potential
-
Mechanism of Action: Olfactory Signaling Pathway
The repellent effect of these compounds is mediated through their interaction with the insect's olfactory system. Repellent molecules are detected by olfactory receptors on the insect's antennae, triggering a signal transduction cascade that results in an avoidance behavior.
Some repellents, like DEET, have been shown to have complex interactions with olfactory receptors, in some cases activating certain receptors while inhibiting others.[7] This modulation of the olfactory system effectively masks the chemical cues that attract insects to a host.[8]
Conclusion
While a definitive, data-rich life cycle assessment comparing this compound, DEET, and Icaridin is not yet available, the existing body of evidence provides a strong qualitative basis for decision-making. This compound and Icaridin appear to offer environmental advantages over DEET, particularly concerning biodegradability and aquatic toxicity. For researchers and developers, this highlights the importance of incorporating environmental impact as a key design parameter in the development of new repellent technologies. Future research should prioritize conducting comprehensive LCAs to provide the quantitative data needed for a more complete and objective comparison.
References
- 1. madesafe.org [madesafe.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. totalstop.ca [totalstop.ca]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Icaridin (Ref: KBR 3023) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Insect repellents mediate species-specific olfactory behaviours in mosquitoes | springermedizin.de [springermedizin.de]
Safety Operating Guide
Proper Disposal Procedures for Menthoglycol (p-Menthane-3,8-diol)
This guide provides essential safety and logistical information for the proper disposal of Menthoglycol, also known as p-Menthane-3,8-diol (PMD), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Summary of Disposal and Safety Data
While specific quantitative limits for disposal are determined by local, state, and federal regulations, the following table summarizes key characteristics and handling parameters for this compound.
| Parameter | Value/Instruction | Citation |
| Primary Disposal Method | Incineration by a licensed chemical destruction plant. | [1][2][3] |
| Alternative Disposal | Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber. | [2][3] |
| Prohibited Disposal | Do not discharge into sewer systems, drains, or onto the soil. Avoid contamination of water, foodstuffs, and animal feed. | [1][2] |
| Container Rinsing | Triple rinse containers with a suitable solvent. | [1] |
| Empty Container Disposal | Offer triple-rinsed containers for recycling or reconditioning. Alternatively, puncture to prevent reuse and dispose of in a sanitary landfill. | [1] |
| Personal Protective Equipment | Wear protective gloves, chemical safety goggles, and appropriate protective clothing. | [2][4] |
| Handling Environment | Use in a well-ventilated area or with a chemical fume hood. | [5] |
| Spill Management | Use spark-proof tools and explosion-proof equipment for cleanup. Collect material in a suitable, closed container for disposal. | [1] |
Detailed Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][4]
-
Conduct all waste handling procedures in a well-ventilated area or within a certified chemical fume hood to avoid inhalation of any vapors.[5]
-
Ensure a safety shower and eyewash station are readily accessible.[2]
2. Waste Collection and Segregation:
-
Collect this compound waste, including residues and contaminated materials, in a designated, compatible, and clearly labeled hazardous waste container.[1][6]
-
The container must be in good condition and have a tight-fitting lid to prevent leaks and spills.[6]
-
Do not mix this compound waste with other incompatible chemical waste streams.[6][7]
-
Label the waste container with "Hazardous Waste," the chemical name "this compound" or "p-Menthane-3,8-diol," and an indication of the hazards (e.g., irritant).[6]
3. Spill and Contamination Cleanup:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Use non-sparking tools to collect the absorbed material and place it into the designated hazardous waste container.[1]
-
For larger spills, or if you are not trained to handle them, contact your institution's Environmental Health and Safety (EHS) department.
-
Dispose of any PPE or cleaning materials contaminated during the cleanup as hazardous waste.[8]
4. Container Management and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[6]
-
Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[6]
-
The storage area should be cool, dry, and away from sources of ignition.[1]
5. Final Disposal Procedure:
-
Once the waste container is nearly full (e.g., 90% capacity), arrange for its disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[6]
-
The primary and recommended method of disposal is controlled incineration at a licensed facility, which may include flue gas scrubbing.[1]
-
An alternative is to dissolve the this compound in a combustible solvent and have it incinerated.[2][3]
-
Ensure that all disposal activities are conducted in strict accordance with local, state, and federal regulations.[1][3]
6. Empty Container Disposal:
-
Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.
-
The triple-rinsed container can then be offered for recycling or reconditioning.[1]
-
If recycling is not an option, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill, as permitted by local regulations.[1]
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. indenta.com [indenta.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Essential Safety and Logistics for Handling Menthoglycol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Menthoglycol (also known as p-Menthane-3,8-diol or PMD). Adherence to these guidelines is critical to minimize risks and ensure a safe working environment.
This compound is recognized as a skin and eye irritant.[1][2] It can also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] |
| Eyes/Face | Safety glasses with side shields, chemical splash goggles, or a face shield | Goggles should be worn when there is a risk of splashing. A face shield provides additional protection for the face.[2][4] |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect street clothing. For larger quantities or when splashing is likely, a chemical-resistant apron is advised.[4] |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas. | Work should be conducted in a fume hood whenever possible to minimize inhalation exposure.[5] If a respirator is needed, it should be NIOSH-approved.[6] |
Quantitative Data
The following table summarizes key quantitative data for this compound, extracted from safety data sheets.
| Property | Value |
| Melting Point | 34 - 36 °C (93 - 97 °F)[2] |
| Boiling Point | 216 °C (421 °F)[2] |
| Oral LD50 (Rat) | 3,180 mg/kg[2] |
| Partition Coefficient (log Pow) | 3.40 at 37 °C (99 °F)[2] |
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized procedures is crucial for minimizing risk. The following protocols outline the step-by-step process for safely handling and disposing of this compound.
-
Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower. Ensure a chemical spill kit is readily available.
-
Donning PPE : Put on all required personal protective equipment as outlined in the PPE table above.
-
Dispensing : Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid generating dust if handling a solid form.
-
Avoiding Contact : Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the work area.[5]
-
Cleaning Up : Clean up all spills immediately.[1] For minor spills, absorb the material with an inert, non-combustible material and place it in a suitable container for disposal.
-
Doffing PPE : Remove PPE in a manner that avoids contaminating skin or clothing. Wash hands thoroughly with soap and water after handling.[2]
Improper disposal of this compound can pose environmental risks.
-
Waste Collection : Collect all this compound waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.[7]
-
Disposal : Dispose of contents and container to an approved waste disposal plant.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound down the drain.[7][8]
Visual Workflow Guides
The following diagrams illustrate the decision-making process for PPE selection and the procedural flow for safe handling and disposal.
Caption: PPE selection workflow for handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. cdn.dal.ca [cdn.dal.ca]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. goglycolpros.com [goglycolpros.com]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
